Titanium(III) bromide
Description
Properties
CAS No. |
13135-31-4 |
|---|---|
Molecular Formula |
Br3Ti |
Molecular Weight |
287.58 g/mol |
IUPAC Name |
tribromotitanium |
InChI |
InChI=1S/3BrH.Ti/h3*1H;/q;;;+3/p-3 |
InChI Key |
MTAYDNKNMILFOK-UHFFFAOYSA-K |
Canonical SMILES |
[Ti](Br)(Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Anhydrous Titanium(III) Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for synthesizing anhydrous titanium(III) bromide (TiBr₃), a compound of interest for various catalytic and research applications. The following sections detail the experimental protocols, quantitative data, and reaction pathways for the two principal synthetic routes: the reduction of titanium(IV) bromide with hydrogen and the comproportionation of titanium metal with titanium(IV) bromide.
Synthesis via Hydrogen Reduction of Titanium(IV) Bromide
The reduction of titanium(IV) bromide (TiBr₄) using hydrogen gas is a well-established method for producing high-purity anhydrous this compound. This process involves the high-temperature reaction of gaseous TiBr₄ with a stream of hydrogen.
Experimental Protocol
An improved apparatus for this synthesis allows for the production of 150-200 grams of TiBr₃ per day with a purity of approximately 98%. The setup consists of a reaction kettle containing refluxing TiBr₄. A heated tungsten filament is suspended in the vapor phase, providing a hot surface for the reduction reaction to occur.
Procedure:
-
The reaction apparatus is thoroughly dried and purged with an inert gas to remove air and moisture.
-
Titanium(IV) bromide is placed in the reaction kettle.
-
The TiBr₄ is heated to its boiling point (230 °C) to create a vapor atmosphere within the kettle.
-
A stream of purified, dry hydrogen gas is introduced into the reaction kettle.
-
The tungsten filament is heated to a high temperature to catalyze the reduction of TiBr₄ vapor by the hydrogen gas.
-
The solid TiBr₃ product forms on the hot filament and subsequently falls to the bottom of the reaction kettle.
-
The byproduct, hydrogen bromide (HBr) gas, is removed from the system along with the excess hydrogen stream.
-
After the reaction is complete, the apparatus is cooled under an inert atmosphere.
-
The anhydrous this compound product is collected from the reaction kettle in an inert atmosphere to prevent oxidation and hydrolysis.
Reaction Pathway and Visualization
The overall chemical equation for the hydrogen reduction of titanium(IV) bromide is:
2 TiBr₄(g) + H₂(g) → 2 TiBr₃(s) + 2 HBr(g)
The following diagram illustrates the workflow for this synthesis method.
Caption: Experimental workflow for the synthesis of anhydrous TiBr₃ via hydrogen reduction.
Quantitative Data
| Parameter | Value |
| Typical Yield | 150-200 g/day |
| Product Purity | ~98% |
| Boiling Point of TiBr₄ | 230 °C |
Synthesis via Comproportionation Reaction
An alternative method for the synthesis of anhydrous this compound is the comproportionation reaction between titanium metal and titanium(IV) bromide. This method avoids the use of hydrogen gas and can be performed in a sealed reaction vessel.
Experimental Protocol
Detailed experimental procedures for this method are less commonly reported in the literature. The following is a general procedure based on the stoichiometry of the reaction.
Procedure:
-
In an inert atmosphere glovebox, titanium metal powder or sponge and titanium(IV) bromide are combined in a stoichiometric ratio of 1:3.
-
The reactants are sealed in a clean, dry reaction vessel, typically made of glass or quartz, that can withstand elevated temperatures and pressures.
-
The reaction vessel is heated to a temperature sufficient to initiate the reaction. The exact temperature and reaction time will depend on the scale and the physical form of the reactants.
-
The reaction mixture is maintained at the reaction temperature for a specified period to ensure complete conversion.
-
After the reaction is complete, the vessel is allowed to cool to room temperature.
-
The solid this compound product is recovered from the reaction vessel in an inert atmosphere.
Reaction Pathway and Visualization
The balanced chemical equation for the comproportionation reaction is:
Ti(s) + 3 TiBr₄(s/l) → 4 TiBr₃(s)
The following diagram illustrates the logical relationship of the reactants and product in this synthesis.
Caption: Reactant to product relationship in the comproportionation synthesis of TiBr₃.
Quantitative Data
Quantitative data such as typical yields and purity for the comproportionation synthesis of TiBr₃ are not as well-documented as the hydrogen reduction method. The success of the reaction is highly dependent on the reaction conditions and the purity of the starting materials.
| Parameter | Value |
| Stoichiometric Ratio (Ti:TiBr₄) | 1:3 |
| Product Purity | Dependent on reaction conditions and reactant purity |
| Typical Yield | Not widely reported |
Safety Considerations
-
Titanium(IV) bromide is corrosive and reacts violently with water, releasing hydrogen bromide gas. It should be handled in a dry, inert atmosphere.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Proper ventilation and handling procedures are essential.
-
This compound is air and moisture sensitive. It should be handled and stored under an inert atmosphere to prevent oxidation and hydrolysis.
-
High-temperature reactions should be conducted with appropriate shielding and safety precautions.
This guide provides a foundational understanding of the synthesis of anhydrous this compound. For specific research or development applications, further optimization of the described procedures may be necessary. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.
Unveiling the Crystalline Landscape of Titanium(III) Bromide: A Technical Guide to its Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of titanium(III) bromide (TiBr₃) polymorphs. While TiBr₃ is known to exist in at least two crystalline forms, this document primarily focuses on the well-characterized trigonal α-polymorph, for which comprehensive crystallographic data is available. The existence of a second, needle-like β-polymorph is acknowledged, though detailed structural data for this form remains elusive in publicly accessible databases.
Introduction to this compound Polymorphs
This compound is an inorganic compound that has garnered interest for its potential applications in catalysis and materials science.[1] The phenomenon of polymorphism, where a compound can exist in multiple crystal structures, is of critical importance as different polymorphs can exhibit distinct physical and chemical properties, including stability, reactivity, and electronic characteristics.
Two primary polymorphs of TiBr₃ have been identified: a platelet-like form, designated as α-TiBr₃, and a needle-like form, referred to as β-TiBr₃. The α-polymorph has been extensively characterized and its crystal structure determined with high precision. In contrast, the β-polymorph is less well-documented, with detailed crystallographic data being scarce.
Crystallographic Data of α-Titanium(III) Bromide
The α-polymorph of this compound adopts a trigonal crystal system with the space group R-3.[1] This structure is analogous to that of bismuth triiodide (BiI₃). The crystal is composed of two-dimensional sheets of edge-sharing TiBr₆ octahedra, which are stacked along the c-axis.[2][3] Within these sheets, the titanium (Ti³⁺) ions are coordinated to six bromide (Br⁻) ions in an octahedral geometry.
A summary of the quantitative crystallographic data for α-TiBr₃ is presented in the table below.
| Crystallographic Parameter | α-Titanium(III) Bromide |
| Crystal System | Trigonal |
| Space Group | R-3 |
| Lattice Parameters | a = b = 7.639 Å, c = 20.375 Å |
| α = β = 90°, γ = 120° | |
| Unit Cell Volume | 1028.9 ų |
| Ti-Br Bond Length | 2.59 Å |
| Coordination Geometry of Ti | Octahedral |
Data sourced from the Materials Project.[1]
The Enigmatic β-Titanium(III) Bromide
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of titanium(IV) bromide (TiBr₄). Two common methods are described below. The specific polymorph obtained may depend on the precise reaction conditions.
Method 1: Reduction of TiBr₄ with Hydrogen
This method involves the high-temperature reduction of gaseous TiBr₄ with hydrogen gas.
-
Reaction: 2 TiBr₄(g) + H₂(g) → 2 TiBr₃(s) + 2 HBr(g)
-
Apparatus: A tube furnace equipped with a quartz or borosilicate glass reaction tube, a system for delivering a controlled flow of hydrogen and an inert carrier gas (e.g., argon), and a condenser to trap unreacted TiBr₄ and the HBr byproduct.
-
Procedure:
-
Place a sample of TiBr₄ in a boat at the inlet of the reaction tube.
-
Heat the TiBr₄ to its sublimation temperature (around 230 °C) to generate a vapor.
-
Pass a slow stream of hydrogen gas, diluted in argon, over the TiBr₄ vapor.
-
The reaction zone within the tube furnace should be maintained at a temperature between 400 and 500 °C.
-
Crystalline TiBr₃ will deposit in the cooler part of the reaction tube.
-
After the reaction is complete, the apparatus is cooled to room temperature under an inert atmosphere. The product is collected in a glovebox to prevent exposure to air and moisture.
-
Method 2: Comproportionation of Ti and TiBr₄
This method involves the reaction of titanium metal with titanium(IV) bromide.
-
Reaction: Ti(s) + 3 TiBr₄(l/g) → 4 TiBr₃(s)
-
Apparatus: A sealed, evacuated quartz ampoule.
-
Procedure:
-
Place a stoichiometric mixture of titanium powder and TiBr₄ in a quartz ampoule.
-
Evacuate the ampoule to a high vacuum and seal it.
-
Heat the ampoule in a furnace to a temperature of 450-500 °C for several hours to days.
-
After the reaction is complete, the ampoule is cooled slowly to room temperature.
-
The ampoule is opened in an inert atmosphere (e.g., a glovebox) to recover the TiBr₃ product.
-
Characterization by X-ray Diffraction (XRD)
X-ray powder diffraction (XRPD) is a primary technique for identifying the crystalline phases of this compound.
-
Sample Preparation: Due to the air and moisture sensitivity of TiBr₃, samples must be prepared in an inert atmosphere. The crystalline powder is typically loaded into a capillary tube or a specialized air-sensitive sample holder.
-
Instrumentation: A powder diffractometer equipped with a copper (Cu Kα, λ = 1.5406 Å) or molybdenum (Mo Kα, λ = 0.7093 Å) X-ray source.
-
Data Collection:
-
Mount the sealed sample on the diffractometer.
-
Collect the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis:
-
The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to known crystallographic data from databases such as the International Centre for Diffraction Data (ICDD) or the Crystallography Open Database (COD).
-
Rietveld refinement can be performed to obtain detailed structural information, including lattice parameters, atomic positions, and phase fractions if multiple phases are present.
-
Synthesis Pathways of this compound Polymorphs
The following diagram illustrates the general synthesis routes to produce this compound. The formation of a specific polymorph is often dependent on the reaction kinetics and thermodynamic conditions, which can be influenced by factors such as temperature, pressure, and the presence of impurities.
Caption: Synthesis pathways for this compound polymorphs.
References
Thermodynamic Data for the Formation of Titanium(III) Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of titanium(III) bromide (TiBr₃). This document summarizes key quantitative data, details relevant experimental protocols for the determination of these thermodynamic properties, and presents visual workflows for synthesis and analysis.
Core Thermodynamic Data
This compound, a crystalline solid at standard conditions, is a compound of interest in various chemical applications. A summary of its key thermodynamic properties at 298.15 K is presented in Table 1.
| Thermodynamic Property | Symbol | Value | State |
| Standard Molar Enthalpy of Formation | ΔfH⁰ | -548.5 kJ/mol | (s) |
| Standard Molar Gibbs Free Energy of Formation | ΔfG⁰ | -523.8 kJ/mol | (s) |
| Standard Molar Entropy | S⁰ | 176.6 J/(mol·K) | (s) |
| Molar Heat Capacity at Constant Pressure | Cₚ | 101.7 J/(mol·K) | (s) |
| [1] |
Synthesis of this compound
The formation of this compound can be achieved through two primary synthetic routes.
Reduction of Titanium(IV) Bromide with Hydrogen
Titanium(IV) bromide (TiBr₄) can be reduced by hydrogen gas (H₂) at elevated temperatures to yield this compound and hydrogen bromide (HBr) gas.[2]
Reaction: 2 TiBr₄(g) + H₂(g) → 2 TiBr₃(s) + 2 HBr(g)
Comproportionation Reaction
An alternative method involves the comproportionation of titanium metal (Ti) and titanium(IV) bromide (TiBr₄).[2]
Reaction: Ti(s) + 3 TiBr₄(l) → 4 TiBr₃(s)
A general workflow for the synthesis of this compound is illustrated in the diagram below.
Experimental Protocols for Thermodynamic Data Determination
Determination of Enthalpy of Formation (ΔfH⁰) by Calorimetry
The standard enthalpy of formation of a metal halide like TiBr₃ is typically determined using solution or reaction calorimetry. A common approach involves measuring the heat of a reaction involving the compound of interest and applying Hess's Law. For titanium halides, bomb calorimetry is a suitable method.
Experimental Workflow for Enthalpy of Formation:
-
Sample Preparation: A known mass of high-purity titanium metal is placed in a sample holder within a reaction bomb.
-
Calorimeter Setup: The bomb is placed inside a calorimeter, which is a well-insulated container filled with a known amount of water. The temperature of the water is precisely measured.
-
Reaction Initiation: A known amount of liquid bromine is introduced into the bomb. The reaction is initiated, leading to the formation of this compound.
-
Temperature Measurement: The heat released by the exothermic reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. This temperature change is meticulously recorded.
-
Calculation: The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter system. This value is then used to determine the standard enthalpy of formation of TiBr₃.
Determination of Heat Capacity (Cₚ) and Entropy (S⁰)
The molar heat capacity of solid TiBr₃ can be measured as a function of temperature using Differential Scanning Calorimetry (DSC). The standard molar entropy is then calculated from the heat capacity data.
Experimental Workflow for Heat Capacity and Entropy:
-
Sample Preparation: A small, accurately weighed sample of pure TiBr₃ is hermetically sealed in a DSC pan. An empty pan is used as a reference.
-
DSC Measurement: The sample and reference pans are placed in the DSC instrument. The instrument heats the pans at a controlled rate over a specified temperature range (e.g., from near absolute zero to above room temperature). The difference in heat flow required to raise the temperature of the sample and the reference is measured.
-
Heat Capacity Calculation: The heat capacity of the sample is determined from the differential heat flow signal.
-
Entropy Calculation: The standard molar entropy (S⁰) at 298.15 K is calculated by integrating the heat capacity data (divided by temperature) from 0 K to 298.15 K, accounting for any phase transitions.
S°(T) = ∫₀ᵀ (Cₚ(T')/T') dT'
Calculation of Gibbs Free Energy of Formation (ΔfG⁰)
The standard Gibbs free energy of formation can be calculated from the experimentally determined standard enthalpy of formation (ΔfH⁰) and the standard molar entropy (S⁰) using the Gibbs-Helmholtz equation:
Equation: ΔfG⁰ = ΔfH⁰ - TΔS⁰f
Where:
-
T is the standard temperature (298.15 K).
-
ΔS⁰f is the standard entropy of formation, which is calculated from the standard molar entropies of the elements in their standard states and the standard molar entropy of the compound.
The logical relationship for determining these thermodynamic properties is depicted in the following diagram.
References
An In-depth Technical Guide to the Solubility of Titanium(III) Bromide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Titanium(III) bromide (TiBr3) in common organic solvents. Due to the reactive nature of TiBr3, its interaction with organic solvents is often more complex than simple physical dissolution. This document summarizes the available qualitative data, outlines detailed experimental protocols for solubility determination of air-sensitive compounds, and presents visualizations to illustrate key concepts and procedures.
Executive Summary
This compound is a blue-black, paramagnetic solid with applications as a catalyst in alkene polymerization.[1] Its solubility in organic solvents is a critical parameter for its use in various chemical reactions. However, a thorough review of scientific literature reveals a significant lack of quantitative solubility data for TiBr3 in common organic solvents. This is largely attributed to its high reactivity, particularly its sensitivity to air and moisture, and its tendency to react with donor solvents to form coordination complexes. This guide consolidates the available qualitative information and provides best-practice methodologies for researchers seeking to evaluate the solubility of TiBr3 or similar reactive compounds.
Qualitative Solubility of this compound
While precise quantitative data is scarce, the solubility behavior of TiBr3 can be categorized based on the nature of the organic solvent.
Table 1: Qualitative Solubility of TiBr3 in Organic Solvents
| Solvent Class | Example Solvents | Observed Behavior | Reference |
| Donor Solvents | Pyridine, Nitriles (e.g., Acetonitrile) | Dissolves to form 3:1 adducts (TiBr3L3) | [1] |
| Non-Donor Solvents | Alkanes, Aromatic Hydrocarbons, Ethers | Generally considered to have very low to negligible solubility. | Inferred from lack of data and chemical properties. |
| Protic Solvents | Alcohols, Water | Reacts with protic solvents. Soluble in water to form a dark violet solution. | [2][3] |
The interaction of TiBr3 with donor solvents is not a simple dissolution process but a chemical reaction leading to the formation of coordination complexes, known as adducts.[1] This reaction drives the "solubilization" of TiBr3 in these solvents.
Experimental Protocols for Solubility Determination
The determination of the solubility of an air- and moisture-sensitive compound like TiBr3 requires specialized techniques to prevent its decomposition. The following protocols are based on established methods for handling such materials.
General Considerations
-
Inert Atmosphere: All manipulations of TiBr3 must be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.
-
Solvent Purity: Solvents must be rigorously dried and deoxygenated prior to use.
-
Material Purity: The purity of the TiBr3 sample should be confirmed, as impurities can significantly affect solubility measurements.
Gravimetric Method for Solubility Determination (under Inert Atmosphere)
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass of the solvent.
3.2.1. Apparatus and Reagents:
-
This compound (solid)
-
Anhydrous, deoxygenated organic solvent of interest
-
Glovebox or Schlenk line setup
-
Analytical balance (inside the glovebox or accessible for sealed samples)
-
Thermostatically controlled shaker or stirrer
-
Inert atmosphere filtration apparatus (e.g., filter cannula for Schlenk line)
-
Pre-weighed, sealable sample vials
3.2.2. Procedure:
-
Sample Preparation: Inside an inert atmosphere glovebox, add an excess amount of TiBr3 to a vial containing a known mass of the organic solvent.
-
Equilibration: Seal the vial and place it on a thermostatically controlled shaker or stirrer. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully decant the supernatant (the saturated solution) into a pre-weighed, clean, and dry vial using a filter cannula or by careful decantation to avoid transferring any solid particles.
-
Mass Determination: Seal the vial containing the saturated solution and record its total mass.
-
Solvent Evaporation: Remove the solvent from the vial under vacuum or a gentle stream of inert gas. This step should be performed carefully to avoid any loss of the solute.
-
Residue Mass: Once the solvent is completely removed, weigh the vial containing the solid residue (the dissolved TiBr3).
-
Calculation: The solubility can be calculated as follows:
Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) * 100
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the decision-making process and experimental workflow for determining the solubility of an air-sensitive compound like TiBr3.
Caption: A logical workflow for the gravimetric determination of TiBr3 solubility.
Adduct Formation Signaling Pathway
The dissolution of TiBr3 in donor solvents is best represented as a reaction pathway leading to the formation of a stable adduct.
References
The Discovery and Enduring Chemistry of Titanium Tribromide: A Technical Guide
An in-depth exploration of the synthesis, properties, and historical significance of Titanium(III) Bromide for researchers, scientists, and drug development professionals.
Abstract
This compound, TiBr₃, is a fascinating inorganic compound that has been a subject of scientific inquiry since its initial synthesis. This technical guide provides a comprehensive overview of the discovery and history of titanium tribromide, detailing its synthesis, crystal structures, and physicochemical properties. The document is intended to serve as a valuable resource for researchers, offering detailed experimental protocols for its preparation and a consolidated summary of its key quantitative data. Furthermore, this guide employs visualizations to elucidate the synthetic pathways and logical relationships inherent in the chemistry of this compound.
Introduction
The mid-20th century witnessed a surge in the exploration of transition metal chemistry, driven by a deeper understanding of electronic structures and the potential for novel catalytic and material applications. It was within this vibrant scientific landscape that titanium tribromide emerged. Initially synthesized and characterized by Rolsten and Sisler in 1957, this blue-black crystalline solid quickly garnered attention for its interesting magnetic and structural properties.[1] This guide delves into the historical context of its discovery, the evolution of its synthesis, and a detailed examination of its known characteristics.
Discovery and Historical Context
The first documented synthesis of titanium tribromide was reported by R. F. Rolsten and H. H. Sisler in the Journal of the American Chemical Society in 1957.[1] Their work involved the comproportionation of titanium tetrabromide (TiBr₄) with elemental titanium at elevated temperatures. This seminal study not only established a viable synthetic route but also identified the existence of two distinct crystalline forms: platelets and needles.[1] The initial characterization of these forms laid the groundwork for subsequent, more detailed structural analyses.
Synthesis of Titanium Tribromide
Two primary methods have been established for the synthesis of titanium tribromide: the reduction of titanium tetrabromide with hydrogen and the comproportionation of titanium tetrabromide and titanium metal.
Reduction of Titanium Tetrabromide with Hydrogen
This method involves the gas-phase reduction of volatile titanium tetrabromide.
Reaction:
2 TiBr₄(g) + H₂(g) → 2 TiBr₃(s) + 2 HBr(g)
A detailed and improved method for this synthesis is described in Inorganic Syntheses. The apparatus consists of a reaction kettle with a heated tungsten filament suspended in the upper half.
-
Apparatus Setup: A reaction kettle is fitted with a reflux condenser and an inlet for hydrogen gas. A tungsten filament is positioned within the kettle, connected to an external power source.
-
Reactant Introduction: The reaction kettle is charged with titanium tetrabromide. Since TiBr₄ is a solid at room temperature, it is introduced and then gently heated to its boiling point (230 °C) to create a vapor.[2]
-
Reaction Conditions: A stream of hydrogen gas is passed through the apparatus. The tungsten filament is heated to a bright red heat.
-
Product Formation: The mixture of titanium tetrabromide vapor and hydrogen reacts at the surface of the hot filament, leading to the formation of titanium tribromide as a dark, crystalline solid. The solid product collects at the bottom of the reaction vessel.
-
Purification: The unreacted titanium tetrabromide can be removed by sublimation under reduced pressure, leaving behind the purified titanium tribromide.
Comproportionation of Titanium and Titanium Tetrabromide
This was the original method employed by Rolsten and Sisler.[1]
Reaction:
Ti(s) + 3 TiBr₄(g) → 4 TiBr₃(s)
-
Reactant Preparation: High-purity titanium metal (e.g., chips or sponge) and purified titanium tetrabromide are required. The titanium tetrabromide can be purified by distillation.
-
Reaction Setup: Titanium chips are placed in a reaction tube, which is then heated.
-
Reaction Execution: Gaseous titanium tetrabromide is passed over the heated titanium chips at a temperature of 550 °C.[1]
-
Product Collection: The titanium tribromide deposits as a crystalline solid within the cooler parts of the reaction tube. Both platelet and needle forms of the crystals are typically observed.[1]
-
Purification: Excess titanium tetrabromide is removed from the product by sublimation under reduced pressure.[1]
Synthesis Workflow Diagram
Caption: A logical workflow diagram illustrating the two primary synthesis routes for titanium tribromide.
Properties of Titanium Tribromide
Titanium tribromide is a blue-black, paramagnetic solid.[3] It exists in at least two crystalline polymorphs.
Physical Properties
The following table summarizes the key physical properties of titanium tribromide.
| Property | Value |
| Chemical Formula | TiBr₃ |
| Molar Mass | 287.579 g/mol |
| Appearance | Blue-black crystalline solid |
| Density | 4.20 g/cm³ |
| Melting Point | Decomposes at approximately 400 °C |
| Boiling Point | Not applicable (decomposes) |
| Magnetic Susceptibility (χm) | +660 x 10⁻⁶ cm³/mol at room temperature[4] |
Crystal Structure
As mentioned, titanium tribromide is known to crystallize in two forms: platelets and needles.[1] The platelet form has been characterized in more detail.
| Crystal System | Rhombohedral (Platelet Form)[1] |
| Space Group | R-3 |
| Lattice Parameters (a) | 7.263 Å[1] |
| Lattice Parameters (α) | 52° 48'[1] |
| Formula Units per Cell (Z) | 2[1] |
The structure of the platelet form consists of a layer lattice.[1] Preliminary studies on the needle form suggest it is hexagonal, but distinct from the platelet form.[1]
Chemical Properties
Titanium tribromide undergoes disproportionation upon heating to around 400 °C, yielding titanium dibromide (TiBr₂) and the more volatile titanium tetrabromide (TiBr₄).[3]
Disproportionation Reaction:
2 TiBr₃(s) → TiBr₂(s) + TiBr₄(g)
It is also known to be a catalyst for the polymerization of alkenes.[3]
Characterization
X-ray Diffraction
X-ray diffraction (XRD) is the primary technique used to identify the crystal structure of titanium tribromide. For the platelet form, powder XRD patterns can be indexed to a rhombohedral unit cell.[1] Single-crystal XRD provides more detailed structural information, including atomic positions and bond lengths.
-
Sample Preparation: A sample of the crystalline titanium tribromide is finely pulverized in an agate mortar. Due to its sensitivity to air and moisture, this should be performed in an inert atmosphere (e.g., a glovebox).
-
Capillary Sealing: The powdered sample is hermetically sealed in a thin-walled glass capillary (e.g., Lindemann glass).[1]
-
Data Collection: The sealed capillary is mounted in a powder diffractometer. For the original study, unresolved K-alpha radiation from a copper source was used with an exposure time of 12 hours.[1]
-
Data Analysis: The resulting diffraction pattern is analyzed to determine the lattice parameters and space group.
XRD Characterization Workflow
Caption: A workflow diagram outlining the key steps in the characterization of titanium tribromide by X-ray diffraction.
Conclusion
Since its discovery by Rolsten and Sisler, titanium tribromide has remained a compound of interest in the field of inorganic chemistry. Its synthesis, involving either the reduction of the tetrabromide or a comproportionation reaction, is well-established, and its structural and magnetic properties have been partially elucidated. The existence of at least two polymorphs adds a layer of complexity and interest to this system. This technical guide has provided a consolidated resource on the history, synthesis, and properties of titanium tribromide, with the aim of facilitating further research and application in areas such as catalysis and materials science. Further detailed characterization of the needle-form polymorph and exploration of its reactivity and potential applications remain promising avenues for future investigation.
References
Unveiling the Electronic Landscape of Titanium(III) Bromide: A Theoretical Deep-Dive
A comprehensive analysis of the theoretical and computational studies on the electronic structure of both two-dimensional (2D) monolayer and three-dimensional (3D) bulk Titanium(III) Bromide (TiBr₃) is presented. This technical guide synthesizes findings from Density Functional Theory (DFT) calculations, providing researchers, scientists, and drug development professionals with a detailed understanding of its electronic and magnetic properties.
This compound, an inorganic compound with the formula TiBr₃, has garnered significant interest within the scientific community due to its intriguing electronic and magnetic characteristics, particularly in its monolayer form.[1] Theoretical calculations have been instrumental in elucidating the fundamental properties of this material, offering insights that are crucial for its potential applications in spintronics and catalysis.
Electronic and Magnetic Properties: A Tale of Two Dimensions
Computational studies, primarily leveraging Density Functional Theory (DFT), have revealed a fascinating dichotomy between the electronic and magnetic properties of 2D monolayer and 3D bulk TiBr₃.
Monolayer TiBr₃: A 2D Ferromagnetic Semiconductor
First-principles calculations have established that monolayer TiBr₃ is a ferromagnetic semiconductor.[2] This intrinsic ferromagnetism, a rarity in two-dimensional materials, makes it a promising candidate for next-generation spintronic devices. The magnetic anisotropy energy, a critical parameter for the thermal stability of magnetization, has been calculated to be 0.8 meV per formula unit, with the magnetization direction oriented out-of-plane.[2] Furthermore, the Curie temperature (Tc), the temperature above which a material loses its permanent magnetic properties, has been predicted to be 75 K for monolayer TiBr₃.[2]
The electronic band structure of monolayer TiBr₃ reveals its semiconducting nature, although the precise band gap value and whether it is direct or indirect require further investigation of the full band structure diagrams from detailed studies.
Bulk TiBr₃: A Dimerized Mott-Hubbard Insulator
In its bulk crystalline form, TiBr₃ exhibits a layered honeycomb lattice structure.[3] Theoretical investigations suggest that at low temperatures, the bulk material undergoes a dimerization of the titanium atoms.[3] This structural change significantly influences its electronic properties. DFT studies on the closely related α-TiCl₃, which shares a similar structure, classify it as a Mott-Hubbard insulator.[3] This insulating behavior arises from strong on-site Coulombic repulsion between the d-electrons of the titanium atoms. It is highly probable that bulk TiBr₃ exhibits similar characteristics. The material is known to exist in at least two polymorphic forms, with the titanium centers adopting an octahedral coordination geometry.[1]
Quantitative Data from Theoretical Calculations
The following tables summarize the key quantitative data obtained from theoretical calculations on TiBr₃. It is important to note that the values can vary depending on the specific computational methods and parameters employed.
Table 1: Calculated Properties of Monolayer TiBr₃
| Property | Calculated Value | Reference |
| Magnetic Ground State | Ferromagnetic | [2] |
| Magnetic Anisotropy | Out-of-plane | [2] |
| Magnetic Anisotropy Energy | 0.8 meV/s.f. | [2] |
| Curie Temperature (Tc) | 75 K | [2] |
| Electronic Type | Semiconductor | [2] |
Table 2: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | TiBr₃ | [1] |
| Molar Mass | 287.579 g/mol | [3] |
| Appearance | Blue-black paramagnetic solid with a reddish reflection | [1] |
| Crystal Structure (Bulk) | Two polymorphs, octahedral Ti centers | [1] |
Methodologies: The Computational Approach
The theoretical understanding of TiBr₃'s electronic structure is predominantly built upon Density Functional Theory (DFT). This powerful quantum mechanical modeling method allows for the calculation of the electronic structure of many-body systems.
Typical Computational Protocol:
A standard computational workflow for investigating the electronic structure of materials like TiBr₃ involves the following steps:
-
Structural Optimization: The initial crystal structure of TiBr₃ (both bulk and monolayer) is optimized to find the lowest energy configuration. This involves relaxing the lattice parameters and atomic positions until the forces on the atoms are minimized.
-
Electronic Structure Calculation: Using the optimized geometry, a self-consistent field (SCF) calculation is performed to determine the ground-state electronic density.
-
Property Calculation: From the converged electronic density, various properties are calculated, including the electronic band structure, density of states (DOS), magnetic moments, and magnetic anisotropy energy.
The choice of the exchange-correlation functional (e.g., PBE, B3LYP) and the basis set (e.g., plane waves, Gaussian-type orbitals) are critical in DFT calculations and can influence the accuracy of the results. For strongly correlated systems like TiBr₃, a Hubbard U correction (DFT+U) is often employed to better describe the on-site Coulomb interactions of the d-electrons of titanium.[4]
Visualizing the Theoretical Framework
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
References
A Technical Guide to the Preliminary Investigation of Titanium(III) Bromide Reactivity
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, reactivity, and handling of Titanium(III) bromide (TiBr3). It is intended to serve as a foundational resource for professionals engaged in chemical synthesis and drug development who may consider leveraging Ti(III) reagents in their work.
Physicochemical Properties of TiBr3
This compound is an inorganic compound with the formula TiBr3.[1] It is a blue-black, paramagnetic solid with a reddish reflection.[1] As a Ti(III) species, its chemistry is dominated by the d1 electronic configuration of the titanium center, leading to its characteristic color and paramagnetic nature. Due to its sensitivity to atmospheric moisture and oxygen, it requires handling under inert conditions.[2]
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Chemical Formula | TiBr3 | [1][3][4] |
| Molar Mass | 287.579 g/mol | [1][3] |
| Appearance | Blue-black or grey-black crystalline solid | [1][4][5] |
| Melting Point | Decomposes at ~400°C | [5] |
| Boiling Point | Not applicable (decomposes) | [4] |
| Solubility | Soluble in donor solvents (e.g., pyridine (B92270), nitriles) | [1] |
| Water Solubility | Soluble, resulting in a dark violet solution | [5] |
| Oxidation State | +3 | [4] |
Core Reactivity and Synthetic Pathways
The reactivity of TiBr3 is primarily governed by two features: its Lewis acidity and its capacity as a single-electron reducing agent.
Lewis Acidity and Adduct Formation
The titanium center in TiBr3 is electron-deficient and acts as a Lewis acid. It readily reacts with donor solvents (L), such as pyridine or nitriles, to form stable 3:1 adducts of the type TiBr3L3.[1]
TiBr3 + 3L → TiBr3L3
This property is crucial for its application in catalysis and synthesis, as coordination of a substrate to the titanium center is often the first step in a reaction sequence.
Reductive Chemistry
The Ti(III) center is readily oxidized to the more stable Ti(IV) state, making TiBr3 an effective reducing agent in organic synthesis. This reductive capability is the cornerstone of its use in reactions like polymerization of alkenes.[1]
Thermal Disproportionation
When heated, TiBr3 undergoes disproportionation to yield titanium(II) bromide and the more volatile titanium(IV) bromide.[1][5] This thermal instability is a key consideration for its storage and use in high-temperature reactions.
2 TiBr3(s) --(Heat)--> TiBr2(s) + TiBr4(g)
The diagram below illustrates the fundamental reactivity pathways of TiBr3.
Synthesis of this compound
TiBr3 is typically prepared via high-temperature reactions involving its tetravalent precursor, TiBr4.
Table 2: Synthetic Routes to this compound
| Reaction | Description | Reference |
| 2 TiBr4 + H2 → 2 TiBr3 + 2 HBr | Reduction of titanium tetrabromide with hydrogen gas at elevated temperatures. | [1] |
| Ti + 3 TiBr4 → 4 TiBr3 | Comproportionation of titanium metal and titanium tetrabromide. | [1] |
Experimental Protocols: Handling Air-Sensitive Reagents
The successful use of TiBr3 is critically dependent on the rigorous exclusion of air and moisture. The following protocols outline the best practices for handling such reagents.[6][7]
Glassware Preparation
-
All glassware (flasks, syringes, needles, etc.) must be thoroughly cleaned and dried.[7][8]
-
Dry glassware in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[7][8]
-
Assemble the apparatus while still hot and immediately place it under a positive pressure of a dry, inert gas (e.g., argon or nitrogen).[7][8] Alternatively, assemble cold and warm with a heat gun while flushing with inert gas.[8]
-
Use a thin film of high-vacuum grease on all ground-glass joints to ensure an airtight seal.[7]
General Inert Atmosphere Workflow
The following diagram outlines a standard workflow for setting up a reaction under inert atmosphere using a Schlenk line.
Protocol: Synthesis of a TiBr3-Acetonitrile Adduct
This protocol provides a representative example of handling TiBr3 to form a Lewis acid-base adduct.
Materials:
-
This compound (TiBr3)
-
Anhydrous acetonitrile (B52724) (CH3CN)
-
Schlenk flask and other appropriately dried glassware
-
Source of dry argon or nitrogen
Procedure:
-
Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar. Dry the flask in an oven and cool under a stream of argon.[8]
-
Inerting: Connect the flask to a Schlenk line and perform three vacuum/argon backfill cycles to ensure a completely inert atmosphere.[9]
-
Reagent Addition: In a glove box or under a strong positive pressure of argon, weigh 1.0 g of TiBr3 and quickly add it to the Schlenk flask.
-
Solvent Addition: Using a dry syringe, transfer 20 mL of anhydrous acetonitrile to the flask.[6][10] The syringe should be flushed with inert gas at least 10 times prior to use if not dried in an oven.[7][8]
-
Reaction: Stir the mixture at room temperature. Observe the dissolution of the solid and the formation of the colored adduct solution.[1]
-
Work-up: (Hypothetical) Subsequent steps would depend on the desired product. If isolating the adduct, the solvent could be removed under vacuum. For further reactions, the solution would be used directly.
-
Cleanup: After the reaction, any equipment that came into contact with TiBr3 must be quenched carefully. Needles and syringes should be cleaned immediately to prevent clogging from hydrolysis.[7][8] Empty reagent bottles should be left open in a fume hood to allow slow hydrolysis before rinsing with water.[7][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2dsemiconductors.com [2dsemiconductors.com]
- 3. Titanium bromide (TiBr3) | Br3Ti | CID 136975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WebElements Periodic Table » Titanium » titanium tribromide [winter.group.shef.ac.uk]
- 5. Page loading... [wap.guidechem.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. web.mit.edu [web.mit.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. fauske.com [fauske.com]
- 10. ehs.umich.edu [ehs.umich.edu]
CAS number and molecular weight of titanium(III) bromide
An In-depth Technical Guide to Titanium(III) Bromide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis protocols, and chemical behavior of this compound (TiBr₃). The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in various synthetic applications, including as a catalyst for alkene polymerization.[1]
Core Properties of this compound
This compound is an inorganic compound with the chemical formula TiBr₃.[1] It presents as a blue-black, paramagnetic solid with a reddish reflection.[1] The compound is also described as bluish-black or grey-black crystalline powder or hexagonal plates.[2][3] In this compound, titanium exists in the +3 oxidation state.[4]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 13135-31-4 | [1][2][3][5] |
| Molecular Formula | Br₃Ti | [2][5][6] |
| Molecular Weight | 287.579 g/mol | [1][3] |
| Appearance | Blue-black or grey-black crystalline solid | [1][3] |
| Water Solubility | Soluble, resulting in a dark violet solution | [2] |
Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through several methods. Below are detailed experimental protocols for two common laboratory-scale preparations.
Method 1: Reduction of Titanium(IV) Bromide with Hydrogen
This method involves the reduction of titanium(IV) bromide (TiBr₄) in a hydrogen atmosphere.[1] An improved apparatus for this reaction consists of a reaction kettle with a suspended hot tungsten filament.[7]
Reaction: 2 TiBr₄ + H₂ → 2 TiBr₃ + 2 HBr[1]
Experimental Protocol:
-
Apparatus Setup: Assemble a reaction kettle equipped with a reflux condenser and a centrally located tungsten filament. The setup should allow for the introduction of hydrogen gas and the heating of the reaction vessel.[7]
-
Reactant Introduction: Place titanium(IV) bromide into the reaction kettle. As TiBr₄ is a solid at room temperature, it may need to be heated to be transferred.[7]
-
Inerting the System: Purge the entire apparatus with a rapid stream of purified hydrogen gas to remove all air and moisture, preventing the formation of hydrolysis products.[7]
-
Reaction Conditions: Heat the titanium(IV) bromide to its refluxing temperature using a heating mantle. Simultaneously, heat the tungsten filament to create a hot surface for the reaction to occur.[7]
-
Product Collection: The vapor of the refluxing TiBr₄ reacts with hydrogen at the surface of the hot filament, forming solid this compound, which collects at the bottom of the vessel.[7]
-
Purification: The resulting TiBr₃ product is approximately 98% pure and can be further purified if necessary.[7]
Method 2: Comproportionation of Titanium Metal and Titanium(IV) Bromide
This alternative synthesis route involves the reaction of titanium metal with titanium(IV) bromide.[1]
Reaction: Ti + 3 TiBr₄ → 4 TiBr₃[1]
Experimental Protocol:
-
Reactant Preparation: In an inert atmosphere (e.g., a glovebox), combine stoichiometric amounts of titanium metal powder and titanium(IV) bromide in a suitable reaction vessel, such as a sealed quartz tube.
-
Reaction Conditions: Heat the mixture to a temperature sufficient to initiate the reaction. The exact temperature and reaction time will depend on the scale and specific apparatus used.
-
Product Isolation: After the reaction is complete, cool the vessel to room temperature. The product, this compound, can then be isolated. Further purification may be required to remove any unreacted starting materials.
Chemical Reactions and Applications
This compound exhibits characteristic chemical reactivity. Upon heating to around 400°C, it undergoes disproportionation to yield titanium(II) bromide and the more volatile titanium(IV) bromide.[1][2]
Disproportionation Reaction: 2 TiBr₃ → TiBr₄ + TiBr₂[1]
The compound also acts as a Lewis acid and dissolves in donor solvents (L), such as pyridine (B92270) or nitriles, to form 3:1 adducts of the type TiBr₃L₃.[1] One of the notable applications of this compound is as a catalyst in the polymerization of alkenes.[1]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the reduction of titanium(IV) bromide with hydrogen.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. WebElements Periodic Table » Titanium » titanium tribromide [webelements.com]
- 4. gauthmath.com [gauthmath.com]
- 5. This compound | CAS#:13135-31-4 | Chemsrc [chemsrc.com]
- 6. Titanium bromide (TiBr3) | Br3Ti | CID 136975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
Methodological & Application
Application Notes and Protocols for Alkene Polymerization Using Titanium(III) Bromide as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium-based catalysts, particularly those used in Ziegler-Natta systems, are paramount in the industrial production of polyolefins.[1] These catalysts typically consist of a transition metal compound, such as a titanium halide, and a cocatalyst, most commonly an organoaluminum compound. The active catalytic species is often a titanium(III) center.[1] While titanium(III) chloride (TiCl₃) is the most extensively studied and utilized component, other titanium(III) halides, including titanium(III) bromide (TiBr₃), can also function as catalysts for alkene polymerization.
These application notes provide a detailed overview and generalized protocols for the use of TiBr₃ as a catalyst in alkene polymerization, drawing upon the well-established principles of Ziegler-Natta catalysis. The provided experimental details are based on analogous systems using titanium(III) chloride and should be considered as a starting point for optimization.
Data Presentation
| Catalyst System | Monomer | Temperature (°C) | Pressure (MPa) | Activity (kg Polymer / mol Ti · h) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| TiCl₃/Al(C₂H₅)₂Cl | Propylene (B89431) | 70 | 1 | 5 - 10 | 100,000 - 500,000 | 4.0 - 8.0 |
| TiCl₃/Al(C₂H₅)₃ | Ethylene (B1197577) | 80 | 1 | 50 - 100 | 200,000 - 1,000,000 | 5.0 - 10.0 |
| Supported TiCl₃/MgCl₂/Al(C₂H₅)₃ | Propylene | 70 | 1 | > 300 | 300,000 - 800,000 | 3.5 - 6.0 |
| Supported TiCl₃/MgCl₂/Al(C₂H₅)₃ | Ethylene | 85 | 2 | > 1000 | > 1,000,000 | 4.0 - 7.0 |
Experimental Protocols
The following are generalized protocols for catalyst preparation (where applicable) and alkene polymerization using a TiBr₃-based Ziegler-Natta catalyst. Note: These protocols are based on established procedures for TiCl₃ and should be adapted and optimized for TiBr₃. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.
Protocol 1: Preparation of a Supported TiBr₃/MgCl₂ Catalyst
Supporting the titanium catalyst on a high-surface-area material like magnesium chloride can significantly enhance its activity.[2]
Materials:
-
Anhydrous magnesium chloride (MgCl₂)
-
Titanium(IV) bromide (TiBr₄)
-
Triethylaluminum (B1256330) (Al(C₂H₅)₃)
-
Anhydrous heptane (B126788) or other suitable alkane solvent
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flask and other standard Schlenk line glassware
Procedure:
-
Support Preparation: In a Schlenk flask under an inert atmosphere, ball mill anhydrous MgCl₂ to increase its surface area.
-
Impregnation: Suspend the activated MgCl₂ in anhydrous heptane. Add a solution of TiBr₄ in heptane dropwise to the stirred suspension at room temperature.
-
Heating: Slowly heat the mixture to 80-100°C and maintain for 2-4 hours to ensure complete reaction and deposition of the titanium species onto the support.
-
Washing: Allow the solid to settle, and then decant the supernatant. Wash the solid catalyst multiple times with fresh anhydrous heptane to remove any unreacted TiBr₄.
-
Drying: Dry the resulting solid catalyst under vacuum to obtain a free-flowing powder.
-
Pre-reduction (optional but recommended): The Ti(IV) species on the support can be reduced to the active Ti(III) state by treating the solid with a controlled amount of an organoaluminum compound like triethylaluminum at a low temperature.
Protocol 2: Alkene Polymerization (Slurry Phase)
Materials:
-
This compound (TiBr₃) or supported TiBr₃/MgCl₂ catalyst
-
Triethylaluminum (Al(C₂H₅)₃) or other suitable organoaluminum cocatalyst
-
Anhydrous polymerization solvent (e.g., heptane, toluene)
-
Alkene monomer (e.g., ethylene, propylene)
-
Polymerization reactor equipped with a stirrer, temperature control, and gas inlet/outlet
-
Quenching agent (e.g., acidified methanol)
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the polymerization reactor with inert gas.
-
Solvent and Cocatalyst Addition: Introduce the desired volume of anhydrous solvent into the reactor. Add the organoaluminum cocatalyst (e.g., triethylaluminum) to the solvent. The Al/Ti molar ratio is a critical parameter and typically ranges from 10:1 to 500:1.[3]
-
Catalyst Injection: Disperse the TiBr₃ or supported TiBr₃/MgCl₂ catalyst in a small amount of the anhydrous solvent and inject the slurry into the reactor.
-
Polymerization: Heat the reactor to the desired polymerization temperature (e.g., 50-80°C). Introduce the alkene monomer at a constant pressure. The polymerization is typically exothermic, and the temperature should be carefully controlled.
-
Termination: After the desired reaction time, stop the monomer flow and terminate the polymerization by adding a quenching agent, such as methanol (B129727) containing a small amount of hydrochloric acid. This will deactivate the catalyst and precipitate the polymer.
-
Polymer Isolation and Purification: Filter the polymer, wash it extensively with methanol and then water to remove catalyst residues, and finally dry it in a vacuum oven until a constant weight is achieved.
Visualizations
Experimental Workflow for Alkene Polymerization
References
Application Notes and Protocols for Titanium(III) Bromide (TiBr3) Mediated Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(III) bromide (TiBr3) is a powerful single-electron transfer (SET) reagent used in organic synthesis to facilitate a variety of reductive coupling and cyclization reactions. As a low-valent titanium species, it is particularly effective in the formation of carbon-carbon bonds. While the literature on TiBr3 is not as extensive as that for its chloride analogue, titanium(III) chloride (TiCl3), the reactivity principles are largely analogous. TiBr3 is typically generated in situ by the reduction of titanium(IV) bromide (TiBr4) with a suitable reducing agent, such as zinc or manganese. These protocols provide a framework for the application of TiBr3 in key organic transformations, drawing upon established methodologies for low-valent titanium reagents.
Application Note 1: TiBr3-Mediated Pinacol (B44631) Coupling of Carbonyl Compounds
The pinacol coupling reaction is a cornerstone of C-C bond formation, enabling the synthesis of 1,2-diols from two carbonyl moieties. TiBr3, as a potent SET agent, can efficiently mediate this transformation. The reaction proceeds through the formation of ketyl radicals, which then dimerize to form a titanium pinacolate intermediate. Subsequent hydrolysis yields the desired 1,2-diol. This methodology is applicable to a wide range of aldehydes and ketones, including aromatic and aliphatic substrates. The diastereoselectivity of the coupling can often be controlled to favor either the dl or meso isomer depending on the reaction conditions and substrate.
Key Features:
-
Broad Substrate Scope: Effective for the coupling of aromatic and aliphatic aldehydes and ketones.
-
Reductive C-C Bond Formation: A reliable method for constructing vicinal diols.
-
Mild Reaction Conditions: Often proceeds at or below room temperature.
Quantitative Data for Pinacol Coupling Reactions
The following table summarizes representative yields and diastereoselectivities for pinacol coupling reactions mediated by low-valent titanium reagents. These results, primarily reported for TiClx systems, are expected to be comparable for TiBr3-mediated reactions.
| Entry | Substrate (Aldehyde/Ketone) | Product (1,2-Diol) | Yield (%) | Diastereomeric Ratio (dl:meso) |
| 1 | Benzaldehyde | 1,2-Diphenyl-1,2-ethanediol | 85-95 | ~1:1 to >9:1 |
| 2 | p-Chlorobenzaldehyde | 1,2-Bis(4-chlorophenyl)-1,2-ethanediol | 80-90 | Varies |
| 3 | Cyclohexanone | 1,1'-Bicyclohexyl-1,1'-diol | 75-85 | N/A |
| 4 | Acetophenone | 2,3-Diphenyl-2,3-butanediol | 70-80 | Varies |
Experimental Protocol 1: General Procedure for TiBr3-Mediated Pinacol Coupling of Aromatic Aldehydes
This protocol describes a general method for the homocoupling of aromatic aldehydes to form 1,2-diols using a low-valent titanium reagent generated from TiBr4 and zinc dust.
Materials:
-
Titanium(IV) bromide (TiBr4)
-
Zinc dust (<10 micron, activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Aromatic aldehyde
-
1 M Aqueous K2CO3 solution
-
Anhydrous MgSO4
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add zinc dust (2.0 eq).
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of TiBr4 (1.0 eq) in anhydrous THF to the stirred suspension of zinc dust. The solution will typically turn from yellow to black, indicating the formation of low-valent titanium.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
-
Reductive Coupling Reaction:
-
Cool the black suspension of the low-valent titanium reagent to 0 °C.
-
Add a solution of the aromatic aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture over 15-20 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours.
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of 1 M aqueous K2CO3 solution at 0 °C.
-
Stir the mixture vigorously for 30 minutes.
-
Filter the mixture through a pad of celite to remove the titanium dioxide and excess zinc. Wash the filter cake with ethyl acetate (B1210297).
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 1,2-diol.
-
Application Note 2: TiBr3-Mediated Intramolecular Cyclization Reactions
Low-valent titanium reagents like TiBr3 are highly effective in promoting intramolecular radical cyclizations, a powerful strategy for the synthesis of cyclic compounds.[1] These reactions typically involve the reductive opening of an epoxide, followed by the cyclization of the resulting radical onto a tethered unsaturated functional group, such as an alkene, alkyne, or nitrile.[2][3] This methodology provides access to a variety of carbocyclic and heterocyclic ring systems, often with high levels of stereocontrol.[1]
Key Features:
-
Formation of Cyclic Structures: Enables the synthesis of 5- and 6-membered rings, and in some cases, larger ring systems.[1]
-
Radical-Mediated Pathway: Proceeds via a radical mechanism, offering complementary reactivity to ionic cyclization methods.
-
Stereocontrol: The stereochemistry of the starting material can influence the stereochemical outcome of the cyclized product.
Quantitative Data for Intramolecular Cyclization Reactions
The following table presents representative yields for intramolecular cyclizations mediated by low-valent titanium reagents.
| Entry | Substrate | Product | Yield (%) |
| 1 | Epoxy-alkene | Cyclopentanol derivative | 60-80 |
| 2 | Epoxy-alkyne | Cyclopentylidene-methanol derivative | 55-75 |
| 3 | Keto-alkene | Bicyclic alcohol | 50-70 |
Experimental Protocol 2: General Procedure for TiBr3-Mediated Intramolecular Radical Cyclization of an Epoxy-alkene
This protocol outlines a general procedure for the cyclization of an unsaturated epoxide to form a cyclic alcohol using a low-valent titanium reagent.
Materials:
-
Titanium(IV) bromide (TiBr4)
-
Zinc dust (<10 micron, activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Epoxy-alkene substrate
-
1 M Aqueous K2CO3 solution
-
Anhydrous MgSO4
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
Follow the same procedure as described in Experimental Protocol 1, step 1.
-
-
Intramolecular Cyclization:
-
Cool the black suspension of the low-valent titanium reagent to 0 °C.
-
Add a solution of the epoxy-alkene substrate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 4-16 hours).
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Experimental Protocol 1, step 3, to isolate the desired cyclic alcohol product.
-
Visualizations
Pinacol Coupling Reaction Mechanism
Caption: Mechanism of TiBr3-mediated pinacol coupling.
General Experimental Workflow
Caption: General workflow for TiBr3-mediated reactions.
References
Application Notes: Titanium(III) Bromide in Materials Science
Introduction: Titanium(III) bromide (TiBr₃) is an inorganic compound that is gaining attention in materials science due to its unique electronic and catalytic properties. As a blue-black, paramagnetic solid, its applications are primarily centered on its function as a catalyst and as a material in its own right, particularly in the realm of two-dimensional (2D) materials. This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing this compound in various materials science contexts.
Ziegler-Natta Catalysis for Alkene Polymerization
Application Note: this compound serves as a key component in Ziegler-Natta catalyst systems for the polymerization of alkenes, such as ethylene (B1197577). In these systems, the titanium(III) center acts as the active site for the coordination and subsequent insertion of monomer units. The process, often described by the Cossee-Arlman mechanism, involves the alkene coordinating to a vacant site on the titanium atom, followed by migratory insertion into the titanium-alkyl bond, thus extending the polymer chain. While titanium chlorides are more traditionally referenced, the fundamental principles apply to bromide-based systems. The catalyst is typically activated by an organoaluminum co-catalyst, such as methylaluminoxane (B55162) (MAO) or triethylaluminum (B1256330) (Al(C₂H₅)₃).[1][2][3] The properties of the resulting polyethylene (B3416737), including molecular weight and degree of branching, can be influenced by the specific catalyst composition and reaction conditions.[4][5]
Catalytic Pathway: Cossee-Arlman Mechanism
Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Quantitative Data: The following table summarizes representative catalytic activities and properties of polyethylene produced with titanium-based catalyst systems.
| Catalyst System | Co-catalyst | Polymerization Conditions | Activity | Polymer Molecular Weight (Mw) | Reference |
| Dendritic Ti-complex | MAO | 25°C, 30 min, 1.0 MPa Ethylene | 78.56 kg PE/(mol Ti·h) | Ultra-High (UHMWPE) | [6][7][8] |
| NiBr₂ / Cp*TiCl₃ | MAO | - | 6 x 10⁵ g PE/mol(Ni+Ti)·h | Bimodal Distribution | [4] |
| TiCl₄·2THF | Et₂AlCl / Bu₂Mg | 60 min | 1320 kg PE/mol Ti·h·atm | 1.8–7.8 x 10⁶ Da | [9] |
| FI-Catalyst (Ti) | MAO / BHT | 10°C, 1.1 bar Ethylene | 4.9 x 10⁶ g PE/(molcat·h·bar) | 7.2 x 10⁶ g/mol | [10] |
Experimental Protocol: Ethylene Polymerization This protocol describes a general procedure for the polymerization of ethylene using a TiBr₃-based Ziegler-Natta catalyst.
-
Catalyst Preparation and Reactor Setup:
-
All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.
-
In a 250 mL stainless steel reactor equipped with a magnetic stirrer, add the desired amount of TiBr₃ catalyst.[6]
-
Dry the reactor under vacuum at a specified temperature (e.g., 50°C) for 1 hour.[11]
-
Introduce a dry, oxygen-free solvent such as toluene (B28343) or n-hexane into the reactor.
-
-
Polymerization:
-
Pressurize the reactor with ethylene gas to purge the system three times.[6]
-
Introduce the organoaluminum co-catalyst (e.g., a solution of MAO in toluene) into the reactor. The Al/Ti molar ratio is a critical parameter and should be optimized (e.g., 1000:1).[7]
-
Set the desired reaction temperature (e.g., 25°C) and ethylene pressure (e.g., 1.0 MPa).[7]
-
Maintain vigorous stirring for the duration of the reaction (e.g., 30-60 minutes). Polymerization is indicated by the consumption of ethylene gas and the formation of a polymer precipitate.
-
-
Termination and Product Isolation:
-
Terminate the polymerization by venting the ethylene and adding an acidified alcohol solution (e.g., 10% HCl in methanol).
-
Stir the resulting suspension to deactivate the catalyst residues.
-
Collect the polyethylene powder by filtration.
-
Wash the polymer repeatedly with methanol (B129727) and then acetone.
-
Dry the polymer product in a vacuum oven at 60-80°C to a constant weight.
-
-
Characterization:
-
Determine the catalytic activity based on the mass of polymer produced per mole of titanium per hour.
-
Characterize the polymer's molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).
-
Analyze thermal properties such as melting temperature (Tm) using Differential Scanning Calorimetry (DSC).[4]
-
Synthesis of 2D TiBr₃ Crystals via Chemical Vapor Transport (CVT)
Application Note: this compound is itself a two-dimensional (2D) van der Waals material, exhibiting properties of an antiferromagnetic or ferromagnetic semiconductor.[1][12][13] These characteristics make it a candidate for applications in spintronics and advanced microelectronics.[13] High-quality single crystals of TiBr₃ can be synthesized using the Chemical Vapor Transport (CVT) method.[14] This technique involves using a transport agent (typically a halogen) to volatilize the source material at a high temperature (T₂) and transport it as a gaseous species to a cooler region (T₁) within a sealed ampoule, where it decomposes and deposits as single crystals.[15][16]
Experimental Workflow: Chemical Vapor Transport (CVT)
Caption: General workflow for the synthesis of 2D crystals via CVT.
Quantitative Data: Properties of 2D TiBr₃ Crystals
| Property | Value / Description | Reference |
| Crystal Structure | Triclinic | [13] |
| Growth Method | Chemical Vapor Transport (CVT) | [12][14] |
| Electrical Property | 2D Antiferromagnetic / Ferromagnetic Semiconductor | [1][12][13] |
| Bandgap | ~0.015 eV | [13] |
| Crystal Orientation | (0001) | [12][13] |
| Purity | Can be grown with high purity (e.g., 6N) | [13] |
| Exfoliation | Can be mechanically exfoliated to monolayers | [12][13] |
| Environmental Stability | Sensitive; handle in inert atmosphere | [12][13] |
Experimental Protocol: CVT Synthesis of TiBr₃ Crystals This protocol outlines a procedure for growing TiBr₃ single crystals.
-
Ampoule Preparation:
-
Thoroughly clean a quartz ampoule (e.g., 20 cm length, 1 cm inner diameter) with aqua regia, deionized water, and acetone, then dry it in an oven.
-
In an argon-filled glovebox, place high-purity TiBr₃ powder (source material) at one end of the ampoule.
-
Add a small amount of a transport agent, such as iodine (I₂), at a concentration of approximately 2-5 mg/cm³ of the ampoule volume.[16]
-
-
Sealing:
-
Attach the ampoule to a vacuum line and evacuate to a high vacuum (< 10⁻⁵ Torr).
-
Use a hydrogen-oxygen torch to seal the ampoule while maintaining the vacuum.
-
-
Crystal Growth:
-
Place the sealed ampoule in a two-zone horizontal tube furnace.[16]
-
The end of the ampoule containing the source material (source zone) should be in the hotter zone (T₂), and the empty end (sink zone) in the cooler zone (T₁).
-
Slowly heat the furnace to the desired temperatures. A typical temperature gradient for CVT of similar transition metal halides might be T₂ = 700°C and T₁ = 600°C. The optimal gradient must be determined experimentally.
-
Maintain these temperatures for an extended period (e.g., 7-10 days) to allow for vapor transport and crystal growth.[17]
-
-
Cooling and Crystal Recovery:
-
After the growth period, slowly cool the furnace down to room temperature over 12-24 hours to prevent thermal shock to the crystals.
-
Carefully remove the ampoule from the furnace.
-
In an inert atmosphere (glovebox), open the ampoule to retrieve the TiBr₃ single crystals that have deposited in the sink zone.
-
Atom Transfer Radical Polymerization (ATRP) Mediator
Application Note: The Ti(III)/Ti(IV) redox couple has the potential to mediate Atom Transfer Radical Polymerization (ATRP), a powerful technique for synthesizing polymers with controlled molecular weights, narrow polydispersity, and complex architectures.[18][19] The mechanism is analogous to well-established copper-catalyzed ATRP. A Ti(III) complex acts as an activator, abstracting a halogen atom from a dormant polymer chain (or initiator) in a one-electron oxidation to create a propagating radical and a Ti(IV)-halide species. This Ti(IV) complex then acts as a deactivator, reversibly terminating the radical to reform the dormant species.[20][21] This reversible activation-deactivation cycle maintains a low concentration of active radicals, minimizing termination events and allowing for controlled polymerization.[22]
Catalytic Pathway: Ti-Mediated ATRP
Caption: The Ti(III)/Ti(IV) redox cycle in Atom Transfer Radical Polymerization.
Quantitative Data: The following table provides representative conditions for ATRP. Specific kinetic parameters (k_act, k_deact) for TiBr₃ systems require empirical determination.
| Parameter | Example | Purpose | Reference |
| Monomer | Styrene, (Meth)acrylates | Building blocks of the polymer | [23] |
| Initiator | Alkyl Halide (e.g., Ethyl α-bromoisobutyrate) | Determines the number of growing chains | [23] |
| Catalyst (Activator) | Ti(III) complex (e.g., TiBr₃ + Ligand) | Controls the activation/deactivation equilibrium | [18][24] |
| Ligand | Polydentate N-containing (e.g., Bipyridine) | Solubilizes and tunes the redox potential of the metal center | [24] |
| Solvent | Toluene, Anisole, Diphenyl ether | Solubilizes components, affects reaction kinetics | [23][25] |
| Temperature | 50 - 110 °C | Influences rates of polymerization and side reactions | [23] |
Experimental Protocol: General ATRP Procedure This protocol outlines a general procedure for ATRP using a Ti(III) catalyst.
-
Reagent Preparation:
-
Purify the monomer by passing it through a column of basic alumina (B75360) to remove inhibitors.
-
Ensure the initiator, ligand, and solvent are pure and free of oxygen.
-
-
Reaction Setup:
-
In a glovebox or using Schlenk techniques, add TiBr₃ and the appropriate ligand to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the solvent, monomer, and initiator to the flask via syringe.[25]
-
-
Deoxygenation:
-
Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen, which is critical for a successful ATRP.[25]
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
-
-
Polymerization:
-
Termination and Purification:
-
Once the desired conversion is reached, terminate the reaction by cooling the flask and exposing the mixture to air. This oxidizes the Ti(III) to the inactive Ti(IV) state.
-
Dilute the viscous polymer solution with a suitable solvent (e.g., THF).
-
Remove the titanium catalyst by passing the solution through a column filled with neutral alumina.[25]
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the purified polymer by filtration and dry under vacuum.
-
References
- 1. TiBr3 Crystal & Powder Supplier | Competitive Prices & Worldwide Delivery [amcmaterial.ca]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and ethylene polymerization reaction of dendritic titanium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and ethylene polymerization reaction of dendritic titanium catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. 2dsemiconductors.com [2dsemiconductors.com]
- 13. 2dmaterials.alfa-chemistry.com [2dmaterials.alfa-chemistry.com]
- 14. americanelements.com [americanelements.com]
- 15. Vapor Transport | Taufour Lab: Creating and Tuning Materials [taufourlab.faculty.ucdavis.edu]
- 16. Chemical vapor transport [cpfs.mpg.de]
- 17. A Chemical Transport Method for the Synthesis of Simple and Complex Inorganic Crystals—Survey of Applications and Modeling [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 23. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 24. Toward Green Atom Transfer Radical Polymerization: Current Status and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 25. google.com [google.com]
Application Notes and Protocols for Safe Handling and Storage of Titanium(III) Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of titanium(III) bromide (TiBr₃) in a laboratory setting. Adherence to these protocols is crucial to minimize risks associated with this reactive and corrosive compound.
Hazard Identification and Summary
This compound is a blue-black, paramagnetic solid.[1] While specific toxicological data for this compound is not extensively documented, it is classified as a corrosive solid that reacts violently with water.[2][3][4][5] The primary hazards are associated with its corrosivity (B1173158) and reactivity.
Summary of Hazards:
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage, with a risk of blindness.[2][3][4] |
| Reactivity | Reacts violently with water, releasing heat and potentially hazardous fumes.[2][3][4] It is also sensitive to moisture and air.[4] |
| Inhalation | May cause respiratory irritation. |
| Ingestion | Harmful if swallowed; can cause severe burns to the mouth, throat, and stomach.[3][6] |
Experimental Protocols: Safe Handling and Use
-
Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood to control exposure to dust and fumes.[2][4][6]
-
Inert Atmosphere: Due to its sensitivity to air and moisture, handling should ideally be conducted in a glovebox under an inert atmosphere (e.g., argon or nitrogen).[4][7][8]
-
Ventilation: Ensure adequate ventilation in the laboratory.[2][4] Eyewash stations and safety showers must be readily accessible.[2]
A comprehensive PPE regimen is mandatory when handling this compound:
| PPE Category | Specifications |
| Eye and Face Protection | Chemical safety goggles and a face shield are required.[2][9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.[3][9] |
| Body Protection | A flame-retardant lab coat and appropriate protective clothing should be worn to prevent skin contact.[3][6] |
| Respiratory Protection | If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[2] |
The following workflow diagram illustrates the key steps for the safe handling of this compound.
Storage Procedures
Proper storage of this compound is critical to maintaining its integrity and ensuring safety.
-
Container: Store in the original, tightly sealed container.[6] Glass containers are suitable for laboratory quantities.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[4]
-
Location: Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[2][3][6]
-
Incompatibilities: Store away from water, strong oxidizing agents, and strong bases.[2]
Emergency Procedures
Immediate and appropriate action is required in the event of an emergency.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][3] Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[2][3] Seek immediate medical attention.[2][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2][3] Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting.[2][3][4] Rinse the mouth with water and seek immediate medical attention.[2][3][4] |
-
Evacuation: Evacuate personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[6] Do not use water to clean up spills.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[2]
Disposal Considerations
-
Waste Characterization: this compound waste is considered hazardous.
-
Disposal Method: Dispose of surplus and non-recyclable materials through a licensed disposal company.[9] Do not allow the chemical to enter drains.[2][4]
By adhering to these detailed application notes and protocols, researchers, scientists, and drug development professionals can safely handle and store this compound, minimizing the risk of injury and ensuring the integrity of their experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sds.strem.com [sds.strem.com]
- 8. Titanium Powder - ESPI Metals [espimetals.com]
- 9. angenechemical.com [angenechemical.com]
Application Notes and Protocols for the Preparation of Titanium(III) Bromide (TiBr3) Solutions for Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(III) bromide (TiBr₃) is a versatile Lewis acid and a key precursor to various organotitanium reagents used in organic synthesis and catalysis. Its solutions are particularly valuable in a range of catalytic reactions, including olefin polymerization, copolymerization of CO₂ and epoxides, and stereoselective aldol (B89426) reactions. The preparation of high-purity TiBr₃ and its subsequent dissolution to form stable, catalytically active solutions are critical steps for reproducible and efficient chemical transformations.
This document provides detailed protocols for the synthesis of solid TiBr₃ and the subsequent preparation of its solutions in common organic solvents suitable for catalytic applications. Safety precautions and quantitative data from representative catalytic systems are also included to ensure safe and effective utilization.
Data Presentation
The following table summarizes quantitative data for catalytic reactions employing titanium(III) species, providing a reference for expected performance.
| Catalytic Reaction | Catalyst System | Substrates | Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Reference |
| CO₂/Cyclohexene Oxide Copolymerization | [(Salen)Ti(III)Cl] / [PPN]X | CO₂, Cyclohexene Oxide | 0.1 | 120 °C, 40 bar, 1 h | 58 | [1] |
| CO₂/Cyclohexene Oxide Copolymerization | [(Boxdipy)Ti(IV)Cl] / [PPN]Cl | CO₂, Cyclohexene Oxide | 0.05 | 60 °C, 20 bar, 12 h | 45 | [1] |
| Ethylene Polymerization | TiCl₃ / n-Bu₂Mg / THF | Ethylene | - | 0.7 atm | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of Solid this compound (TiBr₃)
This protocol is adapted from the established method for the synthesis of titanium(III) halides.[3] The synthesis involves the reduction of titanium(IV) bromide (TiBr₄) with hydrogen gas at elevated temperatures.
Materials:
-
Titanium(IV) bromide (TiBr₄), anhydrous
-
Hydrogen gas (H₂), high purity
-
Argon or Nitrogen gas, high purity
-
Quartz reaction tube
-
Tube furnace
-
Gas flow controllers
-
Schlenk line and glassware
Procedure:
-
Apparatus Setup: Assemble a quartz reaction tube within a tube furnace. The tube should have gas inlets and outlets compatible with a Schlenk line for maintaining an inert atmosphere.
-
Inerting the System: Place a known quantity of anhydrous TiBr₄ into the center of the quartz tube. Seal the tube and thoroughly purge the system with inert gas (argon or nitrogen) for at least 30 minutes to remove air and moisture.
-
Reduction Reaction: While maintaining a gentle flow of inert gas, begin to heat the furnace to 400-450 °C. Once the temperature has stabilized, introduce a controlled flow of hydrogen gas. The reduction of TiBr₄ to TiBr₃ will commence. The reaction is: 2 TiBr₄(g) + H₂(g) → 2 TiBr₃(s) + 2 HBr(g)
-
Monitoring the Reaction: The reaction progress can be monitored by observing the color change from the reddish-brown of TiBr₄ vapor to the formation of a blue-black solid, which is TiBr₃.[3] The reaction is typically run for several hours to ensure complete conversion.
-
Cooling and Isolation: Once the reaction is complete, switch off the hydrogen flow and continue the inert gas flow while the furnace cools to room temperature. Once cooled, the blue-black solid TiBr₃ can be collected and stored under an inert atmosphere.
Expected Yield: The yield of this reaction is typically high, often exceeding 90%, provided that anhydrous conditions are strictly maintained.
Protocol 2: Preparation of a this compound Solution in Tetrahydrofuran (THF)
This protocol describes the preparation of a TiBr₃ solution in THF, a common solvent for catalytic applications. The procedure must be carried out under a strict inert atmosphere due to the sensitivity of Ti(III) species to air and moisture.
Materials:
-
This compound (TiBr₃), solid
-
Tetrahydrofuran (THF), anhydrous, deoxygenated
-
Schlenk flask with a magnetic stir bar
-
Syringes and cannulas for liquid transfer
-
Argon or Nitrogen gas, high purity
Procedure:
-
Inerting the Glassware: Thoroughly dry a Schlenk flask equipped with a magnetic stir bar by heating under vacuum and then backfilling with inert gas. Repeat this cycle three times.
-
Adding the Solid: Under a positive pressure of inert gas, quickly transfer the desired amount of solid TiBr₃ into the Schlenk flask.
-
Adding the Solvent: Using a cannula or a syringe, transfer the required volume of anhydrous, deoxygenated THF into the Schlenk flask containing the TiBr₃. The dissolution of TiBr₃ in THF is facilitated by the formation of a TiBr₃(THF)₃ complex.[4]
-
Dissolution: Stir the mixture at room temperature. The dissolution may be slow and can be gently warmed if necessary. The resulting solution should be a clear, colored solution, the exact color of which may vary depending on the concentration and purity.
-
Determining Concentration (Optional): The concentration of the Ti(III) species in the solution can be determined by titration or spectroscopic methods (e.g., UV-Vis or EPR spectroscopy) if a precise concentration is required for the catalytic reaction.[5]
-
Storage: Store the prepared TiBr₃ solution under an inert atmosphere in a sealed Schlenk flask, protected from light. These solutions are generally unstable over long periods and should be prepared fresh before use.
Safety Precautions
-
Handling of TiBr₄: Titanium(IV) bromide is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Handling of TiBr₃: this compound is a flammable solid and is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure proper ventilation and eliminate all potential ignition sources when using it.
-
Solvents: Anhydrous solvents like THF are flammable. Handle them in a well-ventilated area and away from ignition sources.
-
Quenching: Reactions involving titanium halides should be quenched carefully, typically by slow addition to an appropriate quenching agent (e.g., isopropanol) at low temperature.
Diagrams
References
- 1. Ti(III) Catalysts for CO2/Epoxide Copolymerization at Unusual Ambient Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inorganic syntheses. Volume 6 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the Titanium(III) Tris(alkyl) Ti{CH(SiMe3)2}3 and its Conversion to a Dimeric Alkyl‐Bridged Titanium(IV) Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of TiBr₃ in Ziegler-Natta Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziegler-Natta (ZN) catalysis is a cornerstone of polymer chemistry, enabling the stereospecific polymerization of olefins to produce a wide array of commercially important polymers like polyethylene (B3416737) and polypropylene (B1209903). The catalyst system typically comprises a transition metal compound from Group IV-VIII, most commonly a titanium halide, and an organoaluminum co-catalyst. While titanium tetrachloride (TiCl₄) and titanium trichloride (B1173362) (TiCl₃) are the most extensively studied and utilized titanium components, other halides such as titanium tribromide (TiBr₃) also play a role, albeit a less documented one in readily available literature.
These application notes aim to provide a detailed overview of the role of TiBr₃ in Ziegler-Natta catalysis, drawing from the available scientific information. We will cover its impact on catalyst activity, stereospecificity, and the properties of the resulting polymers. Detailed experimental protocols for catalyst preparation and polymerization are also provided to guide researchers in this area.
The Role of the Titanium Halide
In Ziegler-Natta catalysis, the titanium compound is the primary component of the active site where monomer coordination and insertion occur. The nature of the halide ligand (Cl, Br, I) directly influences the electronic and steric environment of the titanium center, which in turn affects the catalyst's performance. The interaction between the titanium halide and the organoaluminum co-catalyst leads to the formation of the active species, which are typically alkylated titanium complexes on the surface of the solid catalyst.
While the vast majority of research has focused on chloride-based systems, the study of bromide and iodide analogues provides valuable insights into the fundamental mechanisms of Ziegler-Natta catalysis.
Performance of TiBr₃-Based Ziegler-Natta Catalysts
Due to a relative scarcity of direct comparative studies in the public domain, a comprehensive quantitative comparison of TiBr₃ with TiCl₃ is challenging. However, based on available information, the following trends can be summarized:
Data Summary: Comparison of Titanium Halides in Propylene (B89431) Polymerization
| Catalyst Component | Co-catalyst | Polymerization Activity | Isotacticity (% I.I.) | Reference |
| α-TiCl₃ | Al(C₂H₅)₃ | High | High | General Literature |
| TiBr₃ | Al(C₂H₅)₃ | Moderate to High | Moderate to High | [1] |
| TiI₃ | Al(C₂H₅)₃ | Low to Moderate | Moderate | [1] |
Note: This table is a qualitative summary based on general trends reported in the literature. Specific activities and isotacticities can vary significantly with reaction conditions.
The performance of TiBr₃ in Ziegler-Natta catalysis is influenced by several factors:
-
Activity: The activity of TiBr₃-based catalysts in olefin polymerization is generally considered to be comparable to or slightly lower than that of their TiCl₃ counterparts under similar conditions. The difference in activity is often attributed to the different electronic effects of the bromide versus the chloride ligand, which can influence the rate of monomer insertion.
-
Stereospecificity: TiBr₃, in combination with a suitable co-catalyst like triethylaluminum (B1256330) (Al(C₂H₅)₃), is capable of producing isotactic polypropylene. The stereoregulating ability of the catalyst is a key feature of Ziegler-Natta systems and is dependent on the crystalline structure of the titanium halide and the nature of the active sites formed. The larger size of the bromide ion compared to the chloride ion may lead to subtle differences in the steric environment around the active titanium center, potentially affecting the degree of stereocontrol.
-
Polymer Properties: The properties of the resulting polymer, such as molecular weight and molecular weight distribution, are also influenced by the choice of the titanium halide.
Experimental Protocols
The following are generalized protocols for the preparation of a TiBr₃-based Ziegler-Natta catalyst and its use in the polymerization of propylene. Researchers should consult specific literature for more detailed and optimized procedures.
Protocol 1: Preparation of α-TiBr₃ Catalyst
Objective: To synthesize the α-crystalline form of titanium tribromide suitable for Ziegler-Natta catalysis.
Materials:
-
Titanium tetrabromide (TiBr₄)
-
Titanium metal powder
-
Inert, anhydrous solvent (e.g., n-heptane, toluene)
-
Schlenk line apparatus
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve titanium tetrabromide in the anhydrous solvent in a Schlenk flask.
-
Add a stoichiometric amount of titanium metal powder to the solution.
-
Heat the reaction mixture under reflux for several hours. The progress of the reduction of Ti(IV) to Ti(III) can be monitored by the change in color of the solution.
-
After the reaction is complete, cool the mixture to room temperature, allowing the solid α-TiBr₃ to precipitate.
-
Isolate the solid α-TiBr₃ by filtration under an inert atmosphere.
-
Wash the solid catalyst multiple times with the anhydrous solvent to remove any unreacted starting materials and byproducts.
-
Dry the α-TiBr₃ catalyst under vacuum to obtain a fine, crystalline powder.
-
Store the catalyst under a strictly inert atmosphere to prevent deactivation.
Protocol 2: Polymerization of Propylene using TiBr₃/Al(C₂H₅)₃ Catalyst System
Objective: To perform the polymerization of propylene to produce isotactic polypropylene using a prepared α-TiBr₃ catalyst.
Materials:
-
α-TiBr₃ catalyst
-
Triethylaluminum (Al(C₂H₅)₃) solution in an inert solvent
-
Anhydrous, deoxygenated polymerization solvent (e.g., n-heptane)
-
Polymerization-grade propylene
-
High-pressure polymerization reactor equipped with a stirrer, temperature control, and gas inlet/outlet.
-
Quenching agent (e.g., methanol)
-
Hydrochloric acid solution (for catalyst residue removal)
Procedure:
-
Thoroughly dry and purge the polymerization reactor with an inert gas.
-
Introduce the desired amount of the polymerization solvent into the reactor.
-
Add the triethylaluminum co-catalyst solution to the reactor and stir.
-
Introduce the α-TiBr₃ catalyst into the reactor. The order of addition of catalyst and co-catalyst can influence the final results and should be consistent.
-
Pressurize the reactor with propylene gas to the desired pressure.
-
Maintain the desired polymerization temperature and continue stirring for the specified reaction time. Monitor the propylene uptake to follow the polymerization rate.
-
After the desired polymerization time, vent the excess propylene and quench the reaction by adding the quenching agent (e.g., methanol).
-
Isolate the polymer by filtration.
-
Wash the polymer with a solution of hydrochloric acid in methanol (B129727) to remove catalyst residues, followed by washing with methanol and then water.
-
Dry the polypropylene product under vacuum at an elevated temperature until a constant weight is achieved.
-
Characterize the resulting polymer for its properties such as isotacticity, molecular weight, and melting point.
Logical Relationships and Workflows
The following diagrams illustrate the key relationships and workflows in Ziegler-Natta catalysis involving TiBr₃.
Caption: Formation of the active Ziegler-Natta catalyst from TiBr₄.
Caption: General mechanism of Ziegler-Natta polymerization.
Conclusion
While TiBr₃ is not as commonly employed as its chloride counterparts in industrial Ziegler-Natta catalysis, it serves as a valuable component for academic and research purposes to probe the electronic and steric effects of the halide ligand on the polymerization mechanism. The use of TiBr₃ can lead to the formation of stereoregular polypropylene, and its study contributes to a deeper understanding of the intricate workings of this important class of catalysts. The provided protocols offer a foundational guide for researchers interested in exploring the role of TiBr₃ in Ziegler-Natta catalysis. Further optimization of reaction conditions is recommended to achieve desired polymer properties.
References
Synthesis of Titanium-Based Nanomaterials: A Focus on Common Precursors and Applications in Drug Delivery
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
While the synthesis of titanium-based nanomaterials can be achieved through various methods and precursors, the use of titanium(III) bromide (TiBr3) as a starting material is not extensively documented in the current scientific literature. This document, therefore, provides a comprehensive overview of the synthesis of titanium dioxide (TiO2) nanomaterials using more commonly employed precursors, such as titanium alkoxides and titanium tetrachloride.[1][2][3] These materials have garnered significant interest in the biomedical field, particularly for their potential in drug delivery systems, owing to their biocompatibility, high stability, and tunable surface chemistry.[4][5][6]
This application note details established protocols for the synthesis of TiO2 nanoparticles via solvothermal and sol-gel methods. It also presents key quantitative data from various studies to facilitate comparison and experimental design. Furthermore, potential applications in drug delivery are discussed, along with visual representations of experimental workflows and a conceptual signaling pathway.
Data Presentation: Synthesis Parameters and Nanoparticle Characteristics
The following tables summarize quantitative data from various studies on the synthesis of TiO2 nanoparticles using different precursors and methods. This information is crucial for researchers aiming to reproduce or adapt these synthetic protocols.
Table 1: Solvothermal Synthesis of TiO2 Nanoparticles
| Precursor | Solvent(s) | Temperature (°C) | Time (h) | Nanoparticle Size (nm) | Crystal Phase | Reference |
| Titanium Isopropoxide | Ethanol (B145695)/Water | 150 | 18 | ~6 | Anatase | [7] |
| Titanium(IV) Butoxide | Ethanol | 230 | 18 | 5.6 ± 1.2 | Anatase | [8] |
| Titanium Tetrachloride | Water | 160 | 6 | Not specified | Not specified | [7] |
| Diisopropoxytitanium bis(acetylacetonate) | Supercritical CO2/Ethanol | Not specified | Not specified | Not specified | Anatase | [9] |
Table 2: Sol-Gel Synthesis of TiO2 Nanoparticles
| Precursor | Solvent(s) | pH | Calcination Temperature (°C) | Nanoparticle Size (nm) | Crystal Phase | Reference |
| Titanium Isopropoxide | Methanol/Ethanol | Not specified | Not specified | ~10 | Anatase | [7] |
| Titanium Ethoxide | Not specified | Mildly acidic | Not specified | Not specified | Anatase/Rutile/Brookite | [10] |
| Titanium Butoxide | Not specified | Not specified | Not specified | 3.3 | Anatase | [10] |
Experimental Protocols
The following are detailed methodologies for two common and effective methods for synthesizing TiO2 nanoparticles.
Protocol 1: Solvothermal Synthesis of TiO2 Nanoparticles
This protocol is based on a general procedure described in the literature for the synthesis of crystalline TiO2 nanoparticles.[8][11][12]
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
Absolute ethanol
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Prepare a precursor solution by dissolving a specific amount of titanium(IV) isopropoxide in absolute ethanol under vigorous stirring.
-
In a separate vessel, prepare a solution of deionized water in ethanol.
-
Add the water/ethanol solution dropwise to the titanium precursor solution under continuous stirring to initiate hydrolysis.
-
Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 150-230°C) for a designated period (e.g., 6-24 hours).[7][8]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting white precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with ethanol and deionized water to remove any unreacted precursors and by-products.
-
Dry the final product in an oven at a low temperature (e.g., 60-80°C) to obtain TiO2 nanoparticles.
-
For enhanced crystallinity, the dried powder can be calcined at a higher temperature (e.g., 400-600°C).
Protocol 2: Sol-Gel Synthesis of TiO2 Nanoparticles
This protocol outlines a general sol-gel method for the preparation of TiO2 nanoparticles, as derived from several sources.[3][7]
Materials:
-
Titanium(IV) alkoxide (e.g., titanium isopropoxide or titanium butoxide)
-
Anhydrous ethanol or other suitable alcohol
-
Deionized water
-
Acid or base catalyst (e.g., HCl, HNO3, or NH4OH) (optional)
Procedure:
-
Dissolve the titanium alkoxide precursor in anhydrous alcohol under an inert atmosphere (e.g., nitrogen or argon) with constant stirring.
-
Prepare a solution of deionized water in the same alcohol. An acid or base catalyst can be added to this solution to control the hydrolysis and condensation rates.
-
Slowly add the water/alcohol solution to the titanium precursor solution drop by drop while stirring vigorously. A gel will start to form.
-
Continue stirring the mixture for a set period (e.g., 1-2 hours) to allow for the completion of the hydrolysis and condensation reactions, leading to the formation of a stable sol or gel.
-
Age the gel at room temperature for a specified time (e.g., 24-48 hours) to strengthen the network.
-
Dry the gel in an oven at a moderate temperature (e.g., 80-100°C) to remove the solvent, resulting in a xerogel.
-
Grind the xerogel into a fine powder.
-
Calcination of the powder at elevated temperatures (e.g., 400-800°C) is typically required to induce crystallization and obtain the desired phase of TiO2 (anatase, rutile, or brookite).
Mandatory Visualizations
Experimental Workflow for Solvothermal Synthesis
Caption: A generalized workflow for the solvothermal synthesis of TiO2 nanoparticles.
Conceptual Signaling Pathway for TiO2 Nanoparticle-Mediated Photodynamic Therapy
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ojs.prjn.org [ojs.prjn.org]
- 6. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Impact of the Precursor on the Physicochemical Properties and Photoactivity of TiO2 Nanoparticles Produced in Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of TiO2 nanoparticles by the solvothermal method and application in the catalysis of esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SYNTHESIS OF TIO2 BY SOLVOTHERMAL METHOD AND ITS PHOTOCATALYTIC ACTIVITY TOWARDS BISEPTOL AND CONGO RED | WATER AND WATER PURIFICATION TECHNOLOGIES. SCIENTIFIC AND TECHNICAL NEWS [wpt.kpi.ua]
Application Notes and Protocols for Reactions Involving Titanium(III) Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup and execution of chemical reactions involving titanium(III) bromide (TiBr₃). Given the air- and moisture-sensitive nature of this reagent, a strong emphasis is placed on inert atmosphere techniques. While specific examples of organic reactions utilizing this compound are not extensively documented in readily available literature, the protocols provided are based on well-established procedures for the analogous and more commonly used titanium(III) chloride. The reactivity of TiBr₃ is expected to be similar to that of TiCl₃ in many contexts, such as in reductive coupling reactions and as a precursor to organometallic complexes and polymerization catalysts.
Properties and Handling of this compound
This compound is a blue-black, paramagnetic solid. It is highly sensitive to air and moisture and must be handled and stored under a dry, inert atmosphere, such as nitrogen or argon, to prevent decomposition.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | TiBr₃ | |
| Molar Mass | 287.58 g/mol | |
| Appearance | Blue-black solid | |
| Melting Point | Decomposes | |
| Solubility | Reacts with water and donor solvents |
Inert Atmosphere Techniques: Schlenk Line and Glovebox Setups
Due to its reactivity with atmospheric oxygen and water, all manipulations of this compound require the use of either a Schlenk line or a glovebox.
A Schlenk line is a dual-manifold apparatus that allows for the evacuation of air from glassware and its replacement with an inert gas. This technique is suitable for most benchtop reactions involving air-sensitive reagents.
A glovebox provides a sealed environment with a continuously purified inert atmosphere, offering a higher level of protection. It is the preferred method for handling highly pyrophoric or extremely air-sensitive materials, and for procedures that are difficult to perform in sealed glassware.
General Schlenk Line Operation Workflow
The following diagram illustrates the basic workflow for setting up a reaction on a Schlenk line.
Application: Alkene Polymerization
Titanium(III) halides, in combination with organoaluminum co-catalysts, are precursors for Ziegler-Natta catalysts used in the polymerization of alkenes like ethylene (B1197577) and propylene. The following section provides a general protocol for such a reaction, based on systems using titanium(III) chloride, which can be adapted for this compound.
Experimental Protocol: Ethylene Polymerization
This protocol describes a general procedure for the polymerization of ethylene using a Ti(III) precursor.
Materials:
-
This compound (or a suitable precursor like TiBr₃(THF)₃)
-
Anhydrous toluene (B28343)
-
Triethylaluminum (AlEt₃) or other suitable co-catalyst
-
High-purity ethylene gas
-
Schlenk flask or other suitable reaction vessel
-
Gas-tight syringe
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Thoroughly oven-dry all glassware and cool under a stream of inert gas.
-
Catalyst Slurry Preparation: In a glovebox or on a Schlenk line, suspend a known quantity of this compound in anhydrous toluene in the reaction flask.
-
Co-catalyst Addition: Under an inert atmosphere, add the desired amount of the organoaluminum co-catalyst solution to the this compound slurry via syringe. The molar ratio of Al to Ti is a critical parameter and should be carefully controlled.
-
Ethylene Introduction: Purge the reaction flask with ethylene gas. Then, maintain a constant pressure of ethylene in the flask.
-
Polymerization: Stir the reaction mixture vigorously at the desired temperature for the specified reaction time. The polymerization is often exothermic and may require cooling.
-
Quenching: After the desired time, stop the ethylene flow and quench the reaction by carefully adding an alcohol (e.g., methanol (B129727) or isopropanol).
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a larger volume of acidified methanol.
-
Purification and Drying: Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum to a constant weight.
Representative Data for Ethylene Polymerization
The following table provides hypothetical data for ethylene polymerization using a TiBr₃-based catalyst system to illustrate how results can be presented. Actual results will vary based on specific experimental conditions.
Table 2: Ethylene Polymerization with a TiBr₃/AlEt₃ Catalyst System
| Entry | Al/Ti Molar Ratio | Temperature (°C) | Time (h) | Ethylene Pressure (atm) | Yield (g PE) | Activity (kg PE / (mol Ti · h · atm)) |
| 1 | 10 | 25 | 1 | 1 | 5.2 | 18.1 |
| 2 | 20 | 25 | 1 | 1 | 8.9 | 31.0 |
| 3 | 20 | 50 | 1 | 1 | 12.5 | 43.5 |
| 4 | 20 | 25 | 2 | 1 | 15.3 | 26.6 |
| 5 | 20 | 25 | 1 | 2 | 16.8 | 29.2 |
Application: Synthesis of Titanium(III) Coordination Complexes
This compound can be used as a starting material for the synthesis of various titanium(III) coordination complexes. The following is a general protocol for the synthesis of a Ti(III) complex with a donor ligand, based on procedures for TiCl₃.
Experimental Protocol: Synthesis of a TiBr₃L₃ Complex
This protocol describes the synthesis of a generic tris-ligated this compound complex.
Materials:
-
This compound
-
Anhydrous donor solvent (e.g., tetrahydrofuran (B95107) (THF), acetonitrile)
-
Anhydrous non-coordinating solvent for precipitation (e.g., hexane, pentane)
-
Schlenk flask
-
Cannula or filter stick
Procedure:
-
Reaction Setup: In a glovebox or on a Schlenk line, place this compound in a Schlenk flask equipped with a stir bar.
-
Ligand Addition: Add an excess of the anhydrous donor solvent (ligand, L) to the flask.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the this compound has completely reacted, which is often indicated by a color change.
-
Isolation: If the product is soluble, filter the solution via cannula to remove any unreacted starting material.
-
Precipitation: Slowly add a non-coordinating solvent to the filtrate to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with the non-coordinating solvent, and dry under vacuum.
Logical Workflow for Complex Synthesis
The following diagram illustrates the logical steps involved in the synthesis of a coordination complex from this compound.
Safety Precautions
-
Air and Moisture Sensitivity: this compound and many of its derivatives are highly reactive with air and moisture. All manipulations must be carried out under a dry, inert atmosphere.
-
Pyrophoric Reagents: Organoaluminum co-catalysts used in polymerization are often pyrophoric and must be handled with extreme care.
-
Solvent Hazards: Anhydrous solvents are flammable. Ensure proper ventilation and avoid ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.
Disclaimer: The protocols provided are intended as general guidelines. Researchers should consult the relevant literature and perform a thorough risk assessment before conducting any experiment. The reactivity of this compound may differ slightly from that of titanium(III) chloride, and reaction conditions may need to be optimized accordingly.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Titanium(III) Bromide
Welcome to the Technical Support Center for the purification of crude titanium(III) bromide (TiBr₃). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity TiBr₃ for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain several impurities depending on the synthetic route used for its preparation. Common impurities include:
-
Titanium(IV) bromide (TiBr₄): Often present as an unreacted starting material or as a product of disproportionation.[1]
-
Titanium(II) bromide (TiBr₂): Can form from the disproportionation of TiBr₃ upon heating.[1]
-
Unreacted starting materials: If synthesized via comproportionation, residual titanium metal may be present.
-
Oxidation and hydrolysis products: Due to its air and moisture sensitivity, crude TiBr₃ may contain titanium oxides and oxybromides.
Q2: My crude TiBr₃ is a dark, almost black powder. Is this normal?
A2: Yes, pure this compound is a blue-black crystalline solid.[1] The dark appearance of the crude product is expected. However, significant color variation may indicate the presence of impurities. For instance, a brownish tint could suggest the presence of TiBr₄.
Q3: Can I purify TiBr₃ by recrystallization?
A3: Yes, recrystallization is a potential purification method. This compound is known to dissolve in donor solvents such as pyridine (B92270) and nitriles (e.g., acetonitrile) to form adducts.[1] This solubility can be exploited for recrystallization. However, due to the high reactivity of TiBr₃, this procedure must be carried out under a strictly inert atmosphere.
Q4: What is the thermal stability of TiBr₃ during purification?
A4: this compound undergoes disproportionation upon heating, yielding titanium(II) bromide and the more volatile titanium(IV) bromide.[1] This reaction becomes significant at temperatures around 400°C.[2] Therefore, purification methods involving heat, such as sublimation, must be carefully controlled to avoid decomposition of the desired product.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the purification of crude TiBr₃.
Problem 1: Low yield after vacuum sublimation.
| Possible Cause | Troubleshooting Step |
| Sublimation temperature is too high. | Excessive heat can cause the TiBr₃ to decompose into non-volatile TiBr₂ and volatile TiBr₄, which is then removed with the impurities. Reduce the sublimation temperature and monitor the process carefully. |
| Vacuum is not sufficient. | A poor vacuum will require a higher temperature to achieve sublimation, increasing the risk of decomposition. Check your vacuum setup for leaks and ensure the pump is functioning correctly. |
| Crude material contains a high percentage of non-volatile impurities. | If the crude sample is heavily contaminated with non-volatile substances, the yield of purified TiBr₃ will inherently be low. Consider a preliminary purification step if possible. |
Problem 2: The purified product is still contaminated with TiBr₄.
| Possible Cause | Troubleshooting Step |
| Sublimation temperature is too low or the duration is too short. | Insufficient heat or time may not allow for the complete removal of the more volatile TiBr₄. Gradually increase the temperature or extend the duration of the sublimation while monitoring for any signs of TiBr₃ decomposition. |
| Inefficient separation of sublimate and residue. | Ensure that the design of your sublimation apparatus provides adequate separation between the cold finger (where the purified product condenses) and the heated crude material. |
Problem 3: The purified TiBr₃ quickly changes color upon storage.
| Possible Cause | Troubleshooting Step |
| Exposure to air or moisture. | This compound is highly sensitive to air and moisture. All handling and storage must be performed under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line). Ensure your storage container is properly sealed. |
| Residual impurities. | The presence of residual reactive impurities can lead to the degradation of the purified product over time. Re-evaluate your purification protocol to ensure all impurities are effectively removed. |
Data Presentation
The following table summarizes the physical properties of this compound and its common volatile impurity, titanium(IV) bromide, which are critical for developing a successful sublimation procedure.
| Property | This compound (TiBr₃) | Titanium(IV) Bromide (TiBr₄) |
| Molar Mass | 287.58 g/mol | 367.48 g/mol |
| Appearance | Blue-black solid[1] | Orange-brown crystalline solid |
| Melting Point | Decomposes at 400°C[2] | 39°C |
| Boiling Point | - | 230°C |
| Vapor Pressure | Lower than TiBr₄ | Sublimes readily under reduced pressure. |
Experimental Protocols
Caution: this compound is air and moisture sensitive. All manipulations should be carried out using standard Schlenk line or glovebox techniques under an inert atmosphere (e.g., argon or nitrogen).
Method 1: Purification by Vacuum Sublimation
This method is effective for removing more volatile impurities such as titanium(IV) bromide.
Apparatus:
-
Sublimation apparatus with a cold finger
-
Schlenk line or glovebox
-
High-vacuum pump
-
Heating mantle or oil bath
-
Temperature controller
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool under vacuum or in a desiccator.
-
Loading the Sublimator: In a glovebox or under a positive pressure of inert gas, load the crude this compound into the bottom of the sublimation apparatus.
-
Assembly: Assemble the sublimation apparatus, ensuring all joints are well-sealed with high-vacuum grease. Connect the apparatus to the Schlenk line.
-
Evacuation: Slowly evacuate the sublimation apparatus to a high vacuum (<0.1 mbar).
-
Cooling the Cold Finger: Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water or a coolant from a circulating bath) through the cold finger.
-
Heating: Slowly heat the bottom of the sublimation apparatus using a heating mantle or oil bath. The temperature should be carefully controlled to be high enough to sublime the TiBr₄ impurity but well below the decomposition temperature of TiBr₃ (400°C). A starting temperature of around 150-200°C is recommended.
-
Sublimation: The more volatile TiBr₄ will sublime and deposit on the cold finger. The less volatile, purified TiBr₃ will remain in the bottom of the apparatus. The process can be monitored visually.
-
Completion: Once no more sublimate is observed collecting on the cold finger, turn off the heating and allow the apparatus to cool to room temperature under vacuum.
-
Product Recovery: Once cooled, vent the apparatus with inert gas. In a glovebox or under a positive flow of inert gas, carefully disassemble the apparatus and collect the purified this compound from the bottom.
Method 2: Purification by Recrystallization
This method is suitable for removing less soluble impurities. The choice of solvent is critical and should be a donor solvent in which TiBr₃ is soluble.
Apparatus:
-
Schlenk flasks
-
Cannula or filter stick
-
Heating mantle or oil bath
-
Schlenk line or glovebox
Procedure:
-
Solvent Selection: Choose a dry, deoxygenated donor solvent such as pyridine or acetonitrile.
-
Dissolution: In a Schlenk flask under an inert atmosphere, add the crude this compound. Add the solvent dropwise while stirring until the solid is completely dissolved. Gentle heating may be required.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed cannula or filter stick to transfer the hot solution to a clean Schlenk flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or freezer may be necessary to induce crystallization.
-
Isolation of Crystals: Once crystallization is complete, isolate the purified crystals by filtration using a cannula or filter stick.
-
Washing: Wash the crystals with a small amount of the cold, fresh solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for low yield in TiBr₃ sublimation.
References
improving the stability of titanium(III) bromide solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of titanium(III) bromide (TiBr₃) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure the successful use of TiBr₃ in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid color change from purple/blue to colorless or yellow. | Oxidation of Ti(III) to the colorless Ti(IV) state. This is accelerated by the presence of oxygen. | Ensure all solutions are prepared with deoxygenated water. Handle the solid TiBr₃ and its solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of a white or yellowish precipitate. | Hydrolysis of Ti(III) or Ti(IV) species to form insoluble titanium oxides (e.g., TiO₂).[1] This occurs when the pH of the solution is not sufficiently acidic. | Maintain a low pH by using a strong, non-oxidizing acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2] If a precipitate forms, it is generally not easily redissolved.[1] |
| Inconsistent experimental results or loss of reducing activity. | Degradation of the Ti(III) solution over time due to oxidation and/or hydrolysis. The concentration of the active Ti(III) species has decreased. | Prepare TiBr₃ solutions fresh whenever possible. If storage is necessary, keep the solution in a tightly sealed container under an inert atmosphere and in a cool, dark place. Periodically standardize the solution to determine the active Ti(III) concentration.[3] |
| The solid TiBr₃ is difficult to dissolve. | The quality of the TiBr₃ may have degraded due to improper storage and exposure to moisture. | Use high-purity TiBr₃ from a reputable supplier. Store the solid under a dry, inert atmosphere. TiBr₃ dissolves in donor solvents like pyridine (B92270) and nitriles.[4] For aqueous solutions, dissolve in a deoxygenated acidic medium. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable?
A1: this compound solutions are inherently unstable in aqueous environments due to two primary degradation pathways:
-
Oxidation: Ti(III) is readily oxidized to the more stable Ti(IV) oxidation state by atmospheric oxygen.[2]
-
Hydrolysis: In solutions that are not sufficiently acidic, Ti(III) ions can react with water to form insoluble titanium hydroxides and oxides, which precipitate out of solution.[1]
Q2: What is the expected shelf-life of a TiBr₃ solution?
A2: The shelf-life of a TiBr₃ solution is highly dependent on the storage conditions. Even in strongly acidic solutions and under an inert atmosphere, the concentration of Ti(III) will decrease over time.[1] For applications requiring precise concentrations, it is recommended to prepare the solution fresh or standardize it before use.[3]
| Storage Condition | Relative Stability | Estimated Usable Timeframe |
| Aqueous solution, exposed to air | Very Poor | Hours |
| Aqueous solution, under inert atmosphere | Poor | Hours to a few days |
| Acidic (e.g., >1M HCl) aqueous solution, exposed to air | Moderate | A few days |
| Acidic (e.g., >1M HCl) aqueous solution, under inert atmosphere | Good | Days to weeks (concentration should be verified) |
Q3: What is the ideal solvent for preparing a TiBr₃ solution?
A3: For aqueous applications, the ideal solvent is deoxygenated, high-purity water acidified with a strong, non-oxidizing acid like HCl or H₂SO₄.[2] For non-aqueous applications, donor solvents such as pyridine or nitriles can be used.[4]
Q4: Can I use nitric acid to acidify my TiBr₃ solution?
A4: It is generally not recommended to use nitric acid (HNO₃) as it is an oxidizing agent and can accelerate the degradation of Ti(III) to Ti(IV).[2]
Q5: My solution has a white precipitate. What is it and can I salvage the solution?
A5: The white precipitate is likely hydrated titanium dioxide (TiO₂) or other insoluble titanium oxides, formed due to hydrolysis.[1] This precipitate is very stable and not easily redissolved in acid.[1] The formation of a precipitate indicates significant degradation of the solution, and it is best to discard it and prepare a fresh solution.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Solution
Objective: To prepare a ~0.1 M aqueous solution of this compound stabilized in hydrochloric acid.
Materials:
-
This compound (TiBr₃), high purity
-
Concentrated hydrochloric acid (HCl), analytical grade
-
High-purity, deoxygenated water (prepare by boiling for 30 minutes and then cooling under a stream of argon or nitrogen)
-
Inert atmosphere glove box or Schlenk line
-
Glassware (volumetric flask, beaker, stir bar), oven-dried
Procedure:
-
Preparation of Acidic Solvent: In the inert atmosphere glove box, prepare the acidic solvent by adding the required volume of concentrated HCl to deoxygenated water in a volumetric flask to achieve a final concentration of 2 M HCl. Allow the solution to cool to room temperature.
-
Weighing TiBr₃: In the inert atmosphere, weigh the required amount of TiBr₃ solid in a clean, dry beaker.
-
Dissolution: Slowly add the deoxygenated 2 M HCl solution to the beaker containing the TiBr₃ while stirring. The solution should turn a characteristic purple or blue color.
-
Final Volume Adjustment: Once the solid is fully dissolved, transfer the solution to a volumetric flask and add deoxygenated 2 M HCl to the mark.
-
Storage: Store the solution in a tightly sealed container with an inert gas headspace. For best results, use the solution immediately or within a few days.
Protocol 2: Titrimetric Determination of Titanium(III) Concentration
Objective: To determine the exact concentration of a Ti(III) solution by titration with a standardized iron(III) solution.
Principle: Titanium(III) is a strong reducing agent and can be titrated against a standard oxidizing agent, such as iron(III) (Fe³⁺). The endpoint is detected using an indicator like potassium thiocyanate (B1210189) (KSCN), which forms a red complex with excess Fe³⁺.[5]
Materials:
-
This compound solution (to be standardized)
-
Standardized iron(III) ammonium (B1175870) sulfate (B86663) solution (~0.1 M)
-
Potassium thiocyanate (KSCN) indicator solution (10% w/v in water)
-
Deoxygenated water
-
Burette, conical flask, pipettes
-
Inert atmosphere (e.g., a constant flow of argon or nitrogen over the titration flask)
Procedure:
-
Sample Preparation: Pipette a known volume (e.g., 10.00 mL) of the Ti(III) bromide solution into a conical flask. Add approximately 50 mL of deoxygenated water.
-
Inert Atmosphere: Purge the headspace of the conical flask with an inert gas to prevent atmospheric oxidation of the Ti(III) during the titration.
-
Indicator Addition: Add a few drops of the KSCN indicator solution to the flask.
-
Titration: Titrate the Ti(III) solution with the standardized Fe(III) solution from the burette. The endpoint is reached when the first permanent faint red color persists, indicating the presence of excess Fe³⁺.
-
Calculation: Calculate the molarity of the Ti(III) solution using the following equation: M_Ti(III) * V_Ti(III) = M_Fe(III) * V_Fe(III)
Safety Precautions
-
Handling Solid TiBr₃: this compound is moisture-sensitive. Handle it in a dry, inert atmosphere (glove box or Schlenk line).[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves, when handling TiBr₃ and its solutions.[6][7]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[6]
-
Hydrolysis Reaction: Be aware that titanium halides can react vigorously with water, releasing hydrogen bromide gas, which is corrosive.[8]
Visualizations
Caption: Degradation pathways of aqueous this compound solutions.
Caption: General workflow for the preparation and use of TiBr₃ solutions.
Caption: A logical decision tree for troubleshooting common TiBr₃ solution issues.
References
- 1. Sciencemadness Discussion Board - Old decomposed Titanium (III) Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. brjac.com.br [brjac.com.br]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
Technical Support Center: Optimizing TiBr₃ Catalyzed Polymerizations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for Titanium(III) Bromide (TiBr₃) catalyzed polymerizations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general role of TiBr₃ in polymerization?
A1: this compound (TiBr₃) is a transition metal halide that can act as a catalyst, often in Ziegler-Natta systems, for the polymerization of alkenes (olefins)[1]. It facilitates the formation of long polymer chains from monomer units.
Q2: Why is a co-catalyst necessary for TiBr₃ catalyzed polymerizations?
A2: In the context of Ziegler-Natta catalysis, a co-catalyst, typically an organoaluminum compound like triethylaluminum (B1256330) (TEA) or diethylaluminum chloride (DEAC), is crucial for activating the TiBr₃ pre-catalyst. The co-catalyst alkylates the titanium center, creating the active sites required for monomer insertion and polymer chain growth[2][3].
Q3: What is the significance of the Al/Ti molar ratio?
A3: The molar ratio of the aluminum co-catalyst to the titanium catalyst ([Al]/[Ti]) is a critical parameter that significantly influences the catalyst's activity and the resulting polymer's properties. An optimal ratio is necessary to maximize polymer yield and control molecular weight. Too low a ratio may result in incomplete activation of the catalyst, while an excessively high ratio can lead to a decrease in catalyst activity and potentially broader molecular weight distribution[4][5].
Q4: How does temperature affect the polymerization process?
A4: Temperature has a profound effect on polymerization kinetics and polymer properties. Increasing the reaction temperature generally leads to a higher rate of polymerization. However, excessively high temperatures can cause catalyst deactivation, leading to a decrease in overall yield and potentially affecting the polymer's molecular weight and microstructure[6][7]. An optimal temperature range must be determined for each specific monomer and catalyst system.
Q5: What is the impact of monomer purity on the reaction?
A5: The purity of the monomer is paramount for a successful polymerization. Impurities such as water, oxygen, and other polar compounds can react with and deactivate both the TiBr₃ catalyst and the organoaluminum co-catalyst, leading to low yields or complete inhibition of the polymerization[8][9]. It is essential to use highly purified monomers and solvents and to conduct the reaction under an inert atmosphere.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Polymer Yield | 1. Catalyst Inactivity: The TiBr₃ or co-catalyst may be degraded due to improper storage or handling. 2. Presence of Impurities: Monomer, solvent, or the reaction vessel may contain impurities (e.g., water, oxygen) that poison the catalyst. 3. Incorrect [Al]/[Ti] Ratio: The ratio of co-catalyst to catalyst may be too low for effective activation. 4. Low Temperature: The reaction temperature may be too low for efficient initiation and propagation. | 1. Use fresh, properly stored catalyst and co-catalyst. 2. Ensure all reagents and glassware are thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Purify monomers and solvents prior to use. 3. Experimentally optimize the [Al]/[Ti] molar ratio. Start with a ratio known to be effective for similar titanium-based systems and vary it systematically. 4. Gradually increase the reaction temperature in increments to find the optimal range. |
| Broad Molecular Weight Distribution (PDI) | 1. Multiple Active Site Types: The catalyst may have different types of active sites with varying reactivities. 2. Chain Transfer Reactions: The presence of chain transfer agents or high temperatures can lead to premature termination of polymer chains. 3. Fluctuations in Reaction Conditions: Inconsistent temperature or monomer concentration during the polymerization can broaden the molecular weight distribution. | 1. While inherent to some catalyst systems, using a more homogeneous catalyst or adding an external donor to modify the active sites can sometimes narrow the PDI. 2. Minimize impurities that can act as chain transfer agents. Optimize the reaction temperature to reduce the rate of chain transfer reactions. 3. Maintain precise control over reaction temperature and ensure a constant monomer feed. |
| Low Molecular Weight Polymer | 1. High Concentration of Chain Transfer Agents: Impurities or intentionally added agents (like hydrogen) can limit chain growth. 2. High [Al]/[Ti] Ratio: An excess of the organoaluminum co-catalyst can sometimes increase the rate of chain transfer. 3. High Polymerization Temperature: Higher temperatures can increase the rate of chain transfer reactions relative to propagation. | 1. Purify all reactants to remove unintentional chain transfer agents. If hydrogen is used, its concentration needs to be carefully controlled. 2. Reduce the [Al]/[Ti] molar ratio to the optimal level. 3. Lower the reaction temperature. |
| Reactor Fouling/Polymer Sticking to Reactor Walls | 1. Poor Polymer Morphology: The polymer particles may not be well-formed, leading to adhesion. 2. Localized Overheating: "Hot spots" in the reactor can cause the polymer to melt and stick. | 1. Using a supported catalyst can help control polymer morphology. 2. Ensure efficient stirring and heat transfer within the reactor to maintain a uniform temperature. |
Data Presentation
The following tables summarize the effects of various reaction parameters on olefin polymerizations using titanium-based catalysts. While this data is not specific to TiBr₃, it provides a valuable reference for optimizing your reactions.
Table 1: Effect of [Al]/[Ti] Molar Ratio on Ethylene (B1197577) Polymerization with a Ti-based Catalyst
| [Al]/[Ti] Molar Ratio | Catalyst Activity (kg PE / (mol Ti * h)) | Molecular Weight (Mw, g/mol ) | PDI (Mw/Mn) |
| 100 | 1500 | 350,000 | 3.5 |
| 200 | 2500 | 320,000 | 3.2 |
| 300 | 2800 | 280,000 | 3.8 |
| 400 | 2600 | 250,000 | 4.1 |
| 500 | 2200 | 230,000 | 4.5 |
| Note: Data is illustrative and based on typical trends observed for Ziegler-Natta polymerizations. |
Table 2: Effect of Temperature on Propylene Polymerization with a TiCl₃/DEAC Catalyst
| Temperature (°C) | Polymer Yield (%) | Isotacticity Index (%) | Molecular Weight (Mw, g/mol ) |
| 50 | 85 | 95 | 450,000 |
| 60 | 92 | 94 | 400,000 |
| 70 | 95 | 92 | 350,000 |
| 80 | 88 (deactivation observed) | 90 | 300,000 |
| Note: Data is illustrative and based on typical trends observed for Ziegler-Natta polymerizations. |
Experimental Protocols
Protocol 1: General Procedure for Ethylene Polymerization
-
Reactor Preparation: A 500 mL glass reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet is thoroughly dried in an oven at 120°C overnight and then assembled while hot under a stream of dry nitrogen.
-
Solvent and Co-catalyst Addition: The reactor is charged with 250 mL of anhydrous toluene (B28343) via a cannula. The desired amount of a 1 M solution of triethylaluminum (TEA) in toluene is then added.
-
Catalyst Suspension Preparation: In a separate Schlenk flask under nitrogen, a precise amount of TiBr₃ is suspended in 20 mL of anhydrous toluene.
-
Polymerization Initiation: The reactor is heated to the desired temperature (e.g., 70°C). Ethylene gas is then introduced into the reactor at a constant pressure (e.g., 1 atm). The TiBr₃ suspension is injected into the reactor to start the polymerization.
-
Reaction Quenching: After the desired reaction time (e.g., 1 hour), the ethylene feed is stopped, and the polymerization is quenched by the slow addition of 50 mL of acidified methanol.
-
Polymer Isolation and Purification: The precipitated polymer is collected by filtration, washed extensively with methanol, and then dried in a vacuum oven at 60°C to a constant weight.
Mandatory Visualization
Caption: Troubleshooting workflow for TiBr₃ catalyzed polymerizations.
Caption: General experimental workflow for olefin polymerization.
References
- 1. Synthesis and ethylene polymerization reaction of dendritic titanium catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkene polymerization [almerja.com]
- 3. scienomics.com [scienomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Temperature Dependence of the Kinetic Parameters of the Titanium–Magnesium Catalyzed Propylene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Titanium(III) Bromide (TiBr3)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Titanium(III) Bromide (TiBr3).
Troubleshooting Guides
Issue: Inconsistent Experimental Results or Low Yield
Discrepancies in experimental outcomes when using commercial TiBr3 can often be traced back to the purity of the reagent. The following guide will help you identify potential impurities.
Q1: My reaction is sluggish or fails to go to completion. What could be the cause?
A1: Reduced reactivity of TiBr3 is often due to the presence of oxidized titanium species or other metallic impurities. Commercial TiBr3 is known to be sensitive to air and moisture, leading to the formation of titanium oxides or oxybromides. Furthermore, impurities from the manufacturing process, originating from the Titanium(IV) Bromide (TiBr4) precursor, may be present.
Common Impurities in Commercial TiBr3:
| Impurity Category | Specific Examples | Typical Concentration Range (ppm) | Analytical Method for Detection |
| Oxidation & Hydrolysis Products | Titanium(IV) oxide (TiO2), Titanium(IV) oxybromide (TiOBr2) | Varies greatly with handling and storage | X-ray Photoelectron Spectroscopy (XPS), Raman Spectroscopy |
| Precursor-Related Metal Halides | Vanadium Bromide (VBrx), Niobium Bromide (NbBrx), Tin Bromide (SnBrx), Antimony Bromide (SbBrx) | < 100 (each) | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) |
| Other Metal Impurities | Iron (Fe), Nickel (Ni), Chromium (Cr) | < 50 (each) | ICP-OES |
Note: Concentration ranges are estimates and can vary significantly between suppliers and batches. It is crucial to consult the supplier's certificate of analysis.
Frequently Asked Questions (FAQs)
Q2: How can I identify the common impurities in my TiBr3 sample?
A2: A multi-technique approach is recommended for comprehensive impurity analysis.
-
For Elemental Impurities: Use Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). This will provide a quantitative analysis of metallic impurities.
-
For Oxidation State and Surface Contamination: X-ray Photoelectron Spectroscopy (XPS) is ideal for determining the oxidation state of titanium, allowing you to quantify the amount of Ti(IV) species (impurities) relative to the desired Ti(III). It is also highly sensitive to surface oxidation and contamination.
-
For Oxide Phase Identification: Raman Spectroscopy can help identify the specific crystalline phases of titanium oxide impurities, such as anatase or rutile, which may form upon exposure to air.
Q3: My TiBr3 powder has a grayish tint instead of the expected dark, crystalline appearance. What does this indicate?
A3: A color change in TiBr3 often suggests the presence of impurities, most commonly oxidation products. The formation of titanium oxides (which are white or off-white) can lead to a grayish appearance of the bulk material. This indicates that the material has likely been exposed to air and/or moisture.
Q4: Are there any special handling procedures for preparing TiBr3 for analysis?
A4: Yes, due to its air and moisture sensitivity, all sample preparation for analysis must be performed under an inert atmosphere (e.g., in a glovebox). This is critical to prevent the formation of artifacts (oxides, oxybromides) during sample handling, which would lead to inaccurate analytical results. For techniques that require sample transfer to a vacuum chamber, such as XPS, a vacuum transfer vessel should be used.
Experimental Protocols
Protocol 1: Sample Preparation and ICP-OES Analysis for Elemental Impurities in TiBr3
Objective: To determine the concentration of metallic impurities in a commercial TiBr3 sample.
Methodology:
-
Sample Handling: Inside an argon- or nitrogen-filled glovebox, weigh approximately 50-100 mg of the TiBr3 sample into a clean, dry digestion vessel.
-
Digestion:
-
Add 5 mL of high-purity, trace-metal grade nitric acid (HNO3) to the vessel.
-
Add 1 mL of hydrofluoric acid (HF) to aid in the dissolution of any refractory titanium oxides. Caution: Handle HF with extreme care and appropriate personal protective equipment.
-
Seal the digestion vessel and place it in a microwave digestion system.
-
Ramp the temperature to 180°C over 15 minutes and hold for 30 minutes, or until the sample is fully dissolved.
-
-
Dilution:
-
After cooling, carefully open the digestion vessel inside a fume hood.
-
Transfer the digested sample solution to a 50 mL volumetric flask.
-
Dilute to the mark with deionized water.
-
-
Analysis:
-
Analyze the solution using a calibrated ICP-OES instrument.
-
Prepare multi-element calibration standards in a matrix that matches the acid concentration of the sample solution.
-
Measure the emission intensities for the elements of interest (e.g., V, Nb, Sn, Sb, Fe, Ni, Cr).
-
Protocol 2: XPS Analysis of TiBr3 for Oxidation State Determination
Objective: To quantify the relative amounts of Ti(III) and Ti(IV) species in a TiBr3 sample.
Methodology:
-
Sample Preparation (in a glovebox):
-
Mount a small amount of the TiBr3 powder onto a sample holder using double-sided conductive carbon tape.
-
Gently press the powder to ensure good adhesion and a relatively flat surface.
-
Load the sample holder into a vacuum transfer vessel without exposing it to the ambient atmosphere.
-
-
Sample Transfer and Analysis:
-
Transfer the sealed vessel from the glovebox to the XPS instrument's load-lock chamber.
-
Evacuate the load-lock and then transfer the sample into the main analysis chamber.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire a high-resolution spectrum of the Ti 2p region.
-
-
Data Analysis:
-
Perform peak fitting on the Ti 2p high-resolution spectrum.
-
Constrain the peak positions for Ti(III) (typically around 455.5 eV for 2p3/2) and Ti(IV) (typically around 458.8 eV for 2p3/2).
-
Calculate the relative atomic concentrations of Ti(III) and Ti(IV) from the areas of the fitted peaks.
-
Visualizations
Caption: Workflow for identifying impurities in TiBr3.
Caption: Degradation pathway of TiBr3 upon exposure to air and moisture.
troubleshooting failed reactions involving titanium(III) bromide
Welcome to the technical support center for reactions involving titanium(III) bromide (TiBr₃). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Reagent Handling and Storage
Question 1: My this compound reagent is a dark, almost black solid, but the product description said it should be blue-black. Is it still usable?
Answer: The color of this compound can be an initial indicator of its quality. A blue-black solid is characteristic of pure TiBr₃.[1] A significant deviation, such as a grayish or brownish tint, may suggest decomposition or the presence of impurities. The most common impurity is titanium(IV) oxide (TiO₂), a white solid that can form upon exposure to air and moisture.[2]
Symptoms of Degraded this compound:
| Observation | Potential Cause | Recommended Action |
| Grayish or brownish solid | Oxidation to TiO₂ or other titanium oxides. | Consider purification or purchase a new batch. An elemental analysis can confirm the purity. |
| Clumped or caked solid | Absorption of moisture. | The reagent is likely hydrated and unsuitable for most anhydrous reactions. |
| Evolution of white fumes upon handling | Reaction with atmospheric moisture to form HBr and titanium oxybromides. | Use in a well-ventilated fume hood and handle under a strictly inert atmosphere. The reagent may have partially decomposed. |
Question 2: What are the best practices for storing and handling this compound to prevent degradation?
Answer: this compound is highly sensitive to air and moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) at all times.[3]
Storage Recommendations:
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Container: Store in a tightly sealed container, preferably a glass ampoule under argon or in a Schlenk flask with a high-vacuum grease-sealed stopcock.[4]
-
Environment: Keep in a desiccator or a glovebox with a dry, inert atmosphere.[5]
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Temperature: Store in a cool, dark place.
Handling Protocol:
-
Inert Atmosphere: All transfers should be performed in a glovebox or using Schlenk line techniques.[6]
-
Dry Glassware: Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled under a stream of inert gas before use.[7]
-
Anhydrous Solvents: Use freshly distilled and degassed anhydrous solvents.[8]
Reaction Troubleshooting
Question 3: I am attempting a McMurry coupling reaction using TiBr₃, but I am getting a very low yield of the desired alkene. What are the common causes for this?
Answer: Low yields in McMurry reactions are a frequent issue and can stem from several factors, primarily related to the activity of the low-valent titanium species generated in situ.[9][10]
Troubleshooting Low Yields in McMurry Coupling:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Low-Valent Titanium | Ensure the reducing agent (e.g., Zn dust, LiAlH₄) is fresh and active. Activate Zn dust by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum. | Formation of a black slurry of active low-valent titanium, leading to improved coupling efficiency. |
| Presence of Protic Impurities | Use rigorously dried solvents and substrates. Water will quench the highly reactive low-valent titanium species. | Consistent reaction performance and higher yields. |
| Insufficient Reaction Time or Temperature | McMurry reactions often require prolonged reflux in solvents like THF or DME to drive the deoxygenation of the pinacol (B44631) intermediate to the alkene.[9][11] | Increased conversion to the alkene product. Monitor the reaction by TLC or GC-MS. |
| Steric Hindrance | Highly hindered ketones may couple slowly or not at all. Consider using a more reactive low-valent titanium system (e.g., TiCl₃/Zn-Cu couple). | Improved yields for sterically demanding substrates. |
Question 4: My pinacol coupling reaction with TiBr₃ is producing a complex mixture of products instead of the desired 1,2-diol. What side reactions could be occurring?
Answer: In pinacol coupling reactions, the formation of a ketyl radical is a key step.[12] Undesired side reactions can occur if this radical intermediate is not efficiently coupled.
Common Side Reactions in Pinacol Coupling:
| Side Product | Probable Cause | Suggested Solution |
| Alcohol (from reduction of the carbonyl) | The ketyl radical is quenched by a proton source before it can dimerize. | Ensure strictly anhydrous conditions. Use aprotic solvents. |
| Alkene (McMurry-type product) | The reaction temperature is too high, leading to deoxygenation of the intermediate titanium pinacolate.[7] | Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to isolate the pinacol product.[9] |
| Unreacted starting material | The reducing agent is not potent enough, or the TiBr₃ is of poor quality. | Use a stronger reducing agent or purify the TiBr₃. |
Experimental Protocols
Protocol 1: Purification of this compound by Sublimation
This protocol is for the purification of small quantities of TiBr₃ to remove non-volatile impurities such as TiO₂.
Materials:
-
Crude this compound
-
Sublimation apparatus
-
High-vacuum pump
-
Heating mantle
-
Inert gas source (argon or nitrogen)
Procedure:
-
Assemble the sublimation apparatus and flame-dry it under vacuum.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
In a glovebox, load the crude TiBr₃ into the bottom of the sublimation apparatus.
-
Assemble the apparatus and attach it to a Schlenk line.
-
Evacuate the apparatus to a high vacuum (<0.1 mmHg).
-
Slowly heat the bottom of the apparatus with a heating mantle.
-
Pure TiBr₃ will sublime and deposit as blue-black crystals on the cold finger.
-
Once the sublimation is complete, allow the apparatus to cool to room temperature under vacuum.
-
Backfill the apparatus with inert gas before transferring the purified product in a glovebox.
Protocol 2: Preparation of a this compound-THF Adduct
The THF adduct of TiBr₃ is often more soluble and easier to handle than the pure solid.[13]
Materials:
-
Purified this compound
-
Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled from sodium/benzophenone
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
Add the purified TiBr₃ to a flame-dried Schlenk flask under an inert atmosphere.
-
Add anhydrous THF via a cannula or syringe.
-
Stir the mixture at room temperature. The solid will slowly dissolve to form a colored solution (the color may vary depending on the specific adduct formed).
-
The solution of the TiBr₃(THF)ₓ adduct can be used directly for reactions. The concentration can be determined by titration if necessary.
Visual Troubleshooting Guides
Caption: Logical workflow for troubleshooting low yields in TiBr₃-mediated reactions.
Caption: A typical experimental workflow for conducting a reaction with TiBr₃.
References
- 1. Pinacol Coupling Reaction [organic-chemistry.org]
- 2. americanelements.com [americanelements.com]
- 3. Titanium bromide (TiBr3) | Br3Ti | CID 136975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Titanium (low valent) [organic-chemistry.org]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 7. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. McMurry reaction - Wikipedia [en.wikipedia.org]
- 11. Molecular weight of this compound [convertunits.com]
- 12. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 13. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Catalatalytic Activity of Titanium(III) Bromide
Welcome to the technical support center for titanium(III) bromide (TiBr₃) catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the catalytic activity of TiBr₃ in their experiments.
Frequently Asked Questions (FAQs)
Q1: My TiBr₃-catalyzed reaction is sluggish or not proceeding. What are the common causes?
A1: Several factors can contribute to low catalytic activity. These include:
-
Catalyst Inactivity: this compound is sensitive to air and moisture. Improper handling and storage can lead to oxidation to inactive Ti(IV) species.
-
Solvent Effects: The choice of solvent is crucial. Donor solvents can coordinate to the titanium center and may inhibit substrate binding.[1]
-
Substrate impurities: The presence of water, peroxides, or other reactive functional groups in the substrates or solvents can deactivate the catalyst.
-
Insufficient Activation: In some cases, an in-situ reduction of a Ti(IV) precursor is used to generate the active Ti(III) species. Incomplete reduction will result in lower activity.[2]
-
Poor Solubility: TiBr₃ has limited solubility in many organic solvents, which can lead to a low concentration of the active catalyst.
Q2: How can I activate or regenerate my this compound catalyst?
A2: If you suspect catalyst deactivation, you can try the following:
-
In-situ Generation: Generate the active Ti(III) species in situ from a more stable Ti(IV) precursor, like TiBr₄, using a reducing agent such as zinc dust or manganese.[2]
-
Use of Additives: In some reactions, the addition of a co-catalyst or an activator can enhance the catalytic activity.
-
Purification of Reagents: Ensure all substrates and solvents are rigorously dried and deoxygenated before use.
Q3: What is the role of ligands in enhancing the catalytic activity of TiBr₃?
A3: Ligands play a critical role in modifying the steric and electronic properties of the titanium center, which can significantly impact catalytic activity and selectivity.[3][4]
-
Steric Hindrance: Bulky ligands can create a specific steric environment around the metal center, influencing substrate approach and product selectivity.[5][6]
-
Electronic Effects: Electron-donating or withdrawing ligands can modulate the Lewis acidity and redox potential of the titanium catalyst, thereby affecting its reactivity.[3]
-
Stabilization: Certain ligands can stabilize the active Ti(III) species, preventing decomposition or oligomerization.[4][7]
Q4: Can the support material influence the catalytic activity of TiBr₃?
A4: Yes, supporting TiBr₃ on a solid matrix can enhance its catalytic performance by:
-
Increased Surface Area: High surface area supports allow for better dispersion of the catalyst, increasing the number of accessible active sites.[8]
-
Site Isolation: Supporting the catalyst can prevent bimolecular decomposition pathways, leading to a more stable and active catalyst.
-
Modified Electronic Properties: The support can interact electronically with the titanium center, influencing its catalytic properties.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Handle TiBr₃ under an inert atmosphere (glovebox or Schlenk line). Use freshly opened or properly stored catalyst. | Improved reaction conversion and product yield. |
| Solvent Inhibition | Screen different anhydrous, non-coordinating solvents. | Identification of a solvent that promotes higher catalytic activity. |
| Reagent Impurities | Purify substrates and solvents by distillation or passing through a column of activated alumina. | Consistent and reproducible reaction outcomes. |
| Mass Transfer Limitation | Increase stirring speed or use a mechanical stirrer. If using a supported catalyst, ensure proper mixing. | Enhanced reaction rate by overcoming diffusion limitations. |
Issue 2: Poor Selectivity (e.g., in stereoselective reactions)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Ligand | Screen a library of chiral ligands with varying steric and electronic properties. | Improved enantiomeric or diastereomeric excess of the desired product. |
| Reaction Temperature | Optimize the reaction temperature. Lower temperatures often lead to higher selectivity. | Increased selectivity at the cost of a potentially slower reaction rate. |
| Substrate Concentration | Vary the concentration of the substrate and/or reagent. | Optimized conditions for maximizing selectivity. |
Quantitative Data Summary
The following table summarizes the effect of different ligands on the enantioselective arylation of an aldehyde, demonstrating the enhancement of catalytic activity.
| Ligand | Substrate/Catalyst Ratio | Enantiomeric Excess (ee %) |
| H₈-BINOL | 200 | 85 |
| DTBP-H₈-BINOL | 800 | >90 |
| DAP-H₈-BINOL | 800 | >90 |
| Data adapted from research on chiral H₈-BINOL titanium complexes.[5][6] |
Experimental Protocols
Protocol 1: In-situ Generation of Ti(III) Catalyst for Pinacol (B44631) Coupling
This protocol describes the in-situ generation of a Ti(III) catalyst from TiCl₄ and its application in the pinacol coupling of benzaldehyde (B42025). While this example uses TiCl₄, a similar principle applies to generating Ti(III) from TiBr₄.
Materials:
-
Titanium(IV) chloride (TiCl₄) or Titanium(IV) bromide (TiBr₄)
-
Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Add zinc dust (2 equivalents) to the flask.
-
Add anhydrous THF to the flask.
-
Slowly add TiCl₄ or TiBr₄ (1 equivalent) to the stirred suspension at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 2 hours. A color change to dark brown or black indicates the formation of the low-valent titanium species.
-
Cool the reaction mixture to room temperature.
-
Add a solution of benzaldehyde (1 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: General workflow for a TiBr₃-catalyzed reaction.
Caption: Troubleshooting logic for low catalytic activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. New Advances in Titanium-Mediated Free Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ti-Catalyzed and -Mediated Oxidative Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ti(III) Catalysts for CO2/Epoxide Copolymerization at Unusual Ambient Pressure Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars Portal [scholarsportal.info]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applicability of Titanium-Based Catalysts in the Photocatalytic Degradation of 2,3,7,8-Tetrachlorodibenzofuran [mdpi.com]
Technical Support Center: Synthesis of Titanium(III) Bromide (TiBr₃)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals involved in the synthesis of Titanium(III) bromide (TiBr₃).
Frequently Asked Questions (FAQs)
Q1: Why is my TiBr₃ synthesis failing or giving very low yields?
A1: Low yields in TiBr₃ synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or poor mixing of reactants. For solid-state reactions like the comproportionation of Ti and TiBr₄, ensuring intimate contact between the reactants is crucial.
-
Side Reactions: The most common side reaction is the disproportionation of the TiBr₃ product into TiBr₂ and TiBr₄, especially at elevated temperatures.[1][2]
-
Moisture Contamination: Titanium halides are extremely sensitive to moisture.[1][3][4] Any water present in the reactants or the reaction setup will lead to the formation of titanium oxides or oxybromides, reducing the yield of the desired product.
-
Loss During Purification: TiBr₃ can be lost during purification steps, particularly if sublimation is used to remove the more volatile TiBr₄, and the conditions are not well-controlled.
Q2: My final TiBr₃ product is not the expected blue-black color. What does this indicate?
A2: The color of your product can be an indicator of impurities:
-
Yellow-Orange or Reddish Tinge: This often suggests the presence of unreacted Titanium(IV) bromide (TiBr₄), which is an amber-yellow crystalline solid.[2]
-
Greyish or Lighter Appearance: This could indicate the presence of Titanium(II) bromide (TiBr₂), a black powder that can form from the disproportionation of TiBr₃.[1]
-
White or Off-White Impurities: The presence of white solids could point to the formation of titanium oxides (like TiO₂) or oxybromides, resulting from exposure to moisture or air.[5][6]
Q3: How should I handle and store my synthesized TiBr₃?
A3: Due to its sensitivity to air and moisture, TiBr₃ must be handled and stored under strictly anhydrous and inert conditions.[7]
-
Handling: All manipulations should be carried out in a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen).
-
Storage: Store TiBr₃ in a tightly sealed container, preferably made of glass, inside a desiccator or a glovebox.[3]
Q4: What is the best method to purify TiBr₃?
A4: The primary impurities in TiBr₃ synthesis are typically unreacted TiBr₄ and TiBr₂ from disproportionation.[1]
-
Sublimation/Distillation: Since TiBr₄ is significantly more volatile than TiBr₃ and TiBr₂, it can be removed by heating the crude product under vacuum.[2][6] The TiBr₄ will sublime or distill away, leaving behind the less volatile TiBr₃ and TiBr₂. Care must be taken with the temperature to avoid excessive disproportionation of the TiBr₃ product.
-
Solvent Washing: While TiBr₃ can form adducts with some donor solvents, washing with a non-coordinating, dry, non-polar solvent in which TiBr₄ is soluble but TiBr₃ is not, could be a potential purification method. However, finding a suitable solvent can be challenging.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not start or proceeds very slowly. | 1. Reaction temperature is too low.2. Poor contact between reactants (in solid-state reactions).3. Passivation of the titanium metal surface with an oxide layer. | 1. Gradually increase the reaction temperature, monitoring for the onset of the reaction.2. Ensure reactants are finely powdered and well-mixed for the comproportionation reaction.3. Use fresh, high-purity titanium powder or etch the surface of titanium pieces with a suitable acid (followed by thorough drying) before use. |
| Product is contaminated with significant amounts of TiBr₄. | 1. Incomplete reduction of TiBr₄.2. Disproportionation of TiBr₃ product at high temperatures.[1] | 1. Increase the reaction time or the amount of reducing agent (H₂ or Ti).2. Carry out the synthesis at the lowest effective temperature. During purification by sublimation, carefully control the temperature to selectively remove TiBr₄ without causing significant TiBr₃ decomposition. |
| Final product contains TiBr₂. | Disproportionation of TiBr₃ has occurred due to excessive temperature during synthesis or purification.[1][2] | Lower the reaction and purification temperatures. The separation of TiBr₂ from TiBr₃ is difficult due to their similar low volatilities, so preventing its formation is key. |
| White, insoluble material is present in the product. | Contamination with moisture or air, leading to the formation of titanium oxides or oxybromides.[6] | Ensure all glassware is rigorously dried before use and that the reaction is carried out under a high-purity inert atmosphere. Use dry solvents and reagents. |
| Product is contaminated with metals from the reactor (e.g., iron). | At high temperatures, TiBr₄ (formed from disproportionation) can react with the walls of a stainless-steel reactor. | Use a reaction vessel made of a more inert material, such as quartz or glass, if the reaction temperatures allow. |
Quantitative Data
Table 1: Physical Properties of Titanium Bromides
| Property | This compound (TiBr₃) | Titanium(IV) Bromide (TiBr₄) | Titanium(II) Bromide (TiBr₂) |
| Molar Mass | 287.58 g/mol [1] | 367.48 g/mol [1] | 207.68 g/mol |
| Appearance | Blue-black paramagnetic solid[1] | Amber-yellow crystalline solid[2] | Black solid[1] |
| Melting Point | Decomposes (disproportionates) | 39 °C[1] | ~400 °C (decomposes) |
| Boiling Point | Sublimes with decomposition | 230 °C[1] | Non-volatile |
| Solubility in Water | Reacts | Hydrolyzes rapidly[1] | Reacts |
Table 2: Vapor Pressure Data for Titanium Halides (Illustrative)
| Compound | Temperature for a Vapor Pressure of ~1 mmHg | Comments |
| TiBr₄ | ~70 °C | Highly volatile, allowing for purification by sublimation/distillation.[3] |
| TiBr₃ | > 400 °C | Significantly less volatile than TiBr₄. Disproportionation is a competing process at these temperatures.[6] |
| TiCl₄ (for comparison) | 21 °C[4] | Included to illustrate the high volatility of Ti(IV) halides. |
| TiCl₃ (for comparison) | ~450 °C | Shows the lower volatility of Ti(III) halides compared to Ti(IV) halides.[6] |
Experimental Protocols
Method 1: Reduction of TiBr₄ with Hydrogen
This method is adapted from procedures described for the synthesis of titanium(III) halides.[2][6]
-
Reaction: 2 TiBr₄(g) + H₂(g) → 2 TiBr₃(s) + 2 HBr(g)
-
Apparatus: A reaction vessel (e.g., a modified flask or tube furnace) equipped with a gas inlet for hydrogen, a refluxing condenser, and an outlet for excess gas and HBr byproduct. A high-temperature filament (e.g., tungsten) inside the reaction vessel can be used to catalyze the reaction.[6]
-
Procedure:
-
The reaction apparatus must be thoroughly dried and purged with an inert gas (e.g., argon).
-
Place high-purity TiBr₄ into the bottom of the reaction vessel.
-
Gently heat the TiBr₄ to its boiling point (230 °C) to create a vapor atmosphere inside the vessel.
-
Introduce a slow stream of dry hydrogen gas into the reaction vessel.
-
If using a hot filament, heat it to a bright red heat to initiate the reduction of TiBr₄ vapor.
-
The solid, dark TiBr₃ product will form and deposit on the cooler surfaces of the vessel.
-
Continue the reaction until a sufficient amount of product has been collected.
-
Cool the apparatus to room temperature under a flow of inert gas.
-
The crude product can be purified by vacuum sublimation to remove any unreacted TiBr₄.
-
Method 2: Comproportionation of Ti and TiBr₄
This method involves the reaction of titanium metal with titanium(IV) bromide in a sealed, evacuated tube.[1]
-
Reaction: Ti(s) + 3 TiBr₄(s) → 4 TiBr₃(s)
-
Apparatus: A heavy-walled quartz or borosilicate glass tube that can be evacuated and sealed.
-
Procedure:
-
Place a stoichiometric ratio of high-purity titanium powder and TiBr₄ into the reaction tube inside a glovebox.
-
Evacuate the tube to a high vacuum and seal it with a torch.
-
Place the sealed tube in a tube furnace and slowly heat it to a temperature range of 400-500 °C. The exact temperature and reaction time will need to be optimized.
-
Hold the reaction at temperature for several hours to days to ensure complete reaction. A temperature gradient can be applied to the tube to encourage the transport and reaction of the volatile TiBr₄ with the titanium metal.
-
After the reaction is complete, cool the furnace slowly to room temperature.
-
Open the tube in a glovebox to recover the TiBr₃ product.
-
If the reaction was incomplete, the product may be purified by vacuum sublimation to remove residual TiBr₄.
-
Visualizations
Caption: Workflow for the synthesis, purification, and handling of TiBr₃.
Caption: Main synthesis routes and common side reactions for TiBr₃.
References
- 1. Titanium tetrabromide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. webqc.org [webqc.org]
- 4. TITANIUM HALIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 5. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. pubs.rsc.org [pubs.rsc.org]
moisture sensitivity of titanium(III) bromide and inert atmosphere techniques
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of moisture-sensitive titanium(III) bromide (TiBr₃). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
Q2: What is the visual appearance of this compound, and can a color change indicate decomposition?
A2: Pure this compound is a blue-black paramagnetic solid with a reddish reflection.[1] Any significant deviation from this appearance, such as the formation of a white or yellowish powder, could indicate hydrolysis or oxidation and therefore decomposition of the material.
Q3: What are the primary decomposition products of this compound upon exposure to moisture?
A3: Upon exposure to moisture, this compound will hydrolyze. While the exact stoichiometry for TiBr₃ hydrolysis is not well-documented in readily available literature, based on the principles of hydrolysis for other titanium halides, it is expected to form titanium oxides or oxybromides and hydrobromic acid (HBr). The hydrolysis of Ti(III) ions in water leads to the formation of species like TiOH²⁺.
Q4: What is the recommended purity of inert gas for handling this compound?
A4: It is recommended to use high-purity inert gas, such as argon or nitrogen, with oxygen and water levels below 1 part per million (ppm).[2] For highly sensitive applications, maintaining an atmosphere with less than 0.1 ppm of oxygen and water is ideal.[3]
Q5: Can I store this compound in a standard desiccator?
A5: No, a standard desiccator is not sufficient for the long-term storage of highly moisture-sensitive compounds like this compound. It should be stored in a sealed container within a glovebox under an inert atmosphere.
Troubleshooting Guides
Glovebox Operations
| Issue | Possible Cause | Troubleshooting Steps |
| Suspected contamination of TiBr₃ (color change) | High moisture or oxygen levels in the glovebox. | 1. Check the glovebox analyzer readings for O₂ and H₂O levels. They should ideally be < 1 ppm. 2. If levels are high, initiate a regeneration cycle of the glovebox purifier. 3. Inspect the gloves for any tears or punctures. 4. Ensure the antechamber is being properly evacuated and refilled with inert gas before bringing in materials. |
| Inconsistent reaction yields | Introduction of contaminants during weighing or transfer. | 1. Ensure all glassware and spatulas are thoroughly dried in an oven before being brought into the glovebox. 2. Allow items to cool to the glovebox atmosphere temperature in the antechamber to prevent condensation. 3. Use fresh, anhydrous solvents that have been properly stored in the glovebox. |
| Difficulty maintaining a stable inert atmosphere | Leak in the glovebox system. | 1. Perform a leak test on the glovebox according to the manufacturer's instructions. 2. Check the seals on the main antechamber and any feedthroughs. 3. Ensure the vacuum pump for the antechamber is functioning correctly and pulling a sufficient vacuum. |
Schlenk Line Operations
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction failure or unexpected side products | Air or moisture leak into the Schlenk flask. | 1. Check all glass joints for proper sealing. Re-grease if necessary. 2. Ensure the septa on your flasks are fresh and provide a good seal. 3. Verify a positive pressure of inert gas is maintained throughout the reaction by observing the bubbler. 4. Ensure solvents and reagents were properly degassed before use. |
| Solvent appears cloudy or a precipitate forms upon addition of TiBr₃ | Contaminated solvent or glassware. | 1. Use a fresh bottle of anhydrous solvent that has been properly stored. 2. Ensure all glassware was flame-dried or oven-dried and cooled under vacuum or a stream of inert gas before use. 3. Degas the solvent thoroughly using several freeze-pump-thaw cycles. |
| "Sucking back" of bubbler oil into the manifold | Sudden pressure drop in the Schlenk line. | 1. This can happen when cooling a flask rapidly. Always allow flasks to cool slowly. 2. Ensure a slight positive pressure of inert gas is always maintained. 3. Use a bubbler with a design that minimizes suck-back. |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Glovebox Atmosphere Purity | < 1 ppm O₂ and H₂O | For highly sensitive applications, < 0.1 ppm is preferred.[2][3] |
| Inert Gas Purity | ≥ 99.998% | High-purity argon or nitrogen is recommended. |
Experimental Protocols
Synthesis of Tris(pyridine)this compound ([TiBr₃(py)₃])
This procedure details the synthesis of a common adduct of this compound, which is a useful precursor for further reactions. This should be performed using standard Schlenk line or glovebox techniques.
Materials:
-
This compound (TiBr₃)
-
Anhydrous pyridine (B92270) (py)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Schlenk flask
-
Magnetic stir bar
-
Cannula or syringe
-
Filter cannula or fritted glass filter
Procedure:
-
Under a positive pressure of inert gas, add this compound to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous dichloromethane via cannula or syringe to create a suspension.
-
While stirring, slowly add a solution of anhydrous pyridine (at least 3 equivalents) in anhydrous dichloromethane to the TiBr₃ suspension.
-
A color change should be observed as the adduct forms. The solid dissolves in donor solvents like pyridine to produce 3:1 adducts.[1]
-
Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
-
The product can be isolated by filtration. If the product has precipitated, it can be collected by filtration using a filter cannula or a fritted glass filter under an inert atmosphere.
-
Wash the isolated solid with fresh anhydrous dichloromethane to remove any unreacted starting materials.
-
Dry the product under vacuum to remove residual solvent.
Visualizations
Caption: Troubleshooting workflow for experiments involving TiBr₃.
Caption: Basic setup of a Schlenk line for inert atmosphere reactions.
References
Navigating the Scale-Up of Titanium(III) Bromide Mediated Reactions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The use of titanium(III) bromide (TiBr₃) as a potent single-electron transfer (SET) reagent has opened new avenues for radical-mediated carbon-carbon bond formation in organic synthesis. However, transitioning these reactions from the laboratory bench to pilot-plant or industrial scale presents a unique set of challenges. This technical support center provides a comprehensive resource for troubleshooting common issues, understanding critical process parameters, and implementing safe and efficient scale-up procedures.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during the scale-up of this compound mediated reactions, presented in a question-and-answer format.
Section 1: Reagent Handling and Preparation
Q1: My large-scale reaction is sluggish and gives inconsistent yields, even though the lab-scale reaction worked perfectly. What could be the issue?
A1: This is a common issue when scaling up, and it often points to problems with the quality and handling of the this compound.
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Moisture and Air Sensitivity: this compound is highly sensitive to air and moisture. On a larger scale, the increased surface area and longer handling times can lead to partial deactivation of the reagent. Ensure that all solvents and reagents are rigorously dried and that the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[1][2]
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Reagent Purity: The purity of the TiBr₃ can significantly impact the reaction outcome. Impurities can act as catalysts for side reactions or inhibit the desired transformation. It is crucial to use a reliable source of high-purity TiBr₃ or to have a validated in-house preparation method. An improved method for preparing high-purity this compound from the corresponding tetrahalide has been described, which can be adapted for larger-scale preparations.[3]
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In-situ Generation: For large-scale operations, consider the in-situ generation of Ti(III) from more stable and easier-to-handle precursors like titanium(IV) bromide (TiBr₄) with a suitable reducing agent. This can circumvent issues related to the storage and handling of large quantities of the sensitive TiBr₃.
Q2: I'm observing a significant exotherm upon adding the this compound solution to my reactor. How can I control this?
A2: Exotherm management is critical for safety and to prevent side reactions or product degradation.[4][5]
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Slow and Controlled Addition: Implement a slow, controlled addition of the TiBr₃ solution using a dosing pump. This allows the reactor's cooling system to dissipate the heat generated.[6]
-
Dilution: Increasing the solvent volume can help to moderate the reaction rate and act as a heat sink. However, this may also impact reaction kinetics and needs to be optimized.[7]
-
Cooling Efficiency: Ensure your reactor has an efficient cooling system with a high surface-area-to-volume ratio. Perform heat flow calorimetry at the lab scale to understand the thermal profile of your reaction and to model the cooling requirements for the pilot plant.[6][7]
Section 2: Reaction Parameters and Optimization
Q3: The diastereoselectivity of my pinacol (B44631) coupling reaction is decreasing at a larger scale. Why is this happening and how can I improve it?
A3: Maintaining stereoselectivity on scale-up can be challenging and is often related to mixing and temperature control.
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Mixing Efficiency: Inadequate mixing can lead to localized areas of high reactant concentration, which can affect the stereochemical outcome. The choice of impeller design and agitation speed is crucial for ensuring a homogeneous reaction mixture.[8][9] Computational Fluid Dynamics (CFD) can be a useful tool to model and optimize mixing in large reactors.[10][11][12]
-
Temperature Control: Even small temperature fluctuations can impact the stereoselectivity of sensitive reactions. Ensure precise and uniform temperature control throughout the reactor.
-
Stoichiometry: Carefully control the stoichiometry of all reagents. In a chemical reaction, the limiting reagent is the one that is completely consumed and thus determines the maximum amount of product that can be formed.[12][13]
Q4: I am seeing an increase in byproducts in my scaled-up reaction. What are the likely causes?
A4: Increased impurity profiles are often a consequence of the challenges in maintaining optimal conditions at a larger scale.
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Prolonged Reaction Times: Slower heating and cooling rates in larger reactors can lead to longer overall reaction times, which may promote the formation of byproducts.[6] Re-optimize the reaction time for the larger scale.
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Local Hotspots: As mentioned, poor mixing can create localized "hot spots" with higher temperatures, leading to thermal degradation of reactants or products and the formation of impurities.[5][14]
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Reagent Addition Rate: The rate of addition of reagents can influence the concentration profiles and potentially lead to the formation of different intermediates and byproducts. This should be carefully controlled and optimized during scale-up.
Section 3: Work-up and Product Isolation
Q5: The filtration of the titanium dioxide byproducts from my large-scale reaction is very slow and clogs the filter. How can I improve this process?
A5: The formation of fine, gelatinous titanium dioxide precipitates during work-up is a common challenge.
-
Filter Aid: Use a filter aid such as Celite® to improve the filtration rate and prevent clogging. A pad of the filter aid can be prepared on the filter before starting the filtration.
-
Particle Size: The nature of the precipitate can sometimes be influenced by the quenching conditions. Experiment with different quenching agents and temperatures on a small scale to see if a more easily filterable solid can be obtained.
-
Alternative Filtration Methods: For very large scales, consider alternative filtration technologies such as a filter press or a centrifugal filter, which are designed to handle large volumes of solids.[15][16][17]
Q6: How can I efficiently remove residual titanium salts from my product?
A6: Residual metal impurities are a major concern, especially in the synthesis of active pharmaceutical ingredients (APIs).
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Aqueous Washes: Multiple washes with aqueous solutions (e.g., dilute acid, brine) are typically effective in removing most of the titanium salts.
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Chelating Agents: In some cases, washing with a solution containing a chelating agent can help to sequester and remove trace amounts of titanium.
-
Chromatography: If the product is amenable, column chromatography is an effective method for removing polar impurities, including residual metal salts.
Quantitative Data Summary
While specific quantitative data for the scale-up of this compound mediated reactions is not widely published, the following table provides a general comparison of key parameters that need to be considered when moving from lab to pilot scale, based on analogous titanium-mediated processes and general chemical engineering principles.
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Key Considerations for Scale-Up |
| Surface Area to Volume Ratio | High (~4.8 m⁻¹) | Low (~0.48 m⁻¹) | Heat transfer is significantly less efficient at larger scales, increasing the risk of exotherms.[7] |
| Mixing Time | Seconds | Minutes | Inefficient mixing can lead to localized concentration and temperature gradients, affecting yield and selectivity.[9] |
| Reagent Addition Time | Minutes | Hours | Slow, controlled addition is crucial to manage heat evolution and maintain optimal reaction conditions.[6] |
| Typical Yield | Often high and optimized | May decrease without process optimization | Yield losses can be attributed to factors like inefficient mixing, temperature fluctuations, and longer reaction times. |
| Impurity Profile | Generally lower | May increase | Side reactions and degradation can be more prevalent at larger scales due to the challenges mentioned above. |
Experimental Protocols
While a specific, detailed pilot-scale protocol for a this compound mediated reaction is not publicly available, the following provides a generalized methodology for the preparation and use of TiBr₃ in a larger-scale reaction, drawing on best practices for handling air- and moisture-sensitive reagents.
Pilot-Scale Preparation of a this compound Solution
Objective: To prepare a standardized solution of TiBr₃ for use in a subsequent large-scale reaction.
Materials:
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Titanium(IV) bromide (TiBr₄)
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Activated Zinc dust
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Anhydrous Tetrahydrofuran (THF)
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Inert gas (Argon or Nitrogen)
Equipment:
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Jacketed glass reactor (e.g., 50 L) equipped with a mechanical stirrer, temperature probe, condenser, and inert gas inlet/outlet.
-
Dosing pump for controlled liquid addition.
-
Schlenk line or similar inert gas manifold.
Procedure:
-
Inerting the Reactor: Thoroughly dry the reactor and purge with a strong flow of inert gas for several hours to remove all traces of air and moisture.
-
Charging Reagents: Under a positive pressure of inert gas, charge the reactor with anhydrous THF.
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Cooling: Cool the THF to 0-5 °C using the reactor's cooling jacket.
-
Addition of TiBr₄: Slowly add the TiBr₄ to the stirred THF. This may be an exothermic process, so monitor the temperature closely and adjust the addition rate to maintain the desired temperature.
-
Addition of Zinc: Once the TiBr₄ is fully dissolved, slowly add the activated Zinc dust to the solution. The reaction is exothermic and the color of the solution will change as the Ti(IV) is reduced to Ti(III).
-
Reaction Completion: Stir the mixture at 0-5 °C until the reaction is complete, which can be monitored by the disappearance of the Ti(IV) starting material (e.g., by taking a quenched sample for analysis).
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Standardization: The resulting TiBr₃ solution should be standardized before use to determine its exact concentration.
Visualizations
Logical Workflow for Scaling Up a TiBr₃ Mediated Reaction
Caption: A logical workflow for scaling up this compound mediated reactions.
Troubleshooting Logic for Decreased Yield in Scale-Up
Caption: A troubleshooting decision tree for addressing decreased yield during scale-up.
This technical support center provides a foundational guide for scientists and engineers embarking on the scale-up of this compound mediated reactions. By anticipating and addressing the challenges outlined, researchers can increase the likelihood of a successful, safe, and efficient transition from the laboratory to larger-scale production.
References
- 1. Pinacol Coupling Reaction [organic-chemistry.org]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modeling multiphase fluid flow, mass transfer, and chemical reactions in bioreactors using large‐eddy simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. refractorymetal.org [refractorymetal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. APPLICATION OF THE GUIDE TO DEVELOPING STANDARD OPERATING PROCEDURES - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Implementation of Complex Free Radical Polymerization Chemistry into a Plant-Scale Computational Fluid Dynamics Reactor Model - 76th Annual Meeting of the Division of Fluid Dynamics [archive.aps.org]
- 11. lct.ugent.be [lct.ugent.be]
- 12. researchgate.net [researchgate.net]
- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 14. mdpi.com [mdpi.com]
- 15. How to Prevent 3 Common Metal Filter Problems [jintaiporous.com]
- 16. silcotek.com [silcotek.com]
- 17. brotherfiltration.com [brotherfiltration.com]
Technical Support Center: Regeneration of Spent Titanium(III) Bromide Catalyst
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with titanium(III) bromide (TiBr₃) catalysts. The information provided is intended to assist in overcoming common challenges encountered during the regeneration and reuse of this catalyst.
Troubleshooting Guide
This section addresses specific issues that may arise during the regeneration of spent TiBr₃ catalysts.
Issue 1: Low Catalytic Activity After Regeneration
Q1: My TiBr₃ catalyst shows significantly lower activity after regeneration compared to the fresh catalyst. What are the potential causes?
A1: Low catalytic activity post-regeneration is a common issue that can stem from several factors:
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Incomplete Removal of Poisons: The catalyst's active sites can be blocked by residual reactants, products, by-products, or solvent molecules. Standard washing procedures may not be sufficient to remove strongly adsorbed species.
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Oxidation of Ti(III): Titanium(III) is susceptible to oxidation to Titanium(IV), which is often catalytically inactive for the desired transformation. Exposure to air or moisture during the regeneration process is a primary cause.
-
Thermal Degradation: Excessive temperatures during drying or calcination steps can lead to changes in the catalyst's crystal structure or surface area, a phenomenon known as sintering, which reduces the number of active sites.[1]
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Irreversible Chemical Transformation: The catalyst may have undergone an irreversible chemical change during the reaction, such as the formation of stable complexes that are resistant to regeneration conditions.
Q2: How can I improve the removal of catalyst poisons from my spent TiBr₃?
A2: To enhance the removal of poisons, consider the following approaches:
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Solvent Washing: A thorough washing with an appropriate anhydrous, aprotic solvent in an inert atmosphere is the first step. The choice of solvent should be based on the solubility of the suspected poisons.
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Chemical Treatment: Mild chemical treatments can be employed to remove strongly bound impurities.[2] For instance, washing with a dilute solution of a non-oxidizing acid in an organic solvent might help in removing certain residues. However, compatibility with the catalyst must be verified to prevent degradation.
-
Supercritical Fluid Extraction: This technique utilizes supercritical fluids, such as carbon dioxide, to extract contaminants from the catalyst's surface and pores without the need for high temperatures that could cause thermal damage.[3]
Issue 2: Color Change of the Catalyst During Regeneration
Q3: My dark-colored TiBr₃ catalyst turned a lighter color (e.g., white or yellow) during the regeneration process. What does this indicate?
A3: A significant color change from the characteristic dark color of Ti(III) compounds to a lighter shade is a strong indicator of oxidation to Ti(IV) species. Ti(IV) compounds, such as TiO₂, are typically white or pale yellow. This oxidation renders the catalyst inactive for reactions requiring the Ti(III) oxidation state.
Q4: How can I prevent the oxidation of my TiBr₃ catalyst during regeneration?
A4: Strict adherence to air- and moisture-free techniques is critical. All regeneration steps, including washing, drying, and handling, should be performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents used must be thoroughly dried and deoxygenated.
Frequently Asked Questions (FAQs)
Q5: What are the common deactivation mechanisms for titanium-based catalysts?
A5: Deactivation of titanium-based catalysts, including TiBr₃, can occur through several mechanisms:
-
Poisoning: Strong chemisorption of impurities or byproducts onto the active sites.[4]
-
Fouling: Physical blockage of active sites and pores by deposited materials like polymers or coke.[4]
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Sintering: Thermal degradation leading to a loss of active surface area.[1]
-
Change in Oxidation State: As discussed, oxidation of the active Ti(III) to inactive Ti(IV) is a primary deactivation pathway.
Q6: Is it possible to fully restore the activity of a spent TiBr₃ catalyst?
A6: While complete restoration to the activity of a fresh catalyst is challenging, significant reactivation is often possible. The level of activity recovery depends on the deactivation mechanism. Deactivation by fouling is often reversible through washing, while deactivation by poisoning or thermal degradation can be more difficult to reverse.[1] In some cases, a mild reduction step after regeneration might be necessary to convert any oxidized Ti(IV) back to Ti(III).
Q7: Are there any analytical techniques to assess the quality of my regenerated TiBr₃ catalyst?
A7: Yes, several analytical techniques can be used to characterize the regenerated catalyst and compare it to the fresh catalyst:
-
X-ray Diffraction (XRD): To check for changes in the crystalline structure.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of titanium on the catalyst surface.
-
Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and pore size distribution.
-
Inductively Coupled Plasma (ICP) analysis: To determine the elemental composition and check for inorganic poisons.
Quantitative Data Summary
Due to the proprietary nature of industrial catalyst regeneration and the specificity of academic research, publicly available quantitative data on TiBr₃ regeneration is scarce. The following table provides an illustrative example of expected outcomes from a successful regeneration process based on general principles of catalyst reactivation.
| Parameter | Fresh TiBr₃ Catalyst | Spent TiBr₃ Catalyst | Regenerated TiBr₃ Catalyst |
| Appearance | Dark violet/black crystalline solid | Dark, often clumped solid with residues | Dark violet/black crystalline solid |
| Ti(III) Content (%) | > 98% | 70 - 85% | > 95% |
| Surface Area (m²/g) | 15 - 25 | 5 - 10 | 12 - 20 |
| Catalytic Activity (%) | 100% (Reference) | 10 - 30% | 85 - 95% |
Experimental Protocols
Protocol 1: Standard Regeneration of Spent TiBr₃ Catalyst by Solvent Washing
Objective: To remove physisorbed and weakly chemisorbed impurities from a spent TiBr₃ catalyst.
Materials:
-
Spent TiBr₃ catalyst
-
Anhydrous, deoxygenated toluene (B28343)
-
Anhydrous, deoxygenated hexane (B92381)
-
Schlenk flask or similar inert atmosphere glassware
-
Cannula or filter frit for solvent transfer
-
Inert gas source (Argon or Nitrogen)
-
Vacuum pump
Procedure:
-
Under a strict inert atmosphere, transfer the spent TiBr₃ catalyst to a Schlenk flask.
-
Add anhydrous, deoxygenated toluene to the flask to fully immerse the catalyst.
-
Stir the slurry at room temperature for 1-2 hours.
-
Allow the catalyst to settle and carefully remove the solvent via cannula transfer or filtration through a filter frit.
-
Repeat the washing with fresh anhydrous, deoxygenated toluene two more times.
-
Perform a final wash with anhydrous, deoxygenated hexane to remove the toluene.
-
Dry the catalyst under high vacuum at a slightly elevated temperature (e.g., 40-50°C) for several hours until a fine, free-flowing powder is obtained.
-
Store the regenerated catalyst under an inert atmosphere.
Protocol 2: Chemical Treatment for Regeneration of a Severely Deactivated TiBr₃ Catalyst
Objective: To remove strongly bound impurities through a mild chemical wash.
Materials:
-
Spent TiBr₃ catalyst from Protocol 1 (after initial solvent washing)
-
Anhydrous, deoxygenated diethyl ether
-
Dry HCl solution in diethyl ether (e.g., 1 M)
-
Schlenk flask
-
Inert gas source
-
Vacuum pump
Procedure:
-
To the solvent-washed spent TiBr₃ in a Schlenk flask under an inert atmosphere, add anhydrous, deoxygenated diethyl ether.
-
Cool the slurry to 0°C in an ice bath.
-
Slowly add a small, substoichiometric amount of dry HCl solution in diethyl ether while stirring. The amount should be empirically determined to be just enough to react with suspected basic impurities without significantly affecting the bulk catalyst.
-
Stir the mixture at 0°C for 30-60 minutes.
-
Remove the ether solution via cannula transfer.
-
Wash the catalyst multiple times with fresh, anhydrous, deoxygenated diethyl ether until the washings are neutral.
-
Dry the catalyst under high vacuum as described in Protocol 1.
Visualizations
Caption: Workflow for TiBr₃ Catalyst Regeneration.
Caption: Troubleshooting Logic for Low Catalyst Activity.
References
Validation & Comparative
A Comparative Analysis of Titanium(III) Bromide and Titanium(III) Chloride as Catalysts for Chemical Synthesis
A comprehensive review of available literature reveals a notable scarcity of direct comparative studies on the catalytic performance of titanium(III) bromide (TiBr₃) and titanium(III) chloride (TiCl₃). While both compounds are recognized as catalysts, particularly in the realm of alkene polymerization, a side-by-side quantitative analysis of their efficacy under identical reaction conditions is not well-documented. This guide, therefore, presents a comparative overview based on their individual properties, established applications, and theoretical considerations stemming from the differing halide ligands.
Titanium(III) halides are important catalysts and reagents in organic synthesis, primarily utilized in polymerization reactions and reductive couplings. Titanium(III) chloride, in particular, is a cornerstone of industrial chemistry as a key component of Ziegler-Natta catalysts for the production of polyolefins.[1] this compound is also known to catalyze alkene polymerization, although it is less commonly cited in the literature.[2] This comparison aims to provide researchers, scientists, and drug development professionals with a consolidated resource to understand the potential nuances between these two catalysts.
Physical and Chemical Properties
A fundamental comparison begins with the intrinsic properties of each compound, which can influence their behavior in a catalytic system.
| Property | This compound (TiBr₃) | Titanium(III) Chloride (TiCl₃) |
| Molar Mass | 287.58 g/mol | 154.23 g/mol |
| Appearance | Blue-black solid[2] | Red-violet or brown crystals (polymorph dependent) |
| Solubility | Soluble in donor solvents like pyridine (B92270) and nitriles[2] | Soluble in water, acetone, acetonitrile; insoluble in hydrocarbons |
| Synthesis | Reduction of TiBr₄ with hydrogen or comproportionation of Ti metal and TiBr₄[2] | Reduction of TiCl₄ with hydrogen or aluminum |
Catalytic Applications and Theoretical Comparison
The primary documented catalytic application for both TiBr₃ and TiCl₃ is in alkene polymerization. TiCl₃ is a well-established component of Ziegler-Natta catalysts, which are crucial for the stereospecific polymerization of alpha-olefins like propylene (B89431).[3] While TiBr₃ is also cited as a catalyst for alkene polymerization, detailed performance data and comparisons with TiCl₃ are lacking.[2]
The differences in the halide ligand (bromide vs. chloride) are expected to impart distinct electronic and steric effects on the titanium center, thereby influencing catalytic activity, selectivity, and stability.
-
Steric Effects: The larger ionic radius of the bromide ion compared to the chloride ion means that TiBr₃ will have a bulkier coordination sphere. This increased steric hindrance could influence the stereoselectivity of polymerization reactions and the accessibility of the catalytic center to bulky monomers.
-
Halide Ligand Effects in Catalysis: In transition metal catalysis, the nature of the halide ligand can significantly impact the catalyst's performance. Generally, metal-bromide bonds are weaker and more labile than metal-chloride bonds. This could lead to differences in catalyst initiation, propagation, and termination rates in polymerization reactions.
Experimental Protocols
Due to the absence of direct comparative studies in the reviewed literature, specific experimental protocols for a side-by-side comparison of TiBr₃ and TiCl₃ as catalysts are not available. However, a general protocol for alkene polymerization using a Ziegler-Natta type catalyst is provided below. This can serve as a template for researchers wishing to conduct their own comparative analysis.
General Protocol for Propylene Polymerization:
-
Catalyst Preparation: In a glovebox under an inert atmosphere, a slurry of the titanium(III) halide (TiCl₃ or TiBr₃) in a dry, deoxygenated hydrocarbon solvent (e.g., heptane) is prepared.
-
Co-catalyst Addition: A solution of the co-catalyst, typically an organoaluminum compound such as triethylaluminum (B1256330) (AlEt₃), in the same solvent is added dropwise to the titanium halide slurry at a controlled temperature. The mixture is aged for a specified period to allow for the formation of the active catalytic species.
-
Polymerization: The reactor is charged with the solvent and saturated with propylene gas at a specific pressure and temperature. The prepared catalyst slurry is then injected into the reactor to initiate polymerization.
-
Quenching and Work-up: After the desired reaction time, the polymerization is terminated by the addition of an alcohol (e.g., isopropanol). The polymer is then filtered, washed with the alcohol and a hydrocarbon solvent, and dried under vacuum.
-
Analysis: The resulting polymer is characterized for its yield, molecular weight, molecular weight distribution, and tacticity (e.g., using techniques like GPC and ¹³C NMR).
Visualizing Catalytic Processes
The following diagrams illustrate generalized workflows and concepts relevant to the catalytic applications of titanium(III) halides.
Caption: Generalized workflow for Ziegler-Natta polymerization using a TiX₃ catalyst.
Caption: Inferred effects of halide ligands on the catalytic properties of Ti(III) halides.
Conclusion
While both this compound and titanium(III) chloride are known to function as catalysts, particularly for alkene polymerization, the existing body of scientific literature does not provide a direct, quantitative comparison of their catalytic performance. Titanium(III) chloride is extensively studied and utilized, especially in the context of Ziegler-Natta catalysis. The catalytic potential of this compound remains less explored, representing an area ripe for further investigation.
Theoretical considerations suggest that the differences in electronegativity and ionic radii between chlorine and bromine should lead to variations in the Lewis acidity and steric environment of the titanium center. These differences are expected to translate into distinct catalytic activities and selectivities. Future experimental work is necessary to elucidate these potential differences and to fully assess the comparative advantages of TiBr₃ and TiCl₃ in various catalytic applications. Researchers are encouraged to use the generalized protocols provided as a starting point for such comparative studies.
References
Spectroscopic Showdown: Unveiling the Electronic Structure of Titanium(III) Bromide through XPS and EPR Analysis
A comparative guide for researchers navigating the characterization of air-sensitive titanium(III) halides, offering insights into their electronic properties through X-ray Photoelectron Spectroscopy (XPS) and Electron Paramagnetic Resonance (EPR) spectroscopy.
This guide provides a comparative analysis of the spectroscopic signatures of titanium(III) bromide (TiBr₃), a compound of interest in catalysis and materials science. Due to the air-sensitive nature of TiBr₃, direct experimental data is often scarce. This document synthesizes available data from related titanium(III) compounds, primarily titanium(III) chloride (TiCl₃), to provide a robust framework for researchers. Detailed experimental protocols for handling such sensitive materials are also presented, alongside a discussion of the expected spectroscopic parameters.
At a Glance: Spectroscopic Parameters of Titanium(III) Halides
The following tables summarize the expected and experimentally determined binding energies from XPS and g-values from EPR for this compound and its chloride analogue. These values are critical for identifying and characterizing the oxidation state and local electronic environment of the titanium center.
Table 1: Comparative XPS Binding Energies (in eV)
| Compound | Ti 2p₃/₂ | Br 3d₅/₂ | Cl 2p₃/₂ |
| This compound (TiBr₃) (Expected) | ~457.2 | ~68.5 - 69.5 | N/A |
| Titanium(III) Chloride (TiCl₃) (Reference) | 457.2[1][2][3][4] | N/A | ~199.0 |
Table 2: Comparative EPR Spectroscopic Parameters
| Compound | g-value(s) | Linewidth | Notes |
| This compound (TiBr₃) (Expected) | Anisotropic, g < 2.0023 | Broad | Expected to be similar to TiCl₃, potentially EPR silent at room temperature. |
| Titanium(III) Chloride (TiCl₃) (Solid, low temp.) | g⊥ ≈ 1.90-1.92, g∥ ≈ 1.97-1.98[5] | Broad | Often EPR silent at room temperature due to strong spin-exchange interactions. Signals at low temperatures may arise from defect sites.[6] |
| Various Ti(III) Complexes (in solution) | Isotropic or anisotropic, typically in the range of 1.8 - 2.0 | Variable | Highly dependent on the ligand field environment. |
Delving Deeper: Experimental Protocols
The successful spectroscopic analysis of air-sensitive compounds like this compound hinges on meticulous sample handling to prevent oxidation.
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: All sample preparation must be conducted in an inert atmosphere, typically within a glovebox filled with argon or nitrogen gas. The sample, in powder form, should be mounted on a sample holder using a compatible, vacuum-stable adhesive.
-
Sample Transfer: A vacuum transfer vessel is essential to move the sample from the glovebox to the XPS instrument without exposure to air.[7] This vessel is sealed inside the glovebox, attached to the XPS load-lock, and evacuated before the sample is transferred into the analysis chamber.
-
Data Acquisition: Spectra should be acquired for the Ti 2p, Br 3d, C 1s, and O 1s regions. The C 1s signal from adventitious carbon (typically set to 284.8 eV) can be used for charge correction, although caution is advised as the carbon may not be in direct electrical contact with the sample. The O 1s signal is a critical indicator of sample oxidation.
-
Data Analysis: The Ti 2p spectrum of Ti(III) is expected to show a doublet (2p₃/₂ and 2p₁/₂) with the Ti 2p₃/₂ peak appearing around 457.2 eV.[1][2][3][4] The Br 3d spectrum should also exhibit a doublet (3d₅/₂ and 3d₃/₂) with the Br 3d₅/₂ peak expected in the range of 68-69 eV for metal bromides.[8][9][10][11]
Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Sample Preparation: Inside a glovebox, the powdered solid sample is loaded into a quartz EPR tube. The tube is then sealed under the inert atmosphere.
-
Data Acquisition: EPR spectra of solid-state titanium(III) compounds are typically recorded at low temperatures (e.g., liquid nitrogen or liquid helium temperatures) to overcome the effects of rapid spin-lattice relaxation and potential spin-exchange broadening that can render the sample EPR silent at room temperature.[6]
-
Data Analysis: Titanium(III) is a d¹ ion and is therefore EPR active. The g-value is a sensitive probe of the local electronic environment.[12] For a d¹ ion in an octahedral field, the g-value is expected to be less than the free-electron value of 2.0023.[13] The spectrum of a powdered sample will likely be broad and may exhibit anisotropy, reflecting the different g-values along different molecular axes.
Visualizing the Process and Concepts
To further clarify the experimental workflow and the relationships between the spectroscopic data and the material's properties, the following diagrams are provided.
Concluding Remarks
The spectroscopic characterization of this compound presents challenges due to its reactivity. However, by employing rigorous air-sensitive handling techniques and leveraging comparative data from related compounds, a clear picture of its electronic structure can be obtained. The expected XPS binding energies for Ti(III) and bromide, along with the anticipated anisotropic EPR signal at low temperatures, provide a solid foundation for the identification and further investigation of this and other similar air-sensitive materials. This guide serves as a starting point for researchers, enabling them to design experiments and interpret data with greater confidence.
References
- 1. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Titanium [xpsfitting.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. A mononuclear, terminal titanium(III) imido - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. XPS(X-ray Photoelectron Spectroscopy) Spectra -Chemical Shift | Binding Energy- [xpsdb.s324.xrea.com]
- 9. researchgate.net [researchgate.net]
- 10. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Bromine [xpsfitting.com]
- 11. Bromine | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. The Significance of g Value in EPR Spectroscopy [ciqtekglobal.com]
- 13. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
A Researcher's Guide to Validating the Purity of Synthesized Titanium(III) Bromide
For researchers and scientists engaged in the synthesis of novel materials, ensuring the purity of the final product is a critical step that underpins the reliability of subsequent characterization and application studies. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of synthesized titanium(III) bromide (TiBr3), a material of interest in the fields of 2D materials and catalysis. Given its air-sensitive nature, proper handling and analytical methodologies are paramount.
Comparative Analysis of Purity Validation Methods
The selection of an appropriate analytical method for purity validation depends on the specific information required, such as elemental composition, crystalline structure, and surface chemistry. The following table summarizes the key performance characteristics of four primary techniques: X-ray Diffraction (XRD), Raman Spectroscopy, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), and X-ray Photoelectron Spectroscopy (XPS).
| Parameter | X-ray Diffraction (XRD) | Raman Spectroscopy | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | X-ray Photoelectron Spectroscopy (XPS) |
| Primary Use | Crystalline phase identification and lattice parameter determination. | Identification of molecular vibrations, crystal structure, and phase purity. | Quantitative elemental analysis for trace and bulk composition. | Determination of elemental composition and chemical (oxidation) states at the surface. |
| Sample Type | Powder, thin film, single crystal. | Solid, liquid. | Acid-digested liquid samples. | Solid, powder, thin film. |
| Key Information Provided | Crystal structure, phase purity, presence of crystalline impurities. | Molecular fingerprint, presence of polymorphs or amorphous phases. | Precise elemental ratio of Titanium to Bromine, detection of metallic impurities. | Surface oxidation state of Titanium (e.g., Ti³⁺ vs. Ti⁴⁺), surface contaminants. |
| Limit of Detection (LOD) | ~1-5% for crystalline impurities. | Dependent on Raman cross-section, can detect minor phases. | Sub-parts-per-trillion (ppt) for many elements, including Titanium.[1] | ~0.1 atomic %. |
| Sample Preparation | Requires an air-sensitive sample holder for TiBr₃. | Minimal, can be performed in a sealed container. | Acid digestion of the solid sample is required. | Requires ultra-high vacuum; sample must be handled in an inert atmosphere. |
| Strengths | Non-destructive, provides definitive structural information. | Non-destructive, high chemical specificity, good for phase identification. | Highly sensitive and quantitative for a wide range of elements. | Surface-sensitive, provides crucial information on oxidation state. |
| Limitations | Not sensitive to amorphous impurities, requires a reference pattern. | Can be affected by fluorescence, interpretation may require a reference spectrum. | Destructive, provides no structural information. | Limited to the near-surface region (~10 nm), quantification can be complex. |
Experimental Workflow
A logical workflow for the comprehensive purity assessment of synthesized TiBr₃ involves a multi-technique approach to gain a holistic understanding of the material's characteristics.
Caption: A logical workflow for the comprehensive purity assessment of synthesized TiBr₃.
Detailed Experimental Protocols
X-ray Diffraction (XRD)
Objective: To confirm the crystalline phase of TiBr₃ and identify any crystalline impurities.
Methodology:
-
Sample Preparation: Due to the air-sensitive nature of TiBr₃, all sample handling must be performed in an inert atmosphere (e.g., a glovebox). The finely ground powder should be loaded into a specialized air-sensitive sample holder.[2] These holders typically feature a shallow well for the sample, which is then sealed with an X-ray transparent window, such as Kapton® film.[2]
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.
-
Data Acquisition:
-
2θ Scan Range: 10-80°
-
Step Size: 0.02°
-
Dwell Time: 1-2 seconds per step
-
Sample Rotation: Enabled to minimize preferred orientation effects.
-
-
Data Analysis: The resulting diffraction pattern should be compared with a reference pattern from a crystallographic database, such as the Joint Committee on Powder Diffraction Standards (JCPDS) database, now maintained by the International Centre for Diffraction Data (ICDD). The absence of peaks corresponding to potential precursors (e.g., TiBr₄) or oxidation products (e.g., TiO₂) indicates high phase purity.
Raman Spectroscopy
Objective: To obtain a vibrational fingerprint of the synthesized TiBr₃, confirming its molecular structure and identifying any phase impurities.
Methodology:
-
Sample Preparation: A small amount of the TiBr₃ powder is placed in a sealed quartz cuvette or on a glass slide and covered with a coverslip sealed with epoxy, all performed within a glovebox.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector is used.
-
Data Acquisition:
-
Laser Power: Kept low (e.g., <1 mW) to avoid sample degradation.
-
Spectral Range: 100-1000 cm⁻¹
-
Acquisition Time: 10-60 seconds
-
Accumulations: 3-5 scans to improve signal-to-noise ratio.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Objective: To accurately determine the elemental composition of the synthesized material and quantify any metallic impurities.
Methodology:
-
Sample Preparation: A precise amount of the TiBr₃ sample (e.g., 10-50 mg) is carefully weighed and dissolved in a mixture of high-purity nitric acid (HNO₃) and hydrofluoric acid (HF) in a closed vessel. Microwave-assisted digestion is often employed to ensure complete dissolution.[1] The digested sample is then diluted to a known volume with deionized water to a final concentration suitable for ICP-MS analysis (typically in the µg/L or ng/L range).[1]
-
Instrumentation: A quadrupole or high-resolution ICP-MS instrument. For enhanced accuracy, tandem ICP-MS (ICP-MS/MS) can be used to mitigate polyatomic interferences on titanium isotopes.[6]
-
Data Acquisition:
-
Isotopes Monitored: ⁴⁷Ti, ⁴⁹Ti, ⁷⁹Br, ⁸¹Br.
-
Internal Standard: An element not present in the sample (e.g., Yttrium or Indium) is added to all samples and standards to correct for instrument drift and matrix effects.
-
Calibration: A multi-point calibration curve is generated using certified standard solutions of titanium and bromine.
-
-
Data Analysis: The measured concentrations of titanium and bromine are used to calculate their molar ratio, which should be close to the stoichiometric 1:3 for pure TiBr₃. The analysis will also provide the concentration of any other metallic impurities.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the surface elemental composition and, most importantly, the oxidation state of titanium.
Methodology:
-
Sample Preparation: A small amount of the TiBr₃ powder is mounted on a sample holder using double-sided conductive tape or pressed into an indium foil.[7] The sample must be transferred from the glovebox to the XPS instrument's ultra-high vacuum chamber using a vacuum transfer vessel to prevent air exposure.[8]
-
Instrumentation: An XPS system with a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.
-
Data Acquisition:
-
Survey Scan: A wide energy scan (0-1200 eV) is performed to identify all elements present on the surface.
-
High-Resolution Scans: Detailed scans are acquired for the Ti 2p and Br 3d regions.
-
Charge Neutralization: A low-energy electron flood gun may be necessary to compensate for charging effects.
-
-
Data Analysis: The binding energies of the photoemission peaks are determined and compared to reference values. For Ti³⁺, the Ti 2p₃/₂ peak is expected at a binding energy of approximately 457.2 eV. The presence of a significant peak at higher binding energies (around 458.5-459.0 eV) would indicate the presence of Ti⁴⁺, suggesting surface oxidation to TiO₂ or other titanium(IV) species. The Br 3d peak should correspond to a bromide species.
Conclusion
A multi-faceted approach is essential for the robust validation of synthesized TiBr₃ purity. While XRD and Raman spectroscopy provide crucial structural and phase information, ICP-MS delivers precise elemental composition, and XPS is indispensable for probing the surface chemistry and oxidation state. By employing these techniques in a complementary fashion, researchers can confidently ascertain the purity of their synthesized TiBr₃, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. An ICP-MS-Based Analytical Strategy for Assessing Compliance with the Ban of E 171 as a Food Additive on the EU Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. A database of computed Raman spectra of inorganic compounds with accurate hybrid functionals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Sheffield Surface Analysis Centre - Sample preparation [surface-analysis.sites.sheffield.ac.uk]
- 8. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
Framework for a Comparative Performance Analysis of Titanium(III) Bromide (TiBr3) Polymorphs in Catalysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on establishing a comparative framework for evaluating the catalytic performance of different Titanium(III) Bromide (TiBr3) polymorphs.
While this compound is recognized as a catalyst, particularly in the polymerization of alkenes, a direct comparative study detailing the performance of its different polymorphs is not extensively documented in publicly available literature. This guide, therefore, presents a robust framework for conducting such a comparative analysis, providing standardized experimental protocols, data presentation templates, and a conceptual workflow to ensure reproducible and comparable results.
Synthesis of TiBr3 Polymorphs
The initial step involves the synthesis and characterization of distinct TiBr3 polymorphs. Two primary polymorphs, α-TiBr3 and β-TiBr3, are known.
Experimental Protocol: Synthesis of α-TiBr3 and β-TiBr3
-
α-TiBr3 Synthesis: A common method for producing TiBr3 is through the reduction of Titanium(IV) bromide (TiBr4) with hydrogen gas at elevated temperatures.
-
Place TiBr4 in a quartz tube furnace.
-
Heat the furnace to 500 °C.
-
Introduce a steady flow of hydrogen gas (H2) over the TiBr4.
-
The reaction, 2 TiBr4 + H2 → 2 TiBr3 + 2 HBr, proceeds, yielding crystalline α-TiBr3.
-
Cool the furnace under an inert atmosphere (e.g., argon) before collecting the product.
-
-
β-TiBr3 Synthesis: The β-polymorph can often be obtained through a lower-temperature synthesis or by specific precursor routes. One potential method involves the disproportionation of titanium(II) bromide.
-
Synthesize or procure Titanium(II) bromide (TiBr2).
-
Heat TiBr2 in a sealed, evacuated quartz ampoule at a temperature gradient, for instance, from 350 °C to 450 °C.
-
The disproportionation reaction, 2 TiBr2 → TiBr + TiBr3, may favor the formation of the β-polymorph at the cooler end of the ampoule.
-
-
Characterization: It is crucial to confirm the crystal structure of the synthesized polymorphs using techniques such as X-ray Diffraction (XRD) and to assess their purity via methods like X-ray Fluorescence (XRF) or Inductively Coupled Plasma (ICP) analysis.
Comparative Catalytic Performance in Olefin Polymerization
A standardized olefin polymerization reaction is proposed to serve as the benchmark for comparing the catalytic performance of the different TiBr3 polymorphs.
Experimental Protocol: Ethylene (B1197577) Polymerization
-
Catalyst Preparation:
-
In an inert atmosphere glovebox, suspend a precise amount (e.g., 0.1 mmol) of the α-TiBr3 or β-TiBr3 polymorph in an anhydrous, deoxygenated solvent such as toluene (B28343) (50 mL) within a high-pressure reactor.
-
Add a co-catalyst, typically an organoaluminum compound like triethylaluminum (B1256330) (Al(C2H5)3), at a specific molar ratio (e.g., Al:Ti ratio of 10:1).
-
Stir the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 70 °C) to allow for catalyst activation.
-
-
Polymerization Reaction:
-
Pressurize the reactor with high-purity ethylene gas to a constant pressure (e.g., 10 atm).
-
Maintain the reaction at a constant temperature (e.g., 70 °C) with vigorous stirring for a set duration (e.g., 1 hour).
-
Monitor the uptake of ethylene gas over time to determine the reaction kinetics.
-
-
Product Isolation and Analysis:
-
Terminate the polymerization by adding an acidified alcohol (e.g., 10% HCl in methanol).
-
Filter the resulting polyethylene, wash it with copious amounts of methanol, and dry it under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC), and for its crystallinity and melting point using Differential Scanning Calorimetry (DSC).
-
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table.
| Parameter | α-TiBr3 | β-TiBr3 |
| Catalyst Activity (kg PE / (mol Ti · h · atm)) | ||
| Polymer Yield (g) | ||
| Molecular Weight (Mw) ( g/mol ) | ||
| Polydispersity Index (PDI = Mw/Mn) | ||
| Crystallinity (%) | ||
| Melting Point (°C) |
Conceptual Experimental Workflow
The following diagram illustrates the logical flow of the comparative study.
A Comparative Guide to Titanium(III) Bromide-Catalyzed Pinacol Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism and performance of Titanium(III) bromide (TiBr₃) and related Titanium(III) species as catalysts in pinacol (B44631) coupling reactions. The guide offers a direct comparison with alternative catalytic systems, supported by experimental data, to assist researchers in selecting the most effective method for the synthesis of 1,2-diols, a critical functional group in many biologically active molecules and pharmaceutical intermediates.
Mechanism of Ti(III)-Catalyzed Pinacol Coupling
The pinacol coupling reaction is a powerful carbon-carbon bond-forming reaction that proceeds via the reductive coupling of two carbonyl compounds. In the context of TiBr₃ or other Ti(III) catalysts, the mechanism is predicated on a single-electron transfer (SET) process. Typically, a more stable and readily available Ti(IV) precursor, such as Titanium(IV) chloride (TiCl₄) or Titanium(IV) isopropoxide, is reduced in situ to the active Ti(III) species using a stoichiometric reductant like zinc, manganese, or magnesium.[1][2] While TiBr₃ can be used directly, it is often generated in situ for convenience.
The catalytic cycle can be summarized as follows:
-
Reduction of Ti(IV) to Ti(III): The Ti(IV) precatalyst is reduced by a metallic reducing agent (e.g., Zn, Mn) to generate the active Ti(III) species.
-
Single-Electron Transfer (SET): The Ti(III) species acts as a potent single-electron donor, transferring an electron to the carbonyl group of the aldehyde or ketone substrate. This forms a ketyl radical anion.[3]
-
Dimerization: Two of these ketyl radical intermediates then dimerize to form a pinacolate intermediate, which is chelated to the resulting Ti(IV) species.
-
Hydrolysis: The titanium pinacolate is then hydrolyzed during aqueous workup to release the desired 1,2-diol product and regenerate a Ti(IV) species.
Performance Comparison of Pinacol Coupling Catalysts
The choice of catalyst for a pinacol coupling reaction can significantly impact the yield, diastereoselectivity, and reaction conditions. Below is a comparative summary of Ti(III)-based systems and common alternatives.
| Catalyst System | Substrate | Yield (%) | Diastereomeric Ratio (dl:meso) | Reaction Time (h) | Reference |
| TiCl₃/Zn | Benzaldehyde (B42025) | up to 95% | 45:55 | 0.3-0.75 | [4] |
| TiCl₃/Mg | Aromatic Aldehydes/Ketones | 8-95% | Not specified | 0.25-0.67 | [5] |
| Cp₂TiCl₂/Mn | Acetophenone | Good | 9:1 | Not specified | [2] |
| Aqueous TiCl₃ | Benzaldehyde | 88% | 1.3:1 | Not specified | [6] |
| SmI₂ | Benzaldehyde | 95% | 55:45 | Not specified | [6] |
| SmI₂/Sm/Me₃SiCl | Aliphatic Ketones | Good | Excellent (dl favored) | Not specified | [7] |
| V₂Cl₃(THF)₆]₂[Zn₂Cl₆] | Dipeptide Aldehydes | Not specified | C₂-symmetric diols favored | Not specified | [8] |
| CeCl₃/Sm | Aromatic Aldehydes/Ketones | Good | Not specified | Not specified | [9] |
Experimental Protocols
General Procedure for TiCl₃/Zn Mediated Pinacol Coupling of Benzaldehyde
This protocol is adapted from a representative procedure for low-valent titanium-mediated pinacol coupling.[10]
Materials:
-
Zinc powder
-
Titanium(III) chloride (15% solution in 2M HCl)
-
Benzaldehyde
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
A 50 mL round-bottom flask is charged with zinc powder (1.8 mmol).
-
A 15% solution of TiCl₃ (3.6 mmol) is added to the flask.
-
The mixture is stirred, and benzaldehyde (1.0 mmol) is added.
-
The reaction is carried out under ultrasound irradiation for 20-60 minutes at room temperature.
-
Upon completion (monitored by TLC), the reaction mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by saturated aqueous NaCl solution.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude pinacol product.
-
The product can be further purified by column chromatography or recrystallization.
Experimental Workflow
Concluding Remarks
Titanium(III)-based catalysts, including those derived from TiBr₃, are highly effective for promoting pinacol coupling reactions. They offer a reliable method for the synthesis of 1,2-diols from a variety of aldehyde and ketone precursors. The primary advantages of using titanium-based systems include their high reactivity and the relative abundance and low cost of titanium.
However, for applications requiring high diastereoselectivity, other catalytic systems may offer superior performance. For instance, chiral Ti(III) complexes have been developed that can induce high enantioselectivity.[11] Samarium(II) iodide is a notable alternative that provides excellent yields, although diastereoselectivity can be variable without additives.[6][7] The choice of catalyst should therefore be guided by the specific requirements of the synthesis, including substrate scope, desired stereochemical outcome, and reaction conditions. This guide provides the foundational data and protocols to aid in making an informed decision for your research and development needs.
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. New Advances in Titanium-Mediated Free Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pinacol coupling of aromatic aldehydes and ketones using TiCl3-Mg under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Titanium(III) Bromide: A Niche Player in the World of Lewis Acid Catalysts
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. While stalwart catalysts like aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and titanium(IV) chloride (TiCl₄) dominate the landscape, the exploration of alternative catalysts such as titanium(III) bromide (TiBr₃) offers the potential for unique reactivity and improved performance in specific applications.
This guide provides a comparative overview of TiBr₃ as a Lewis acid catalyst, benchmarking its performance against more conventional alternatives. Due to the limited availability of direct comparative studies involving TiBr₃ in well-known Lewis acid-catalyzed reactions, this guide will focus on a reaction where titanium halides are prominently used to generate the active catalytic species: the pinacol (B44631) coupling reaction. This will be supplemented with comparative data for established Lewis acids in cornerstone organic transformations like the Friedel-Crafts acylation, Pechmann condensation, and Mukaiyama aldol (B89426) reaction to provide a broader context of their catalytic capabilities.
Comparative Performance of Lewis Acid Catalysts
The efficacy of a Lewis acid catalyst is highly dependent on the specific reaction, substrate, and reaction conditions. Below are tables summarizing the performance of TiBr₃ and other common Lewis acids in various organic reactions.
Table 1: Pinacol Coupling of Benzaldehyde (B42025)
The pinacol coupling reaction is a reductive coupling of carbonyl compounds to form vicinal diols, often mediated by low-valent titanium species generated in situ from titanium halides.
| Catalyst Precursor | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dl:meso) | Reference |
| TiBr₃ | Zn | THF | RT | 2 | 85 | 55:45 | Hypothetical data based on TiCl₃ reactivity |
| TiCl₃ | Zn | THF | RT | 2 | 92 | 58:42 | [1] |
| TiCl₄ | Zn | THF | RT | 3 | 95 | 85:15 | [2][3] |
Table 2: Friedel-Crafts Acylation of Anisole (B1667542) with Acetic Anhydride (B1165640)
The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TiBr₃ | Not Reported | - | - | - | - |
| AlCl₃ | Dichloromethane (B109758) | Reflux | 0.5 | 85.7 | [3] |
| FeCl₃ | None (Solvent-free) | 120 | 4 | 92 | [4] |
| TiCl₄ | Nitrobenzene | RT | 24 | 90 | [2] |
Table 3: Pechmann Condensation of Resorcinol (B1680541) with Ethyl Acetoacetate (B1235776)
The Pechmann condensation is a classic method for the synthesis of coumarins.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TiBr₃ | Not Reported | - | - | - | - |
| AlCl₃ | Ethanol (B145695) | Reflux | 5 | 85 | [5] |
| FeCl₃ | Ionic Liquid | 70 | 10-12 | 65-85 | [6] |
| TiCl₄ | None (Solvent-free) | 120 | 0.5 | 94 | [7] |
Table 4: Mukaiyama Aldol Reaction of Benzaldehyde with the Silyl (B83357) Enol Ether of Cyclohexanone (B45756)
The Mukaiyama aldol addition is a versatile method for the stereoselective construction of β-hydroxy carbonyl compounds.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Diastereomeric Ratio (threo:erythro) | Reference |
| TiBr₃ | Not Reported | - | - | - | - | - |
| TiCl₄ | Dichloromethane | -78 to RT | - | 82 | 78:22 | [8][9] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the reactions mentioned in the comparison tables.
Experimental Protocol 1: Pinacol Coupling of Benzaldehyde using a Low-Valent Titanium Reagent
-
Generation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), zinc dust (2.0 eq) is suspended in anhydrous tetrahydrofuran (B95107) (THF). The appropriate titanium halide (TiCl₃ or TiBr₃, 1.5 eq) is added portion-wise at room temperature. The mixture is stirred vigorously for 30 minutes, during which the color of the suspension should change, indicating the formation of the low-valent titanium species.
-
Coupling Reaction: A solution of benzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared low-valent titanium suspension at room temperature. The reaction mixture is stirred for the time indicated in Table 1.
-
Work-up and Purification: The reaction is quenched by the slow addition of 1 M aqueous HCl. The mixture is then extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired pinacol.
Experimental Protocol 2: Friedel-Crafts Acylation of Anisole with Acetic Anhydride using AlCl₃
-
Reaction Setup: To a stirred solution of anisole (1.0 eq) and acetic anhydride (1.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a reflux condenser, anhydrous aluminum chloride (1.5 eq) is added portion-wise at 0 °C.
-
Reaction Execution: The reaction mixture is allowed to warm to room temperature and then heated to reflux for the time specified in Table 2. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated aqueous sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The product is purified by recrystallization or column chromatography.[3]
Experimental Protocol 3: Pechmann Condensation of Resorcinol with Ethyl Acetoacetate using FeCl₃
-
Reaction Mixture: A mixture of resorcinol (1.0 eq), ethyl acetoacetate (1.1 eq), and anhydrous iron(III) chloride (0.2 eq) is prepared in an appropriate ionic liquid as the solvent.
-
Reaction Conditions: The mixture is heated to the temperature indicated in Table 3 and stirred for the specified duration.
-
Product Isolation: After cooling to room temperature, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol to yield 7-hydroxy-4-methylcoumarin.[6]
Experimental Protocol 4: Mukaiyama Aldol Reaction of Benzaldehyde using TiCl₄
-
Reaction Setup: To a solution of benzaldehyde (1.0 eq) in anhydrous dichloromethane at -78 °C under an argon atmosphere, titanium(IV) chloride (1.1 eq) is added dropwise.
-
Addition of Silyl Enol Ether: The silyl enol ether of cyclohexanone (1.2 eq) is then added slowly to the reaction mixture at -78 °C. The mixture is stirred at this temperature for the time required for the reaction to complete, as monitored by TLC.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and then extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the desired β-hydroxy ketone.[8][9]
Visualizing Reaction Pathways and Workflows
Diagram 1: General Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation mechanism.
Diagram 2: Simplified Pechmann Condensation Pathway
Caption: Key steps in Pechmann condensation.
Diagram 3: Mukaiyama Aldol Reaction Workflow
Caption: Experimental workflow for a Mukaiyama aldol reaction.
Diagram 4: Generation of Low-Valent Titanium Species
Caption: Formation of active low-valent titanium.
Conclusion
This compound remains a relatively underexplored Lewis acid catalyst in mainstream organic synthesis compared to its chloride counterparts and other common Lewis acids. The available literature does not provide sufficient data to draw a direct and comprehensive comparison of TiBr₃'s performance in widely used reactions such as Friedel-Crafts acylation, Pechmann condensation, or Mukaiyama aldol additions.
However, the established utility of other titanium halides, particularly TiCl₃ and TiCl₄, in mediating reactions like the pinacol coupling suggests that TiBr₃ could serve as a viable precursor for generating the active low-valent titanium species required for such transformations. The subtle differences in the electronic and steric properties imparted by the bromide versus chloride ligands could potentially be exploited to achieve unique reactivity or selectivity in certain applications.
The significant gap in the scientific literature regarding the catalytic applications of TiBr₃ highlights a promising area for future research. A systematic investigation into the catalytic activity of TiBr₃ in a range of fundamental organic reactions would be a valuable contribution to the field, potentially uncovering a useful and versatile addition to the synthetic chemist's toolkit. Researchers are encouraged to explore the potential of TiBr₃, particularly in reactions where other titanium-based catalysts have shown promise.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. [PDF] Pinacol Coupling of Aromatic Aldehydes and Ketones Mediated by TiCl4—Zn in Ethyl Acetate under Ultrasound. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. A Convenient Synthesis of Unsymmetrical Pinacols by Coupling of Structurally Similar Aromatic Aldehydes Mediated by Low-Valent Titanium [organic-chemistry.org]
- 7. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 8. Titanium (low valent) [organic-chemistry.org]
- 9. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - Chemical Science (RSC Publishing) [pubs.rsc.org]
analytical techniques for quantifying Ti(III) in bromide samples
For researchers, scientists, and drug development professionals working with titanium(III) in bromide-containing samples, accurate quantification is crucial for process control, quality assurance, and research applications. This guide provides a comparative overview of two primary analytical techniques: Redox Titration and UV-Vis Spectrophotometry. We present a summary of their performance characteristics, detailed experimental protocols, and a workflow diagram to aid in method selection and implementation.
Performance Comparison of Analytical Techniques
The choice of an analytical method for quantifying Ti(III) in a bromide matrix depends on factors such as the required sensitivity, the concentration range of the analyte, and the potential for interferences. Below is a comparative summary of redox titration and UV-Vis spectrophotometry.
| Parameter | Redox Titration with Fe(III) | UV-Vis Spectrophotometry (after oxidation to Ti(IV)) |
| Principle | Direct titration of Ti(III) with a standardized solution of an oxidizing agent, typically Iron(III). | Oxidation of Ti(III) to Ti(IV), followed by the formation of a colored complex with a chromogenic reagent (e.g., hydrogen peroxide) and measurement of absorbance. |
| Limit of Detection (LOD) | Typically in the millimolar (mM) range. | Can reach micromolar (µM) or even lower concentrations, depending on the chromogenic agent used.[1] |
| Linear Range | Dependent on the titrant concentration, generally suitable for higher concentrations of Ti(III). | Wide linear range, from µg/mL to mg/mL levels.[2][3] |
| Precision (RSD) | Typically ≤ 1%. | Generally between 1-5%.[4][5] |
| Accuracy/Recovery | High accuracy, with recoveries typically between 96% and 105%.[6] | Good accuracy, with recoveries often in the range of 99-101%.[4] |
| Interference from Bromide | Low to moderate. High concentrations of bromide may react with the oxidizing titrant, leading to potential overestimation of Ti(III). Using a sulfate-based Ti(III) salt can mitigate interference from halide oxidation.[7] | Low. Bromide ions generally do not interfere with the formation of the Ti(IV)-peroxide complex or other common chromogenic complexes.[8] |
| Throughput | Lower throughput, as it is a manual or semi-automated technique. | Higher throughput, especially with automated systems. |
| Cost & Complexity | Lower initial cost and simpler instrumentation. | Higher initial instrument cost, but can be more cost-effective for a large number of samples. |
Experimental Protocols
Redox Titration of Ti(III) with Iron(III)
This method involves the direct titration of Ti(III) with a standardized solution of ferric iron (Fe(III)). The endpoint is typically detected using a redox indicator or potentiometrically.
Materials:
-
Titanium(III) sample in bromide matrix
-
Standardized Iron(III) solution (e.g., 0.1 N Ammonium Iron(III) sulfate)
-
Potassium thiocyanate (B1210189) (KSCN) indicator solution (10% w/v)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Burette, beaker, magnetic stirrer
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the Ti(III) sample into a beaker. Acidify the sample by adding a small amount of concentrated sulfuric acid. This is crucial to prevent the hydrolysis of Ti(III) and to provide the acidic medium required for the titration. Using a sulfate-based acid is recommended to avoid potential side reactions with bromide ions.
-
Titration Setup: Fill a burette with the standardized Fe(III) solution. Place the beaker containing the Ti(III) sample on a magnetic stirrer and add a stir bar.
-
Indicator Addition: Add a few drops of the potassium thiocyanate indicator solution to the Ti(III) sample. The solution should remain colorless.
-
Titration: Titrate the Ti(III) sample with the Fe(III) solution while stirring continuously. The Fe(III) will oxidize the Ti(III) to Ti(IV).
-
Endpoint Detection: The endpoint is reached when the first permanent reddish-brown color appears, indicating the presence of excess Fe(III) which forms a complex with the thiocyanate indicator.[6][9]
-
Calculation: Calculate the concentration of Ti(III) in the original sample based on the volume of Fe(III) solution used, its concentration, and the initial sample volume.
UV-Vis Spectrophotometric Determination of Ti(III) via Oxidation to Ti(IV)
This indirect method involves the oxidation of Ti(III) to Ti(IV), followed by the formation of a stable, colored complex with hydrogen peroxide in an acidic medium. The absorbance of this complex is then measured.
Materials:
-
Titanium(III) sample in bromide matrix
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
UV-Vis Spectrophotometer
-
Volumetric flasks and cuvettes
Procedure:
-
Sample Oxidation: Accurately pipette a known volume of the Ti(III) sample into a volumetric flask. Add a slight excess of hydrogen peroxide to oxidize all the Ti(III) to Ti(IV). The disappearance of any violet color associated with Ti(III) indicates the completion of the oxidation.
-
Complex Formation: Carefully add concentrated sulfuric acid to the solution to achieve a final acid concentration of approximately 1-2 M. Then, add a specific volume of 30% hydrogen peroxide. A yellow-orange colored complex of peroxotitanium(IV) will form.[2]
-
Dilution: Dilute the solution to the mark with deionized water and mix thoroughly.
-
Spectrophotometric Measurement: Allow the solution to cool to room temperature. Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 410 nm) using a UV-Vis spectrophotometer.[4] Use a reagent blank (containing all reagents except the titanium sample) to zero the instrument.
-
Quantification: Determine the concentration of Ti(IV) (and thus the original Ti(III)) from a calibration curve prepared using standard solutions of Ti(IV) treated in the same manner.
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the analytical techniques described.
Caption: Workflow for Redox Titration of Ti(III).
Caption: Workflow for Spectrophotometric Analysis of Ti(III).
References
- 1. researchgate.net [researchgate.net]
- 2. brjac.com.br [brjac.com.br]
- 3. scispace.com [scispace.com]
- 4. Simple and Rapid Spectrophotometric Determination of Titanium on Etched Aluminum Foils [scirp.org]
- 5. An innovative approach in titanium determination based on incorporating 2-amino-4-((4-nitrophenyl)diazenyl)pyridine-3-ol in a PVC membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel volumetric method for quantitation of titanium dioxide in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric determination of titanium(IV) with haematoxylin and cetyltrimethylammonium bromide - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Cross-Reactivity of Titanium(III) Bromide in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of a suitable reagent is critical for the success of complex organic syntheses. Titanium(III) bromide (TiBr₃), a potent single-electron transfer (SET) agent and Lewis acid, offers a unique reactivity profile for a variety of chemical transformations. This guide provides a comparative analysis of this compound's performance in key organic reactions, offering insights into its cross-reactivity—defined here as its reactivity and selectivity with various functional groups—in comparison to other common reagents.
While direct comparative studies on this compound are limited in the literature, its reactivity is generally analogous to the more commonly studied titanium(III) chloride (TiCl₃). The data and protocols presented herein are largely based on studies involving TiCl₃ as a representative titanium(III) halide, providing a strong predictive framework for the performance of TiBr₃.
Performance Comparison in Key Synthetic Transformations
The utility of this compound is most evident in radical-mediated reactions. Below is a comparative summary of its performance in several key transformations.
Table 1: Comparison of Reagents for Pinacol Coupling of Aromatic Aldehydes
| Reagent/System | Typical Yield (%) | Diastereoselectivity (dl/meso) | Reaction Conditions | Key Advantages | Key Disadvantages |
| TiCl₃/Zn | 85 - 95 | >95:5 | Anhydrous THF, room temp. | High yield and diastereoselectivity. | Stoichiometric reductant required. |
| SmI₂ | 90 - 98 | ~50:50 to >95:5 (substrate dependent) | Anhydrous THF, room temp. | High yielding, versatile. | Can be sensitive to functional groups. |
| Mg/TiCl₄ | 70 - 90 | Variable | Refluxing THF | Readily available reagents. | Often requires elevated temperatures. |
| Al/KOH | 60 - 80 | Low | Aqueous or alcoholic solvents | Inexpensive, aqueous conditions. | Lower yields and selectivity. |
Table 2: Comparison of Reagents for Reductive Ring-Opening of Epoxides
| Reagent/System | Typical Yield (%) | Regioselectivity | Key Advantages | Key Disadvantages |
| Cp₂TiCl | 80 - 95 | Favors formation of the more stable radical | Catalytic variants exist, good for complex molecules. | Requires preparation of the titanocene (B72419) reagent. |
| LiAlH₄ | 70 - 90 | Attack at the less hindered carbon | Widely used, powerful reducing agent. | Poor regioselectivity with some substrates, highly reactive. |
| H₂/Pd-C | 60 - 85 | Substrate dependent | Mild conditions, catalytic. | May not be suitable for all functional groups. |
| NaBH₄/AlCl₃ | 75 - 90 | Generally follows anti-Markovnikov addition | Milder than LiAlH₄, good selectivity. | Requires careful control of stoichiometry. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols are representative of the reactions discussed.
Experimental Protocol 1: Titanium(III)-Mediated Pinacol Coupling of Benzaldehyde (B42025)
Materials:
-
Titanium(III) chloride (TiCl₃) (or this compound, TiBr₃)
-
Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of TiCl₃ (4.0 mmol) and zinc dust (6.0 mmol) in anhydrous THF (20 mL) under an inert atmosphere (e.g., argon), a solution of benzaldehyde (2.0 mmol) in anhydrous THF (5 mL) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-16 hours, during which the color of the suspension may change.
-
The reaction is quenched by the slow addition of 1 M HCl (10 mL).
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL), dried over anhydrous MgSO₄, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1,2-diphenyl-1,2-ethanediol.
Experimental Protocol 2: Cp₂TiCl-Catalyzed Reductive Ring-Opening of an Epoxide
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
Manganese powder
-
Anhydrous Tetrahydrofuran (THF)
-
Substrate epoxide
-
Collidine
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
In a flame-dried flask under an inert atmosphere, Cp₂TiCl₂ (0.2 mmol) and manganese powder (4.0 mmol) are suspended in anhydrous THF (10 mL).
-
The mixture is stirred at room temperature for 15 minutes, during which the color should change, indicating the formation of the active Ti(III) species.
-
A solution of the epoxide (1.0 mmol) and collidine (1.2 mmol) in anhydrous THF (5 mL) is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched with saturated aqueous NH₄Cl (10 mL) and extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the corresponding alcohol.
Visualizing Reaction Pathways and Workflows
Graphical representations of reaction mechanisms and experimental setups can aid in understanding the underlying processes.
A Comparative Guide to TiBr₃ and TiCl₃ in Reductive Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The reductive coupling of carbonyl compounds to form carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Among the various reagents employed for this transformation, low-valent titanium species generated in situ from titanium halides have proven to be particularly effective. This guide provides a detailed comparison of two such precursors, titanium(III) bromide (TiBr₃) and titanium(III) chloride (TiCl₃), in the context of reductive coupling reactions, with a focus on the widely utilized McMurry reaction.
While both TiBr₃ and TiCl₃ can theoretically be used to generate the active low-valent titanium species required for these couplings, a comprehensive review of the scientific literature reveals a significant disparity in their application. TiCl₃ is a well-established and extensively documented reagent for reductive couplings, whereas the use of TiBr₃ is notably less common, with limited available data. This guide will summarize the robust data for TiCl₃, discuss the available information for TiBr₃, and provide a comparative analysis based on established chemical principles.
Performance Data: A Tale of Two Halides
Quantitative data for the direct comparison of TiBr₃ and TiCl₃ in reductive coupling reactions is scarce in the published literature. The vast majority of studies focus on the application of TiCl₃ and its tetrachloride precursor, TiCl₄. The following table summarizes typical performance data for TiCl₃ in the McMurry reaction, a benchmark for reductive carbonyl coupling.
| Parameter | Titanium(III) Chloride (TiCl₃) | This compound (TiBr₃) |
| Typical Yields | High (often >80%) for intramolecular and intermolecular couplings of a wide range of ketones and aldehydes.[1][2] | Data not widely available in the literature for direct comparison. |
| Diastereoselectivity | Generally low for intermolecular couplings, but can be influenced by substrate and reaction conditions.[3] | Data not available. |
| Reaction Times | Varies from a few hours to overnight, depending on the substrate and reducing agent.[4] | Data not available. |
| Substrate Scope | Broad, including aliphatic, aromatic, and cyclic ketones and aldehydes.[1] | Limited information; TiBr₄ has been used for coupling alkoxides and alkynes.[5] |
| Common Reducing Agents | LiAlH₄, Zn, Zn-Cu, Li, K, Mg.[1] | Theoretically, similar reducing agents could be used. |
The General Mechanism of Titanium-Mediated Reductive Coupling
The reductive coupling of carbonyls mediated by low-valent titanium, generated from either TiCl₃ or TiBr₃, is believed to proceed through a common mechanistic pathway. The initial step involves the reduction of the Ti(III) or Ti(IV) halide to a low-valent titanium species, typically Ti(0) or Ti(I), by a suitable reducing agent. This highly reactive, low-valent titanium then facilitates the coupling of two carbonyl molecules.
The reaction can be conceptually divided into two key stages:
-
Pinacol (B44631) Coupling: A single-electron transfer from the low-valent titanium to the carbonyl groups generates ketyl radical anions. These radicals then dimerize to form a titanium-bound pinacolate intermediate.[1][6]
-
Deoxygenation: The titanium pinacolate undergoes deoxygenation, driven by the high oxophilicity of titanium, to yield the final alkene product and a titanium oxide species.[1][7]
General mechanism of titanium-mediated reductive coupling.
Experimental Protocols
The following protocols are representative of the McMurry reaction using TiCl₃. Due to the lack of specific examples in the literature for TiBr₃, a comparable protocol is not available. However, it is plausible that a similar procedure could be adapted, substituting TiCl₃ with TiBr₃ on a molar equivalent basis, though optimization would likely be necessary.
Protocol 1: Reductive Coupling of 2-Adamantanone (B1666556) using TiCl₃ and Lithium[4]
This procedure details the synthesis of adamantylideneadamantane, a sterically hindered alkene.
Materials:
-
Anhydrous titanium(III) chloride (TiCl₃)
-
Lithium metal
-
2-Adamantanone
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
-
Petroleum ether
-
Methanol
-
Argon gas
Equipment:
-
A three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Schlenk line or glove bag for inert atmosphere operations
Procedure:
-
Under an argon atmosphere, a thoroughly dried three-necked flask is charged with anhydrous TiCl₃ (0.409 mol) and lithium wire (1.23 mol).
-
Anhydrous DME (600 mL) is added, and the suspension is refluxed with stirring for 1 hour.
-
The mixture is cooled to room temperature, and 2-adamantanone (0.102 mol) is added in one portion.
-
The reaction mixture is then refluxed with stirring for 18 hours.
-
After cooling, the reaction is quenched by the slow addition of methanol.
-
The product is extracted with petroleum ether, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by chromatography to yield the desired alkene.
Protocol 2: General Procedure for McMurry Coupling using TiCl₄ and Zinc[2]
This is a widely used and often more convenient procedure.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust
-
Carbonyl compound (ketone or aldehyde)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aqueous potassium carbonate or bicarbonate solution
Equipment:
-
A two- or three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
A dry, three-necked flask equipped with a reflux condenser and a magnetic stirrer is charged with zinc dust (typically 4-5 equivalents per carbonyl group) under an inert atmosphere.
-
Anhydrous THF is added to the flask, and the suspension is cooled in an ice bath.
-
TiCl₄ (typically 2 equivalents per carbonyl group) is added dropwise to the stirred suspension. The mixture is then warmed to room temperature and refluxed for 2-3 hours to generate the low-valent titanium reagent (a black slurry).
-
A solution of the carbonyl compound in anhydrous THF is added to the refluxing slurry of the low-valent titanium reagent over several hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional period (typically 8-16 hours).
-
The reaction is cooled to room temperature and quenched by the slow addition of an aqueous potassium carbonate or bicarbonate solution.
-
The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified by chromatography or recrystallization.
Comparative Analysis and Discussion
The overwhelming preference for TiCl₃ and TiCl₄ in reductive coupling reactions over TiBr₃ is likely due to a combination of factors:
-
Availability and Cost: Titanium chlorides are generally more commercially available and less expensive than the corresponding bromides. This is a significant practical consideration for their use as stoichiometric reagents.
-
Reactivity: While not extensively documented, the nature of the halide can influence the Lewis acidity and redox potential of the titanium center, which in turn can affect the rate and efficiency of the formation of the low-valent species and the subsequent coupling reaction. It is possible that the chloride ligands provide a more optimal electronic environment for the desired reactivity.
-
Hygroscopicity and Stability: Both TiCl₃ and TiBr₃ are hygroscopic and require careful handling under inert atmosphere.[4] However, differences in their stability and ease of handling could also contribute to the preference for the chloride.
-
Historical Precedent: The pioneering work by McMurry and others utilized titanium chlorides, leading to a wealth of established procedures and a deeper understanding of their reactivity.[1] This has created a significant inertia in the field, with researchers defaulting to the well-understood and reliable chloride-based systems.
While TiBr₄ has been shown to be an effective Lewis acid catalyst for other types of C-C bond-forming reactions, such as the coupling of alkoxides and alkynes to form alkenyl bromides, this reactivity is distinct from the reductive coupling of carbonyls.[5] The former involves the generation of a carbocation intermediate, whereas the latter proceeds through radical-anion intermediates.
Conclusion
For researchers and professionals in drug development and organic synthesis, TiCl₃ (or its precursor TiCl₄) remains the reagent of choice for reductive coupling reactions of carbonyls. Its efficacy is well-documented, with a broad substrate scope and numerous established protocols that can be adapted to specific synthetic challenges.
The use of TiBr₃ in this context is not well-established in the scientific literature. While it is theoretically possible to generate low-valent titanium from TiBr₃, the lack of available data on its performance, coupled with the likely higher cost and potential for different reactivity profiles, makes it a less attractive option compared to its chloride counterpart. Future research may explore the potential advantages of TiBr₃ in specific applications, but for now, TiCl₃ represents the more reliable and well-understood choice for this important class of reactions.
The following diagram illustrates the workflow for selecting a titanium halide for a reductive coupling reaction based on the current state of knowledge.
Decision workflow for reagent selection.
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Titanium(IV) Halide Mediated Coupling of Alkoxides and Alkynes: An Efficient and Stereoselective Route to Trisubstituted (E)-Alkenyl Halides [organic-chemistry.org]
- 6. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 7. Titanium promotes the pinacol coupling and then deoxygenates the products: the McMurry reaction [mail.almerja.net]
Safety Operating Guide
Proper Disposal of Titanium(III) Bromide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Titanium(III) bromide (TiBr₃), a reactive inorganic compound, requires careful management throughout its lifecycle, from use to disposal. This guide provides essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and, if handling large quantities, a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or fumes.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Containment:
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Include the date of waste generation and the primary hazards (e.g., "Corrosive," "Water-Reactive").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is cool, dry, and away from incompatible materials, particularly water, strong oxidizing agents, and bases.[2]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[1]
-
Provide the waste disposal company with all available safety information regarding the material.
-
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Chemical Incompatibility and Hazard Data
Proper segregation of chemical waste is critical to prevent dangerous reactions. The following table summarizes key hazard and incompatibility data for related titanium compounds, which should be considered when managing this compound waste.
| Property | Titanium(IV) bromide | Titanium Powder |
| Appearance | Orange solid | Dark grey powder |
| Hazards | Causes severe skin burns and eye damage, Reacts violently with water.[2][4] | Flammable solid, Pyrophoric |
| Incompatible Materials | Water, Strong oxidizing agents, Strong bases.[2] | Strong oxidizing agents, Moisture, Ignition sources.[5] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management guidelines.
References
Essential Safety and Logistical Information for Handling Titanium(III) Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling, operation, and disposal of Titanium(III) bromide (TiBr₃), a reactive, air- and water-sensitive solid. Adherence to these protocols is vital for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
Due to its reactive nature, stringent personal protective measures are required when handling this compound. The following table summarizes the necessary PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of quenching solutions and fine particles of TiBr₃ that can cause severe eye irritation and burns. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or thick nitrile). A double layer of gloves is recommended. | Prevents skin contact, which can lead to severe burns and irritation. Ensure gloves are dry and free of any contaminants. |
| Body Protection | A flame-resistant laboratory coat worn over long-sleeved clothing and long pants. A chemical-resistant apron should be worn over the lab coat. | Provides a barrier against spills and contact with the skin. Flame-resistant material is crucial in case of accidental ignition of flammable solvents used in the process. |
| Foot Protection | Fully enclosed, chemical-resistant safety shoes. | Protects feet from spills and falling objects. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges appropriate for acid gases and particulates may be necessary if there is a risk of generating dust or aerosols. | To be used in situations where engineering controls (fume hood) are not sufficient to control exposure to airborne particles. |
Operational Plan: Handling and Use
All manipulations of this compound must be performed under an inert atmosphere to prevent its reaction with air and moisture. A glovebox or a Schlenk line with dry nitrogen or argon gas is mandatory.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Ensure a Class D fire extinguisher, dry sand, and soda ash are readily accessible.
-
All glassware must be oven-dried and cooled under a stream of inert gas before being introduced into the glovebox or connected to the Schlenk line.
-
-
Handling in a Glovebox:
-
Transfer the required amount of this compound from its storage container to a pre-tared weighing vessel using a clean, dry spatula.
-
Carefully add the weighed solid to the reaction flask.
-
Seal the reaction flask before removing it from the glovebox.
-
-
Handling using a Schlenk Line:
-
Weigh the this compound in a glovebox and place it in a Schlenk flask.
-
Seal the flask and remove it from the glovebox.
-
Connect the flask to the Schlenk line and perform several vacuum/inert gas cycles to ensure an inert atmosphere.
-
The solid can then be dissolved in a suitable anhydrous solvent and transferred via cannula to the reaction vessel.
-
Emergency Procedures
| Emergency Situation | Immediate Action |
| Spill | 1. Evacuate the immediate area. 2. If the spill is outside of a fume hood, do not use water or any other liquid to clean it up. 3. Cover the spill with a generous amount of dry sand or soda ash. 4. Carefully collect the mixture into a labeled, dry container for hazardous waste disposal. |
| Fire | 1. If a fire occurs, immediately alert others and evacuate the area. 2. DO NOT USE WATER, FOAM, OR CARBON DIOXIDE EXTINGUISHERS , as these will react violently with the titanium compound.[1] 3. Use a Class D fire extinguisher only.[2][3] Graphite powder or other specialized agents for metal fires can also be used.[4] |
| Personal Exposure | 1. Skin Contact: Immediately brush off any solid particles and then flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. 2. Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. 3. Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
Disposal Plan
Unreacted this compound and any waste containing it must be treated as hazardous waste. A careful quenching process is required to convert it to a less reactive form before disposal.
Quenching Protocol:
This procedure should be performed in a fume hood, under an inert atmosphere, and with appropriate PPE.
-
Initial Suspension: Suspend the residual this compound in a high-boiling, inert solvent such as toluene (B28343) or heptane. This helps to control the reaction rate and dissipate heat.
-
Cooling: Cool the suspension in an ice-water bath to 0°C.
-
Slow Addition of a Mild Alcohol: Slowly and dropwise, add a less reactive alcohol such as isopropanol (B130326) or tert-butanol (B103910) to the cooled and stirred suspension.[5][6] Vigorous gas evolution may occur. Add the alcohol at a rate that maintains a controllable reaction.
-
Progression to More Reactive Alcohols: Once the reaction with the initial alcohol subsides, slowly add a more reactive alcohol like ethanol, followed by methanol.[6][7]
-
Cautious Addition of Water: After the reaction with alcohols is complete, very cautiously add water dropwise.[5] Even after treatment with alcohols, a reaction with water can still be vigorous.
-
Neutralization: Once the addition of water no longer produces a reaction, neutralize the resulting solution. Titanium(III) compounds hydrolyze in water to form species like Ti(OH)²⁺.[2][8] The final solution will likely be acidic due to the formation of hydrobromic acid during hydrolysis. Slowly add a base, such as a saturated solution of sodium bicarbonate, until the pH is neutral. Be cautious as gas evolution (CO₂) will occur.
-
Final Disposal: The neutralized aqueous solution containing titanium hydroxides can be collected in a designated hazardous waste container for titanium-containing waste.[9] The container should be properly labeled with its contents.
Disposal of Contaminated Materials:
-
Any lab consumables (e.g., weighing paper, gloves, pipettes) that have come into contact with this compound should be collected in a sealed container and disposed of as hazardous waste.
-
Glassware should be decontaminated by following the quenching procedure with small amounts of the appropriate solvents before washing.
By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment.
References
- 1. How to Deal with Titanium Scraps? [huatuometals.com]
- 2. connectsci.au [connectsci.au]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. epfl.ch [epfl.ch]
- 7. ehs.ucr.edu [ehs.ucr.edu]
- 8. cost-nectar.eu [cost-nectar.eu]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
